molecular formula C10H16O2 B1584086 Jasmolactone CAS No. 32764-98-0

Jasmolactone

カタログ番号: B1584086
CAS番号: 32764-98-0
分子量: 168.23 g/mol
InChIキー: NBCMACYORPIYNY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Jasmolactone is a member of the class of 2-pyranones that is tetrahydro-2H-pyran-2-one substituted by a pent-2-en-5-yl group at position 6. It is used as a flavouring agent and as an ingredient in perfumes. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of 2-pyranones and an olefinic compound.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

32764-98-0

分子式

C10H16O2

分子量

168.23 g/mol

IUPAC名

6-pent-3-enyloxan-2-one

InChI

InChI=1S/C10H16O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h2-3,9H,4-8H2,1H3

InChIキー

NBCMACYORPIYNY-UHFFFAOYSA-N

SMILES

CC=CCCC1CCCC(=O)O1

正規SMILES

CC=CCCC1CCCC(=O)O1

密度

0.975-1.007 (20°)

他のCAS番号

32764-98-0

物理的記述

Clear colourless to pale yellow liquid;  Oily, fruity, floral petal, jasmin, peach, apricot aroma

溶解性

Practically insoluble or insoluble in water
Soluble (in ethanol)

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Jasmolactone Isomers: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolactones are a group of lactone compounds that are structurally related to jasmonic acid, a key phytohormone involved in plant growth, development, and stress responses. These molecules, characterized by their distinct jasmine-like aroma, have garnered significant interest in the fragrance and flavor industries. Beyond their organoleptic properties, jasmolactone isomers are emerging as molecules of interest in chemical biology and drug development due to their potential to modulate biological pathways. This technical guide provides a comprehensive overview of the chemical properties of various this compound isomers, detailed experimental protocols for their synthesis, and an exploration of their role in biological signaling pathways.

Isomer Classification and Structure

Jasmolactones are broadly classified based on the size of the lactone ring (gamma- or delta-) and the stereochemistry of the exocyclic double bond (cis/Z or trans/E). The lactone ring is a cyclic ester, and the position of the oxygen atom within the ring determines whether it is a five-membered (gamma) or six-membered (delta) lactone. Each of these can exist as cis (Z) or trans (E) isomers, depending on the arrangement of substituents around the double bond in the side chain. Furthermore, the chiral center at the carbon atom to which the side chain is attached gives rise to enantiomers (R and S).

The most commonly encountered jasmolactones include:

  • δ-Jasmolactone (this compound, (Z)-7-Decen-5-olide): A six-membered lactone ring with a cis-double bond in the side chain. Its IUPAC name is 6-((Z)-pent-2-en-1-yl)tetrahydro-2H-pyran-2-one.[1][2]

  • γ-Jasmolactone ((Z)-Dec-7-en-4-olide): A five-membered lactone ring with a cis-double bond. Its IUPAC name is 5-((Z)-hex-3-en-1-yl)dihydro-2(3H)-furanone.[3][]

  • trans-γ-Jasmolactone: A five-membered lactone ring with a trans-double bond.[5]

Physicochemical Properties of this compound Isomers

The different isomeric forms of this compound exhibit distinct physicochemical properties, which are crucial for their separation, characterization, and application. The following tables summarize the available quantitative data for the key isomers.

Table 1: General Properties of this compound Isomers

Isomer NameCommon Name(s)Molecular FormulaMolecular Weight ( g/mol )CAS Number
(Z)-δ-JasmolactoneThis compound, delta-JasmolactoneC₁₀H₁₆O₂168.2332764-98-0[6][7]
(Z)-γ-Jasmolactonecis-γ-Jasmine lactoneC₁₀H₁₆O₂168.2363095-33-0
(E)-γ-Jasmolactonetrans-γ-Jasmine lactoneC₁₀H₁₆O₂168.2328[5]Not readily available
Racemic (Z)-7-Decen-5-olideJasminlactoneC₁₀H₁₆O₂168.2325524-95-2[8]

Table 2: Physical and Chemical Properties of this compound Isomers

Property(Z)-δ-Jasmolactone(Z)-γ-Jasmolactone(E)-γ-JasmolactoneRacemic (Z)-7-Decen-5-olide
Appearance Colorless liquid[6][9]Colorless to pale yellow liquid-Colorless to pale yellow liquid[8]
Boiling Point (°C) 150[6]273-277 @ 760 mmHg[3]-115[8]
Density (g/mL) 1.01[6]0.974-0.980 @ 25°C[3]-0.995-1.00[8]
Refractive Index (@20°C) 1.475 - 1.480[6]1.462-1.468[3]-1.473 - 1.481[8]
Optical Rotation [α]D Data not available[6][8]--Data not available[8]
Flash Point (°C) >110[6]111.67[3]-280[8]
Vapor Pressure (mmHg @20°C) 0.0022[6]--0.225[8]

Experimental Protocols

Synthesis of (Z)-γ-Jasmolactone

A common method for the synthesis of γ-jasmolactone involves a Grignard reaction followed by hydrolysis, reduction, and lactonization.[10]

Step 1: Grignard Reaction to Synthesize (Z)-4-oxo-7-decenoic acid ester

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of a 3-carboalkoxypropionyl halide in an appropriate organic solvent (e.g., THF).

  • Add a catalytic amount of a copper catalyst (e.g., CuCl).

  • Cool the mixture to a suitable temperature (e.g., -78 °C).

  • Slowly add a solution of (Z)-3-hexenylmagnesium halide (a Grignard reagent) in the same solvent via the dropping funnel.

  • Maintain the reaction temperature during the addition.

  • After the addition is complete, allow the reaction to stir for a specified time while gradually warming to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (Z)-4-oxo-7-decenoic acid ester.

Step 2: Hydrolysis, Reduction, and Lactonization

  • Dissolve the crude (Z)-4-oxo-7-decenoic acid ester in a suitable solvent system (e.g., a mixture of ethanol and water).

  • Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C) to reduce the ketone.

  • After the reduction is complete, add a base (e.g., sodium hydroxide) to hydrolyze the ester.

  • Monitor the reaction by a suitable method (e.g., TLC) until the starting material is consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to induce lactonization.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (Z)-γ-jasmolactone.

Enantioselective Synthesis via Enzymatic Resolution

Optically active jasmolactones can be prepared by enzymatic resolution of the corresponding racemates. This method leverages the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the two.[11]

Protocol for Enzymatic Hydrolysis of Racemic δ-Jasmolactone:

  • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Disperse the racemic δ-jasmolactone in the buffer.

  • Add a lipase enzyme (e.g., from Candida rugosa).

  • Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the hydrolysis (e.g., by chiral GC).

  • When approximately 50% conversion is reached, stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and filtering off the enzyme.

  • Separate the aqueous and organic layers.

  • The unreacted enantiomer of δ-jasmolactone remains in the organic layer.

  • Acidify the aqueous layer to protonate the hydrolyzed carboxylic acid.

  • Extract the aqueous layer with an organic solvent to isolate the hydroxy acid corresponding to the other enantiomer.

  • The isolated hydroxy acid can then be re-lactonized under acidic conditions to yield the other enantiomer of δ-jasmolactone.

  • Purify both the unreacted lactone and the newly formed lactone by column chromatography.

Biological Signaling Pathways

Jasmolactones are closely related to jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). The JA signaling pathway is a crucial component of the plant's defense system against herbivores and necrotrophic pathogens, and it also regulates various developmental processes. The core of the JA signaling pathway involves the SCF(COI1) complex, JAZ repressor proteins, and transcription factors such as MYC2.

In the absence of a stimulus, JAZ proteins bind to and repress transcription factors like MYC2, preventing the expression of JA-responsive genes. Upon biotic or abiotic stress, the levels of JA-Ile increase. JA-Ile then acts as a molecular glue, promoting the interaction between the JAZ repressors and the F-box protein COI1, which is part of the SCF(COI1) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of the JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases the transcription factors, which can then activate the expression of downstream genes involved in defense and development.

While the direct role of this compound isomers in this central signaling pathway is still under investigation, their structural similarity to jasmonates suggests they may act as agonists or antagonists of the JA receptor or be involved in the regulation of JA biosynthesis or metabolism.

Jasmonate Signaling Pathway

Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis Induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile Produces COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination JA_Response JA-Responsive Gene Expression (Defense, Development) MYC2->JA_Response Activates

Caption: A simplified diagram of the core jasmonate signaling pathway.

Conclusion

The study of this compound isomers presents a fascinating intersection of organic chemistry, analytical science, and chemical biology. Their diverse structures and corresponding range of chemical and physical properties make them valuable targets for synthesis and important components in the chemical industry. Furthermore, their relationship with the jasmonate signaling pathway opens up exciting avenues for research into their biological functions and potential applications in agriculture and medicine. This guide provides a foundational resource for professionals seeking to explore the chemistry and biological relevance of these intriguing molecules. Further research is warranted to fully elucidate the specific roles of each this compound isomer in biological systems and to explore their potential as novel therapeutic agents or agrochemicals.

References

The Jasmolactone Biosynthesis Pathway: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Jasmolactones, signaling molecules with significant biological activities, are derived from fatty acids through a complex biosynthetic pathway. This technical guide provides a comprehensive overview of the core pathway, beginning with the well-established biosynthesis of jasmonic acid (JA) and extending to the putative enzymatic steps leading to jasmolactone. This document details the enzymes, intermediates, and regulatory aspects of the pathway. Quantitative data is summarized for clarity, and detailed experimental protocols for key enzymatic assays and metabolite quantification are provided. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding of this intricate biochemical cascade.

Introduction

Jasmolactones are a class of bioactive compounds derived from the oxygenation of fatty acids. They are structurally related to jasmonates, a well-known family of plant hormones that regulate a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. The biosynthesis of jasmolactones is intrinsically linked to the jasmonic acid (JA) pathway, with JA serving as a key precursor. This guide will first elucidate the established pathway from α-linolenic acid to jasmonic acid and then explore the proposed subsequent steps of hydroxylation, chain shortening, and lactonization that lead to the formation of this compound.

The Core Biosynthesis Pathway from Fatty Acids

The biosynthesis of this compound is proposed to occur in a multi-stage process involving enzymes localized in the chloroplast, peroxisome, and cytoplasm. The initial stages of this pathway, leading to the formation of jasmonic acid, are well-characterized.

Jasmonic Acid Biosynthesis: The Octadecanoid Pathway

The biosynthesis of jasmonic acid begins with the 18-carbon fatty acid, α-linolenic acid, and proceeds through the following key steps[1][2]:

  • Oxygenation: In the chloroplast, α-linolenic acid is oxygenated by 13-lipoxygenase (13-LOX) to form (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)[1][2].

  • Dehydration and Cyclization: The 13-HPOT is then converted to an unstable allene oxide by allene oxide synthase (AOS) . This is followed by the stereospecific cyclization of the allene oxide by allene oxide cyclase (AOC) to produce (9S,13S)-12-oxophytodienoic acid (OPDA)[1][2].

  • Reduction: OPDA is transported into the peroxisome where it is reduced by 12-oxophytodienoate reductase 3 (OPR3) to 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8)[3][4][5].

  • β-Oxidation: The octanoic acid side chain of OPC-8 undergoes three cycles of β-oxidation , catalyzed by a suite of peroxisomal enzymes including acyl-CoA oxidase (ACX), multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT), to shorten the carboxylic acid side chain by six carbons, yielding (+)-7-iso-jasmonic acid. This can then isomerize to the more stable (-)-jasmonic acid[1][6].

Jasmolactone_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13_HPOT alpha_Linolenic_Acid->13_HPOT 13-LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC_8 OPC_8 OPDA_perox->OPC_8 OPR3 Jasmonic_Acid Jasmonic_Acid OPC_8->Jasmonic_Acid β-Oxidation (3 cycles)

Diagram 1: The Jasmonic Acid Biosynthesis Pathway.
Putative Pathway from Jasmonic Acid to this compound

The precise enzymatic steps converting jasmonic acid (a C12 compound) to this compound (a C10 lactone) in plants are not yet fully elucidated. However, based on known biochemical reactions, a putative pathway can be proposed involving hydroxylation, chain shortening via β-oxidation, and subsequent lactonization.

  • Hydroxylation: Jasmonic acid or a C12 precursor could be hydroxylated at the ω-position (C-12) by a cytochrome P450 monooxygenase (CYP) , likely from the CYP86 or CYP94 families, which are known to be involved in fatty acid hydroxylation[1][3][4]. This would produce 12-hydroxyjasmonic acid.

  • β-Oxidation (Chain Shortening): The resulting 12-hydroxyjasmonic acid would then undergo one cycle of β-oxidation in the peroxisome. This process would remove two carbons from the carboxylic acid side chain, yielding a 10-carbon hydroxy fatty acid intermediate, 5-hydroxy-7-decenoic acid.

  • Lactonization: The final step is the intramolecular esterification (lactonization) of 5-hydroxy-7-decenoic acid to form the δ-lactone, this compound. This cyclization could occur spontaneously under acidic conditions or be catalyzed by an yet unidentified lactonase or esterase [7][8][9][10].

Jasmolactone_Formation Jasmonic_Acid Jasmonic_Acid 12_Hydroxy_JA 12-Hydroxyjasmonic Acid Jasmonic_Acid->12_Hydroxy_JA Cytochrome P450 (Hydroxylase) C10_Hydroxy_Acid 5-Hydroxy-7-decenoic Acid 12_Hydroxy_JA->C10_Hydroxy_Acid β-Oxidation (1 cycle) This compound This compound C10_Hydroxy_Acid->this compound Lactonization (spontaneous or enzymatic)

Diagram 2: Putative Biosynthesis of this compound from Jasmonic Acid.

Quantitative Data

Quantitative data for the enzymes involved in the this compound biosynthesis pathway is crucial for understanding the kinetics and regulation of this process. While data for the entire pathway is not yet available, kinetic parameters for some of the key enzymes in the jasmonic acid biosynthesis have been reported.

EnzymeOrganismSubstrateK_m (µM)V_max (nmol/min/mg protein)Reference
13-Lipoxygenase (LOX) Glycine max (Soybean)Linoleic Acid15-20Not Reported[11]
Allene Oxide Synthase (AOS) Linum usitatissimum (Flax)13(S)-HPOTNot Reported~4000[12]
Allene Oxide Cyclase (AOC) Arabidopsis thalianaAllene OxideNot ReportedNot Reported[13]
12-Oxophytodienoate Reductase 3 (OPR3) Arabidopsis thaliana(9S,13S)-OPDA353222[4][5]

Table 1: Kinetic Parameters of Key Enzymes in the Jasmonate Biosynthesis Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes (e.g., LOX, AOS, AOC, OPR3, CYPs) for in vitro characterization.

Protocol (General for E. coli expression):

  • Gene Cloning: Amplify the full-length cDNA of the target enzyme from plant tissue via RT-PCR. Clone the amplified gene into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 5 mL overnight culture of the transformed E. coli in LB medium with the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Protein Purification:

    • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Purity and Concentration Assessment: Analyze the purified protein by SDS-PAGE to assess purity. Determine the protein concentration using a Bradford or BCA assay.

Enzyme Activity Assays

4.2.1. Lipoxygenase (LOX) Activity Assay

Principle: LOX activity is determined by measuring the formation of conjugated dienes from a fatty acid substrate, which results in an increase in absorbance at 234 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 6.8) and the fatty acid substrate (e.g., 100 µM α-linolenic acid).

  • Initiate Reaction: Add the purified LOX enzyme or a crude plant extract to the reaction mixture to initiate the reaction.

  • Measurement: Immediately monitor the increase in absorbance at 234 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

4.2.2. Coupled Allene Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Assay

Principle: This coupled assay measures the formation of OPDA from 13-HPOT. AOS converts 13-HPOT to an unstable allene oxide, which is then cyclized by AOC to OPDA. The product, OPDA, can be quantified by HPLC.

Protocol:

  • Substrate Preparation: Prepare the substrate, 13-HPOT, by reacting α-linolenic acid with a commercial lipoxygenase.

  • Reaction Mixture: In a microcentrifuge tube, combine 50 mM phosphate buffer (pH 7.0), the purified AOS and AOC enzymes, and 13-HPOT (e.g., 50 µM).

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying with a weak acid (e.g., citric acid). Vortex and centrifuge to separate the phases.

  • Quantification: Evaporate the organic phase to dryness and resuspend the residue in a suitable solvent for HPLC analysis. Quantify OPDA by comparing the peak area to a standard curve.

Quantification of this compound by GC-MS

Principle: Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the quantification of volatile compounds like this compound. An internal standard is used for accurate quantification.

Protocol:

  • Sample Preparation:

    • Homogenize a known amount of plant tissue (e.g., 100 mg fresh weight) in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a known amount of an internal standard (e.g., a deuterated this compound analogue or a structurally similar lactone not present in the sample).

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to purify and concentrate the lactones.

  • Derivatization (Optional): For some compounds, derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic properties.

  • GC-MS Analysis:

    • Inject an aliquot of the extracted sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). Program the oven temperature to achieve good separation of the target analyte from other matrix components.

    • MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.

  • Quantification: Generate a calibration curve using authentic standards of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Regulation

The biosynthesis of jasmonates is tightly regulated by various internal and external cues, including developmental stage, wounding, and pathogen attack. This regulation occurs at the transcriptional level, with many of the biosynthetic genes being inducible.

Jasmonate_Signaling Stimuli Stimuli JA_Biosynthesis JA Biosynthesis (LOX, AOS, AOC, OPR3) Stimuli->JA_Biosynthesis Induces JA_Ile JA-Ile JA_Biosynthesis->JA_Ile Produces COI1_JAZ COI1-JAZ Complex JA_Ile->COI1_JAZ Binds to MYC2 MYC2 (Transcription Factor) COI1_JAZ->MYC2 Degrades JAZ, releasing MYC2 MYC2->JA_Biosynthesis Positive Feedback JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes Activates Transcription Biological_Responses Defense, Growth Regulation, etc. JA_Responsive_Genes->Biological_Responses

Diagram 3: Simplified Jasmonate Signaling Pathway.

Experimental Workflow Example

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway in a plant species.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_planta In Planta Validation Gene_Identification Identify Candidate Genes (CYPs, β-oxidation enzymes) Cloning_Expression Heterologous Expression and Purification Gene_Identification->Cloning_Expression Mutant_Analysis Generate/Analyze Mutants Gene_Identification->Mutant_Analysis Enzyme_Assays Enzyme Kinetic Assays Cloning_Expression->Enzyme_Assays Metabolite_Profiling Quantify Intermediates and This compound by GC-MS Enzyme_Assays->Metabolite_Profiling Informs Mutant_Analysis->Metabolite_Profiling

Diagram 4: Experimental Workflow for Elucidating the this compound Biosynthesis Pathway.

Conclusion

The biosynthesis of this compound from fatty acids is a complex process that builds upon the well-established jasmonic acid pathway. While the initial steps are clearly defined, the subsequent conversion of a C12 jasmonate intermediate to a C10 lactone remains an active area of research. This guide provides a comprehensive framework for understanding the current knowledge and a putative pathway for this compound formation. The detailed experimental protocols and integrated data presented herein are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating further investigation into this intriguing class of signaling molecules.

References

Spectroscopic Profile of Jasmolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for Jasmolactone, a significant volatile compound found in jasmine and other essential oils. The information presented is intended for researchers, scientists, and professionals in the fields of natural products chemistry, analytical chemistry, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes associated biochemical pathways.

Molecular Structure

This compound, systematically known as (Z)-7-decen-5-olide, is a lactone with the chemical formula C₁₀H₁₆O₂. Its structure features a six-membered lactone ring with a pentenyl side chain.

Molecular Formula: C₁₀H₁₆O₂ Molecular Weight: 168.23 g/mol CAS Number: 25524-95-2[1]

Spectroscopic Data

The following sections present the available NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-22.40 - 2.60m
H-31.60 - 2.40m
H-41.60 - 2.40m
H-54.45 - 4.55m
H-61.60 - 2.40m
H-75.20 - 5.50m
H-85.20 - 5.50m
H-91.60 - 2.40m
H-100.95t8

Note: Data is based on information from patent literature and may not represent a complete and unambiguous assignment. Multiplicity and coupling constants for all protons are not fully detailed in the available sources.[2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the identification and quantification of this compound. Both Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (MS-MS) data are available.

Table 3: GC-MS Data for this compound

Retention Index (RI) Column Type Major Fragments (m/z)
2181DB-Wax168 (M+), 112, 97, 81, 67, 55, 41
2197BP-20168 (M+), 112, 97, 81, 67, 55, 41
2176FFAP168 (M+), 112, 97, 81, 67, 55, 41

Data sourced from the NIST WebBook.[4]

Table 4: MS-MS Fragmentation Data for this compound

Precursor Ion (m/z) Collision Energy Fragment Ions (m/z)
169.1223 [M+H]⁺Not specified151, 133, 112.9

Data sourced from PubChem.[1]

Experimental Protocols

The following are generalized protocols for obtaining NMR and MS data for lactones like this compound. These should be adapted and optimized for specific instrumentation and experimental goals.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The concentration should be optimized for the specific instrument's sensitivity.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and match the probe for the ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To aid in structure elucidation and complete assignment of signals, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

GC-MS Protocol
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane). The concentration should be in the range of µg/mL to ng/mL depending on the instrument's sensitivity.

  • GC-MS System:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Use a suitable capillary column, typically with a polar stationary phase (e.g., WAX, FFAP) for good separation of flavor and fragrance compounds.[4]

  • GC Conditions:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading. Set the injector temperature to around 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50-60 °C) and ramp up to a final temperature of around 230-250 °C at a rate of 5-10 °C/min. Hold at the final temperature for a few minutes to ensure elution of all components.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Compare the obtained mass spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Signaling Pathways

This compound belongs to the jasmonate family of plant hormones, which are involved in a wide range of physiological processes, including plant defense against herbivores and pathogens, and developmental processes.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates starts from α-linolenic acid in the chloroplast and peroxisome. The following diagram illustrates the key steps in this pathway.

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_linolenic_acid α-Linolenic Acid lox Lipoxygenase (LOX) alpha_linolenic_acid->lox hydroperoxide 13(S)-HPOT lox->hydroperoxide aos Allene Oxide Synthase (AOS) hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-PDA (OPDA) aoc->opda opr3 OPDA Reductase (OPR3) opda->opr3 opc OPC-8:0 opr3->opc beta_oxidation β-oxidation (3 cycles) opc->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 Isoleucine ja_ile JA-Isoleucine (JA-Ile) (Active form) jar1->ja_ile

Caption: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway

The perception of the active form, JA-Isoleucine, triggers a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for mounting defense responses.

Jasmonate_Signaling ja_ile JA-Isoleucine (JA-Ile) scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Binds to coi1 COI1 jaz JAZ Repressor coi1->scf_coi1 jaz->scf_coi1 JAZ is recruited proteasome 26S Proteasome jaz->proteasome scf_coi1->proteasome Ubiquitination myc2 MYC2 (Transcription Factor) proteasome->myc2 Degradation of JAZ releases MYC2 gene_expression Expression of JA-responsive genes myc2->gene_expression Activates response Defense & Development gene_expression->response

Caption: Core Jasmonate Signaling Pathway.

References

The Biological Role of Jasmolactone in Plant Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jasmolactone, a naturally occurring lactone, is a member of the diverse jasmonate family of lipid-derived signaling molecules in plants. While the broader jasmonate family, including jasmonic acid (JA), its methyl ester (MeJA), and the amino acid conjugate jasmonoyl-isoleucine (JA-Ile), has been extensively studied for its critical roles in plant growth, development, and defense, the specific physiological functions of this compound remain largely uncharacterized. This guide provides a comprehensive overview of the well-established biological roles of the jasmonate family as a proxy for understanding the potential functions of this compound. It details the biosynthesis and signaling pathways of jasmonates, presents quantitative data on their physiological effects, and outlines key experimental protocols for their study. The information presented herein serves as a foundational resource for researchers aiming to investigate the specific roles of this compound and other novel jasmonates in plant physiology and their potential applications in agriculture and drug development.

Introduction to Jasmonates and this compound

Jasmonates are ubiquitous plant hormones that regulate a wide array of physiological processes, from seed germination and root growth to fruit ripening and senescence.[1][2] They are perhaps most well-known for their central role in mediating plant defense responses against a broad spectrum of biotic and abiotic stresses, including insect herbivory, pathogen infection, wounding, and drought.[3][4]

This compound is classified as a plant growth regulator and signaling molecule that is synthesized through the lipid-derived jasmonate pathway.[5] While its precise biological functions are not yet fully elucidated, its structural relationship to jasmonic acid suggests it may participate in or modulate the well-characterized jasmonate signaling cascade.

Jasmonate Biosynthesis

The biosynthesis of jasmonates is a well-defined pathway that initiates in the chloroplasts and concludes in the peroxisomes. The primary precursor for jasmonate synthesis is α-linolenic acid, which is released from chloroplast membranes.

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX) : Converts α-linolenic acid to 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Allene Oxide Synthase (AOS) : Catalyzes the conversion of 13-HPOT to an unstable allene oxide.

  • Allene Oxide Cyclase (AOC) : Cyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA).

  • OPDA Reductase 3 (OPR3) : Reduces OPDA to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) within the peroxisome.

  • β-oxidation : A series of three cycles of β-oxidation shortens the carboxylic acid side chain to produce (+)-7-iso-jasmonic acid.

  • Epimerization : (+)-7-iso-jasmonic acid can then be epimerized to the more stable (-)-jasmonic acid.

Further modifications of jasmonic acid lead to the formation of other bioactive jasmonates, such as methyl jasmonate (MeJA) and JA-isoleucine (JA-Ile). The biosynthesis of this compound is thought to occur via the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid (12-OH-JA), which can then be converted to its lactone form.[5]

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm a_linolenic_acid α-Linolenic Acid HPOT 13-HPOT a_linolenic_acid->HPOT LOX allene_oxide Allene Oxide HPOT->allene_oxide AOS OPDA 12-oxo-PDA allene_oxide->OPDA AOC OPC8 OPC-8:0 OPDA->OPC8 OPR3 cluster_peroxisome cluster_peroxisome OPDA->cluster_peroxisome JA Jasmonic Acid OPC8->JA β-oxidation (3 cycles) JA_Ile JA-Isoleucine JA->JA_Ile JAR1 MeJA Methyl Jasmonate JA->MeJA JMT twelve_OH_JA 12-OH-JA JA->twelve_OH_JA Hydroxylation cluster_cytoplasm cluster_cytoplasm JA->cluster_cytoplasm This compound This compound twelve_OH_JA->this compound Lactonization

Caption: Simplified Jasmonate Biosynthesis Pathway.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is a well-elucidated cascade that is primarily controlled by the degradation of transcriptional repressors.

In the absence of a stimulus:

  • JASMONATE ZIM-DOMAIN (JAZ) proteins act as transcriptional repressors.

  • JAZ proteins bind to and inhibit the activity of various transcription factors (TFs), such as MYC2, which are positive regulators of jasmonate-responsive genes.

In the presence of a stimulus (e.g., wounding or herbivory):

  • There is a rapid accumulation of bioactive jasmonates, particularly JA-Ile.

  • JA-Ile acts as a molecular glue, promoting the interaction between the JAZ repressors and the F-box protein CORONATINE INSENSITIVE1 (COI1).

  • COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex (SCFCOI1).

  • The SCFCOI1 complex ubiquitinates the JAZ proteins, targeting them for degradation by the 26S proteasome.

  • The degradation of JAZ repressors releases the transcription factors (e.g., MYC2), allowing them to activate the expression of downstream jasmonate-responsive genes.[3][6]

This signaling hub integrates various internal and external cues to orchestrate a wide range of physiological responses.

Jasmonate_Signaling cluster_inactive No Stimulus cluster_active Stimulus (e.g., Wounding) JAZ_inactive JAZ Repressor MYC2_inactive MYC2 (Inactive) JAZ_inactive->MYC2_inactive Binds and represses JAZ_active JAZ Repressor Genes_inactive JA-Responsive Genes (Repressed) MYC2_inactive->Genes_inactive Cannot activate MYC2_active MYC2 (Active) Genes_active JA-Responsive Genes (Activated) JA_Ile JA-Ile (Bioactive Jasmonate) COI1 SCF-COI1 Complex JA_Ile->COI1 Promotes binding COI1->JAZ_active Ubiquitination JAZ_active->COI1 Binds to Proteasome 26S Proteasome JAZ_active->Proteasome Degradation MYC2_active->Genes_active Activates transcription Stimulus Stimulus Stimulus->JA_Ile Induces biosynthesis

Caption: Core Jasmonate Signaling Pathway.

Quantitative Data on Jasmonate Effects

Table 1: Effects of Methyl Jasmonate (MeJA) on Plant Growth Parameters.

Plant SpeciesMeJA ConcentrationParameterObserved EffectReference
Soybean (Glycine max)2.5 mMPlant Height39% decrease[7]
Tomato (Solanum lycopersicum)2.5 mMBiomass79% decrease[7]
Sunflower (Helianthus annuus)2.5 mMLeaf Trichome Density3.5-fold increase[7]
Wheat (Triticum aestivum)10-7 MRoot Cell DivisionIncrease during drought[8]

Table 2: Effects of Methyl Jasmonate (MeJA) on Gene Expression.

Plant SpeciesTreatmentGeneFold Change in ExpressionReference
Holm Oak (Quercus ilex)MeJA + P. cinnamomiPAL~2-fold increase[9]
Arabidopsis thalianaJasmonic Acid (2h)2,522 genesDifferentially expressed[10]
Arabidopsis thalianaLow BoronJA Biosynthesis GenesUpregulated[11]

Experimental Protocols

Quantification of Jasmonates in Plant Tissues by UPLC-MS/MS

This protocol provides a highly sensitive and high-throughput method for the simultaneous quantification of multiple jasmonates.[12][13]

1. Sample Preparation: a. Flash-freeze plant tissue (e.g., 50 mg fresh weight) in liquid nitrogen and grind to a fine powder. b. Extract with a suitable solvent, such as 1 ml of cold (-20°C) methanol containing deuterated internal standards (e.g., d6-JA, d2-JA-Ile). c. Vortex and incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 rpm for 20 minutes at 4°C. e. Collect the supernatant.

2. Solid-Phase Extraction (SPE): a. Use a mixed-mode SPE cartridge (e.g., Oasis MCX). b. Condition the cartridge with methanol followed by water. c. Load the supernatant from the extraction step. d. Wash with an appropriate solvent to remove interfering compounds (e.g., 2% formic acid). e. Elute the jasmonates with a suitable solvent (e.g., methanol, followed by 5% ammonium hydroxide in methanol). f. Evaporate the eluate to dryness under a stream of nitrogen.

3. UPLC-MS/MS Analysis: a. Reconstitute the dried extract in a suitable solvent (e.g., 50 µl of methanol/water, 1:1, v/v). b. Inject an aliquot (e.g., 5 µl) into the UPLC-MS/MS system. c. Chromatographic separation is typically achieved on a C18 column with a gradient of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid. d. Mass spectrometric detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each jasmonate and their corresponding internal standards are monitored for quantification.

UPLC_MS_Workflow Sample_Collection Plant Tissue (e.g., 50 mg) Extraction Extraction with Methanol + Internal Standards Sample_Collection->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE UPLC UPLC Separation SPE->UPLC MSMS MS/MS Detection (MRM) UPLC->MSMS Data_Analysis Data Analysis and Quantification MSMS->Data_Analysis

Caption: Workflow for Jasmonate Quantification.
Analysis of Jasmonate-Responsive Gene Expression by RT-qPCR

This protocol allows for the quantification of the expression levels of specific genes involved in the jasmonate signaling pathway.

1. Plant Treatment and Tissue Collection: a. Grow plants under controlled conditions. b. Apply the jasmonate treatment (e.g., spray with a solution of MeJA or this compound) or the experimental stress (e.g., wounding). c. Collect tissue samples at various time points post-treatment and flash-freeze in liquid nitrogen.

2. RNA Extraction and cDNA Synthesis: a. Extract total RNA from the plant tissue using a commercial kit or a standard protocol (e.g., Trizol method). b. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis. c. Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Quantitative PCR (qPCR): a. Design or obtain validated primers for the target genes of interest (e.g., MYC2, JAZ1, VSP2) and one or more stable reference genes (e.g., ACTIN, UBIQUITIN). b. Prepare the qPCR reaction mixture containing cDNA, primers, and a suitable qPCR master mix (e.g., SYBR Green or probe-based). c. Perform the qPCR reaction in a real-time PCR cycler. d. Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

Conclusion and Future Directions

The jasmonate family of hormones plays a pivotal and well-established role in regulating a multitude of physiological processes in plants, particularly in orchestrating defense responses. This compound, as a member of this family, is poised to have significant, yet currently undefined, roles in plant biology. The information and protocols presented in this guide for the broader jasmonate family provide a robust framework for initiating detailed investigations into the specific functions of this compound.

Future research should focus on:

  • Elucidating the specific biological activities of this compound: This includes its effects on plant growth, development, and stress responses, and how these compare to other well-known jasmonates.

  • Identifying the receptor(s) and signaling components for this compound: Determining whether this compound acts through the canonical COI1-JAZ signaling pathway or has a distinct mode of action is crucial.

  • Quantifying endogenous levels of this compound: Understanding the spatial and temporal accumulation of this compound in response to various stimuli will provide insights into its physiological relevance.

Answering these questions will not only advance our fundamental understanding of plant hormone signaling but may also open new avenues for the development of novel plant growth regulators and biopesticides for sustainable agriculture, as well as providing new molecular targets for drug development.

References

Jasmolactone and Its Relationship to Jasmonic Acid Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are critical signaling molecules that regulate a wide array of physiological and developmental processes in plants, most notably defense responses against biotic and abiotic stresses. The core jasmonate signaling pathway, involving the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2, has been extensively characterized. Jasmolactone, a volatile organic compound biosynthetically derived from the jasmonate pathway, is often induced by stress. However, its precise role and mechanism of action within the canonical jasmonate signaling cascade remain largely unelucidated. This technical guide provides a comprehensive overview of the established jasmonic acid signaling pathway, presents quantitative data on the binding affinity of known jasmonate ligands, and details experimental protocols that can be employed to investigate the potential role of this compound as a signaling molecule. This document aims to serve as a foundational resource for researchers seeking to explore the nuanced bioactivity of this compound and its potential applications in agriculture and drug development.

The Core Jasmonic Acid Signaling Pathway

The perception and transduction of the jasmonate signal are orchestrated by a well-defined molecular mechanism centered around the COI1-JAZ co-receptor complex. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), acts as the primary ligand that initiates the signaling cascade.

In the absence of JA-Ile, JAZ proteins bind to and repress various transcription factors, including MYC2, thereby preventing the expression of jasmonate-responsive genes. Upon stress-induced biosynthesis of JA-Ile, the hormone binds to COI1, an F-box protein that is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex. This binding event promotes the interaction between COI1 and JAZ proteins. The formation of the COI1-JA-Ile-JAZ ternary complex leads to the ubiquitination of JAZ proteins and their subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of a suite of downstream genes involved in defense, secondary metabolite biosynthesis, and developmental processes.

Jasmonic_Acid_Signaling_Pathway cluster_0 Cellular Response cluster_1 Core Signaling Module Stress Biotic/Abiotic Stress JA_Ile JA-Ile Biosynthesis Stress->JA_Ile COI1 SCF-COI1 JA_Ile->COI1 binds JAZ_Degradation JAZ Degradation (26S Proteasome) MYC2 MYC2 JAZ_Degradation->MYC2 releases Gene_Expression JA-Responsive Gene Expression Defense Defense Responses Gene_Expression->Defense JAZ JAZ COI1->JAZ recruits JAZ->JAZ_Degradation JAZ->MYC2 represses MYC2->Gene_Expression activates

Caption: The canonical jasmonic acid signaling pathway.

This compound: A Putative Signaling Molecule

This compound is a volatile lactone derived from the jasmonate biosynthesis pathway, likely through the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid, which is then lactonized. Its accumulation is often observed in response to mechanical damage and other stresses, suggesting a potential role in plant defense. However, direct experimental evidence for its interaction with the core JA signaling components is currently lacking. It is hypothesized that this compound may exert its biological activity through one of the following mechanisms:

  • Conversion to a known bioactive jasmonate: this compound could be metabolized back to a precursor that can be converted into JA or JA-Ile.

  • Direct interaction with the COI1-JAZ co-receptor: It may act as a weak agonist or antagonist of the jasmonate receptor.

  • Activation of a parallel signaling pathway: this compound might trigger a distinct signaling cascade that cross-talks with the canonical JA pathway.

Jasmolactone_Hypothesized_Action cluster_0 Potential Mechanisms This compound This compound Conversion Metabolic Conversion to JA/JA-Ile This compound->Conversion Direct_Binding Direct interaction with COI1-JAZ This compound->Direct_Binding Parallel_Pathway Activation of a separate pathway This compound->Parallel_Pathway JA_Signaling Jasmonic Acid Signaling Cascade Conversion->JA_Signaling Direct_Binding->JA_Signaling Parallel_Pathway->JA_Signaling crosstalk

Caption: Hypothesized mechanisms of this compound action.

Quantitative Data on Jasmonate Receptor Binding

To date, quantitative binding affinity data for this compound to the COI1-JAZ co-receptor has not been published. However, the binding affinities of the potent agonist coronatine (a structural mimic of JA-Ile) and JA-Ile itself have been determined, providing a benchmark for assessing the potential activity of novel compounds.

LigandJAZ ProteinBinding Affinity (Kd/Ki)Method
3H-coronatineJAZ148 nM (Kd)Radioligand Binding Assay
3H-coronatineJAZ668 nM (Kd)Radioligand Binding Assay
(+)-7-iso-JA-IleJAZ61.8 µM (Ki)Competition Binding Assay
(-)-JA-IleJAZ618 µM (Ki)Competition Binding Assay

Data compiled from published studies.

Experimental Protocols

To elucidate the relationship between this compound and jasmonic acid signaling, a series of established experimental protocols can be adapted.

Quantification of this compound and Jasmonates by UPLC-MS/MS

This protocol allows for the sensitive and accurate quantification of jasmonates and potentially this compound in plant tissues.

Objective: To determine the endogenous levels of this compound, JA, and JA-Ile in plant tissue under control and stress conditions.

Methodology:

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract the powdered tissue with 1 ml of ice-cold methanol containing deuterated internal standards (e.g., d2-JA, d2-JA-Ile).

  • Centrifugation: Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.

  • Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the analytes.

  • Elution: Elute the jasmonates from the SPE cartridge with methanol.

  • UPLC-MS/MS Analysis: Analyze the eluate using an ultra-performance liquid chromatography system coupled to a tandem mass spectrometer (UPLC-MS/MS) operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Quantify the analytes based on the peak areas relative to the internal standards.

UPLC_MS_Workflow Start Plant Tissue Sample Grinding Grinding in Liquid N2 Start->Grinding Extraction Methanol Extraction with Internal Standards Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Elution Elution SPE->Elution Analysis UPLC-MS/MS Analysis Elution->Analysis Quantification Data Quantification Analysis->Quantification

Caption: Workflow for jasmonate quantification by UPLC-MS/MS.
In Vitro COI1-JAZ Binding Assay

This assay determines if a compound can promote the interaction between COI1 and a JAZ protein.

Objective: To test the ability of this compound to facilitate the binding of COI1 to a JAZ protein.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant COI1 (often as a GST-fusion protein) and a JAZ protein (e.g., JAZ1, with a His-tag).

  • Binding Reaction: Incubate purified GST-COI1 and His-JAZ1 in a binding buffer in the presence of varying concentrations of this compound, JA-Ile (positive control), or a solvent control.

  • Pull-down: Use Ni-NTA magnetic beads to pull down the His-JAZ1 protein and any interacting proteins.

  • Washing: Wash the beads to remove non-specific binding.

  • Elution and Western Blotting: Elute the proteins from the beads and analyze the presence of GST-COI1 by western blotting using an anti-GST antibody.

JAZ Protein Degradation Assay

This assay assesses whether a compound can induce the degradation of JAZ proteins in vivo.

Objective: To determine if this compound treatment leads to the degradation of JAZ proteins in plant cells.

Methodology:

  • Plant Material: Use transgenic Arabidopsis thaliana seedlings expressing a JAZ protein fused to a reporter such as GUS or LUC (e.g., 35S:JAZ1-GUS).

  • Treatment: Treat the seedlings with this compound, MeJA (positive control), or a mock solution for various time points.

  • Protein Extraction: Extract total protein from the treated seedlings.

  • Reporter Activity Assay: Measure the activity of the reporter enzyme (GUS or LUC). A decrease in activity indicates degradation of the JAZ-reporter fusion protein.

  • Western Blot Analysis (optional): Confirm the degradation by performing a western blot using an antibody against the reporter protein.

Jasmonate-Responsive Gene Expression Analysis

This experiment measures the effect of a compound on the transcription of known JA-responsive genes.

Objective: To investigate if this compound can induce the expression of JA-responsive marker genes.

Methodology:

  • Plant Treatment: Treat wild-type Arabidopsis thaliana seedlings with this compound, MeJA (positive control), or a mock solution.

  • RNA Extraction: Harvest tissue at different time points and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to measure the transcript levels of JA-responsive genes (e.g., VSP2, PDF1.2, JAZ1) and a reference gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression compared to the mock-treated control.

Conclusion and Future Directions

The jasmonic acid signaling pathway is a cornerstone of plant defense and development. While the roles of JA and JA-Ile are well-established, the functions of other jasmonate-related compounds like this compound remain an open area of investigation. The lack of direct quantitative data on the interaction of this compound with the core JA signaling machinery represents a significant knowledge gap. The experimental frameworks outlined in this guide provide a clear path for researchers to systematically investigate the bioactivity of this compound. Such studies will not only enhance our fundamental understanding of plant hormone signaling but may also pave the way for the development of novel plant growth regulators and therapeutic agents. Future research should focus on direct, quantitative comparisons of this compound with known jasmonates using the methodologies described herein to definitively characterize its role in plant biology.

Olfactory Properties of Jasmolactone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Olfactory Profiles of Jasmolactone Enantiomers

The distinct olfactory characteristics of the enantiomers of γ-Jasmolactone and δ-Jasmolactone are summarized below. These qualitative descriptions are based on sensory panel evaluations reported in scientific literature.

Compound Enantiomer Odor Description Reference
γ-Jasmolactone (+)-(R)-γ-JasmolactoneMore intense and sweeter floral note compared to the (S)-enantiomer.[1]
(-)-(S)-γ-JasmolactoneExhibits a distinct coconut note.[1]
Racemic γ-JasmolactoneDescribed as having a fatty smell, reminiscent of peanuts.[2]
δ-Jasmolactone (-)-(R)-δ-JasmolactonePossesses a floral, coconut note that is described as fresher and more rising than the (+)-(S)-enantiomer. The fruity aspect is also more pronounced compared to the racemate. The base note is a clean coconut without a fatty character.[3]
(+)-(S)-δ-JasmolactoneCharacterized by a heavy, woody, and coconut-like scent with a spicy, celery-jasmone nuance. The base note is creamy and reminiscent of tuberose.[3]

Experimental Protocols

Determination of Odor Detection Thresholds

The standard methodology for determining the odor detection threshold of fragrance compounds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits . While specific parameters for this compound enantiomers are not published, the following protocol outlines the general procedure.

Objective: To determine the lowest concentration of a this compound enantiomer that is perceivable by a human sensory panel.

Materials:

  • Purified this compound enantiomers

  • Odor-free solvent (e.g., diethyl phthalate, ethanol, or water, depending on solubility and application)

  • Gas chromatograph-olfactometer (GC-O) for sample purity verification (optional)

  • Glass sniffing jars or olfactometer

  • Sensory panel of trained assessors (typically 15-25 members)

Methodology:

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe a range of standard odorants.

    • Train panelists on the forced-choice methodology and familiarize them with the odor character of the this compound enantiomers.

  • Sample Preparation:

    • Prepare a stock solution of the this compound enantiomer in the chosen solvent.

    • Create a series of dilutions in ascending order of concentration, typically in steps of a factor of two or three. The concentration range should span from well below the expected threshold to a level that is clearly detectable.

  • Forced-Choice Presentation:

    • Present each panelist with a set of three samples (a triad), where two are blanks (solvent only) and one contains the diluted this compound enantiomer.

    • The order of presentation of the samples within the triad should be randomized for each panelist and at each concentration level.

    • Instruct the panelists to sniff each sample and identify the one that is different from the other two.

  • Ascending Concentration Series:

    • Begin with the lowest concentration and proceed to higher concentrations.

    • A panelist's individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in two consecutive presentations.

  • Data Analysis:

    • Calculate the individual thresholds for each panelist.

    • The group threshold is determined by calculating the geometric mean of the individual thresholds.

    • Statistical analysis (e.g., t-tests) can be used to determine if there are significant differences between the odor thresholds of the enantiomers.[4]

Visualization of Key Processes

Olfactory Signal Transduction Pathway

The perception of odorants like this compound enantiomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound Enantiomer OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide- Gated Ion Channel cAMP->CNG Opens Ca_ion CNG->Ca_ion Influx Na_ion CNG->Na_ion Influx Depolarization Depolarization Signal Signal to Brain Depolarization->Signal Triggers

Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like a this compound enantiomer is a process known as deorphanization. This is a critical step in understanding the molecular basis of odor perception.

OR_Deorphanization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis & Validation OR_library Construct Olfactory Receptor (OR) Library Transfection Transfect Cells with Individual ORs OR_library->Transfection Cell_culture Culture Host Cells (e.g., HEK293) Cell_culture->Transfection Odorant_screening Screen with This compound Enantiomers Transfection->Odorant_screening Signal_detection Detect Signal (e.g., Luciferase, Ca²⁺ Imaging) Odorant_screening->Signal_detection Data_analysis Analyze Response Data Signal_detection->Data_analysis Hit_validation Validate 'Hit' Receptors Data_analysis->Hit_validation SAR Structure-Activity Relationship Studies Hit_validation->SAR

References

An In-depth Technical Guide on the Potential Therapeutic Properties of Jasmolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolactone, a naturally occurring secoiridoid lactone found in various species of the Jasminum genus, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, including its anticancer, anti-inflammatory, and cardiovascular effects. While research specifically on this compound is still emerging, this document synthesizes the available quantitative data, outlines relevant experimental methodologies, and illustrates the proposed signaling pathways based on current knowledge of related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound and its derivatives.

Introduction

This compound belongs to the family of secoiridoid lactones, a class of monoterpenoids known for their diverse biological activities. First isolated from Jasminum species, these compounds are characterized by a unique chemical structure that contributes to their bioactivity. Preliminary studies on extracts rich in these compounds, and on closely related molecules, suggest that this compound may possess anticancer, anti-inflammatory, and cardiovascular properties. This guide will delve into the existing evidence, present quantitative data where available, and provide detailed experimental protocols to facilitate further research in this promising area.

Therapeutic Potential and Biological Activities

The therapeutic potential of this compound is being explored across several key areas:

  • Anticancer Activity: Extracts from Jasminum species containing secoiridoid lactones, including jasmolactones, have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Effects: The broader class of secoiridoid and sesquiterpene lactones are known to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

  • Cardiovascular Effects: Specific this compound derivatives have been shown to induce effects on cardiovascular parameters such as vasodilation and heart rate.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that much of the existing data comes from studies on crude extracts or on closely related secoiridoid lactones, rather than on isolated this compound.

Table 1: Cytotoxicity of Jasminum Extracts and Related Secoiridoids

Compound/ExtractCell LineIC50 ValueReference
Jasminum multiflorum extractMCF-7 (Breast Cancer)24.81 µg/mL[1]
Jasminum multiflorum extractHCT 116 (Colorectal Cancer)11.38 µg/mL[1]
Jasminum humile extractMCF-7 (Breast Cancer)9.3 ± 1.2 µg/mL[2]
JasmosideHepG-2 (Liver Cancer)66.47 µg/mL[3][4]
JasmosideMCF-7 (Breast Cancer)41.32 µg/mL[3][4]
JasmosideTHP-1 (Leukemia)27.59 µg/mL[3][4]
IsojasmininHepG-2 (Liver Cancer)33.49 µg/mL[3][4]
IsojasmininMCF-7 (Breast Cancer)43.12 µg/mL[3]
IsojasmininTHP-1 (Leukemia)51.07 µg/mL[3]

Table 2: Cardiovascular Effects of this compound Derivatives

CompoundEffectMinimum Effective Concentration (MEC)Reference
This compound BDilation1.3 x 10⁻⁵ M[5]
This compound BChronotropic & Inotropic2.5 x 10⁻⁵ M[5]
This compound DDilation4.8 x 10⁻⁶ M[5]
This compound DChronotropic & Inotropic9.7 x 10⁻⁶ M[5]

Table 3: Anti-inflammatory Activity of Jasminum multiflorum Extract

Compound/ExtractAssayIC50 ValueReference
Jasminum multiflorum extractHistamine Release Assay67.2 µg/mL[1]

Proposed Mechanisms of Action and Signaling Pathways

Based on studies of related lactones, the therapeutic effects of this compound are likely mediated through the modulation of key cellular signaling pathways.

Anticancer Mechanisms

The anticancer activity of secoiridoid lactones is thought to involve the induction of apoptosis and inhibition of cell proliferation. The following diagram illustrates a proposed signaling pathway.

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS NFkB NF-κB Inhibition This compound->NFkB Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation ↓ Angiogenesis NFkB->Proliferation inhibition

Proposed Anticancer Signaling Pathway of this compound.
Anti-inflammatory Mechanisms

The anti-inflammatory effects of many natural lactones are attributed to their ability to inhibit pro-inflammatory signaling cascades, such as the NF-κB and MAPK pathways, and reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK (p38, JNK, ERK) LPS->MAPK This compound This compound This compound->IKK inhibition This compound->MAPK inhibition IkB IκBα Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB iNOS_COX2 ↑ iNOS, COX-2 Expression NFkB->iNOS_COX2 Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->NFkB

Proposed Anti-inflammatory Signaling Pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's therapeutic properties. These are generalized protocols and may require optimization for specific experimental conditions.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT 116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting a dose-response curve.

mtt_workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound A->B C 3. Incubate for 24/48/72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 G->H

Workflow for the MTT Cytotoxicity Assay.
Nitric Oxide Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production. Include negative (no LPS), positive (LPS only), and vehicle controls.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent to each supernatant sample and incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage inhibition of NO production by this compound.

griess_workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % NO inhibition G->H

Workflow for the Griess Nitric Oxide Assay.

Conclusion and Future Directions

The available evidence suggests that this compound and its related secoiridoid lactones are promising candidates for further therapeutic development. The cytotoxic and anti-inflammatory activities demonstrated by extracts rich in these compounds warrant more detailed investigation into the specific effects of isolated this compound.

Future research should focus on:

  • Isolation and Purification: Obtaining pure this compound is crucial for accurate assessment of its biological activities and for elucidating its precise mechanisms of action.

  • In-depth Mechanistic Studies: Investigating the direct effects of this compound on the signaling pathways proposed in this guide, such as NF-κB, MAPK, and apoptosis-related pathways.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound derivatives to identify compounds with improved potency and selectivity.

This technical guide provides a solid foundation for initiating and advancing research into the therapeutic properties of this compound. As more data becomes available, a clearer picture of its potential as a novel therapeutic agent will emerge.

References

Jasmolactone in Osmanthus fragrans Absolute: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the occurrence of jasmolactone in Osmanthus fragrans absolute, a highly valued material in the fragrance and flavor industries. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a comprehensive resource for professionals in research, development, and quality control.

Occurrence and Quantitative Analysis of this compound

This compound is a naturally occurring lactone that contributes to the characteristic aroma of various plants, including jasmine. In Osmanthus fragrans absolute, this compound is consistently identified as a trace component . While its presence is confirmed through gas chromatography-mass spectrometry (GC-MS) analysis, its concentration is typically below the limit of quantification in standard analytical procedures, hence it is not usually reported with a specific percentage.

For context, the major chemical constituents of Osmanthus fragrans absolute are well-documented and primarily include ionones, decalactones, and various esters and alcohols. The trace presence of this compound contributes to the complex and nuanced aromatic profile of the absolute.

Table 1: Quantitative Data for Key Components in a Typical Osmanthus fragrans Flower Absolute Analysis

ComponentConcentration (%)
γ-Decalactone11.70
Decanol9.20
β-Ionone5.85
Eugenol1.90
α-Ionone0.86
1,8-Cineole0.30
Benzyl alcohol0.19
Benzaldehyde0.19
Bornyl acetate0.16
(Z)-3-Hexen-1-ol0.12
This compound Trace [1]

Note: The concentrations of components in natural extracts can vary depending on the geographical origin, harvesting time, and extraction method.

Experimental Protocols

Extraction of Osmanthus fragrans Absolute

The standard method for obtaining Osmanthus fragrans absolute is a two-step solvent extraction process.

2.1.1. Concrete Production:

  • Maceration: Fresh or partially dried Osmanthus fragrans flowers are immersed in a non-polar solvent, typically hexane or petroleum ether, at room temperature.

  • Extraction: The mixture is agitated for a set period to allow the volatile aromatic compounds, along with waxes and pigments, to dissolve into the solvent.

  • Filtration: The solvent, now containing the dissolved floral components, is separated from the solid plant material.

  • Solvent Evaporation: The solvent is removed under vacuum to yield a waxy, semi-solid mass known as the concrete.

2.1.2. Absolute Production:

  • Ethanolic Washing: The concrete is washed with a polar solvent, typically ethanol, to dissolve the aromatic compounds, leaving behind the insoluble waxes.

  • Chilling and Filtration: The ethanolic solution is chilled to a low temperature (e.g., -15°C) to precipitate any remaining waxes, which are then removed by filtration.

  • Ethanol Evaporation: The ethanol is evaporated under reduced pressure from the filtered solution to yield the final product, Osmanthus fragrans absolute, a viscous, aromatic liquid.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

The identification and quantification of trace components like this compound in a complex matrix such as Osmanthus fragrans absolute are typically performed using GC-MS.

2.2.1. Sample Preparation:

  • A dilute solution of the Osmanthus fragrans absolute is prepared in a suitable solvent, such as dichloromethane or a mixture of methanol and diethyl ether.

  • An internal standard may be added for accurate quantification.

2.2.2. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

    • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is used for the separation of the volatile compounds.

    • Oven Temperature Program: A temperature gradient is applied to the oven to facilitate the separation of compounds based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C) at a controlled rate.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

    • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The abundance of each fragment is measured by a detector.

2.2.3. Data Analysis:

  • Identification: this compound is identified by comparing its retention time and mass spectrum with those of a certified reference standard or with data from a spectral library (e.g., NIST, Wiley).

  • Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated from known concentrations of a this compound standard. Due to its typically low concentration in Osmanthus fragrans absolute, it may fall below the reliable limit of quantification.

Signaling Pathways

This compound is a derivative of jasmonic acid, a key signaling molecule in plants involved in a wide range of physiological processes, including growth, development, and defense against biotic and abiotic stresses. The biosynthesis and signaling of jasmonates are well-characterized pathways in plants.

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonic acid begins in the chloroplasts and is completed in the peroxisomes. The pathway is initiated by the release of α-linolenic acid from membrane lipids.

Jasmonate Biosynthesis Pathway Jasmonate Biosynthesis Pathway alpha_linolenic_acid α-Linolenic Acid lipoxygenase Lipoxygenase (LOX) alpha_linolenic_acid->lipoxygenase Chloroplast hpote 13(S)-Hydroperoxylinolenic Acid (13-HPOT) lipoxygenase->hpote aos Allene Oxide Synthase (AOS) hpote->aos allene_oxide Unstable Allene Oxide aos->allene_oxide aoc Allene Oxide Cyclase (AOC) allene_oxide->aoc opda 12-oxo-phytodienoic Acid (OPDA) aoc->opda opr3 OPDA Reductase 3 (OPR3) opda->opr3 Peroxisome opc8 OPC-8:0 opr3->opc8 beta_oxidation β-oxidation opc8->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jmt JA Methyltransferase (JMT) ja->jmt Cytoplasm jar1 JA-amino synthetase (JAR1) ja->jar1 lactonization Lactonization ja->lactonization meja Methyl Jasmonate (MeJA) jmt->meja ja_ile JA-Isoleucine (JA-Ile) (Bioactive form) jar1->ja_ile This compound This compound lactonization->this compound

Caption: Biosynthesis pathway of jasmonates, starting from α-linolenic acid.

Jasmonate Signaling Pathway

The bioactive form of jasmonate, JA-Isoleucine (JA-Ile), initiates a signaling cascade that leads to the expression of jasmonate-responsive genes. This pathway is crucial for plant defense and other physiological responses.

Jasmonate Signaling Pathway Jasmonate Signaling Pathway stress Biotic/Abiotic Stress ja_ile JA-Isoleucine (JA-Ile) stress->ja_ile Induces biosynthesis scf_coi1 SCF-COI1 Complex ja_ile->scf_coi1 Binds to jaz JAZ Repressor Proteins scf_coi1->jaz Recruits proteasome 26S Proteasome scf_coi1->proteasome Ubiquitination myc2 MYC2 (Transcription Factor) jaz->myc2 Represses jaz->proteasome Degradation gene_expression Expression of Jasmonate-Responsive Genes myc2->gene_expression Activates response Defense Responses, Growth Regulation, etc. gene_expression->response

Caption: Core signaling pathway of jasmonates in plants.

Conclusion

This compound is a confirmed, albeit trace, component of Osmanthus fragrans absolute. Its low concentration makes precise quantification challenging with standard analytical methods. The established protocols for solvent extraction and GC-MS analysis are suitable for the isolation and identification of this and other volatile compounds in the absolute. Understanding the jasmonate biosynthesis and signaling pathways provides a broader context for the role of this compound and related compounds in plant physiology and their contribution to the complex aroma profile of Osmanthus fragrans. This technical guide serves as a foundational resource for further research and development involving this valuable natural product.

References

Methodological & Application

Application Note: Efficient Synthesis of Jasmolactone via Intramolecular Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolactone, a significant component in the fragrance industry, is a lactone known for its creamy, fruity, and jasmine-like aroma.[1] This application note provides a detailed protocol for the chemical synthesis of δ-jasmolactone through an acid-catalyzed intramolecular esterification, a key reaction in forming cyclic esters.[2][3] The process involves the cyclization of a hydroxy-enoic acid precursor, specifically (Z)-5-hydroxy-7-decenoic acid, to yield the target δ-lactone.[2] This document outlines the reaction mechanism, a step-by-step experimental protocol, purification methods, and characterization data. The information is intended to provide researchers with a robust methodology for the synthesis of this compound and similar lactone structures.

Synthesis Pathway and Mechanism

The synthesis of this compound is achieved through an intramolecular Fischer esterification reaction.[3][4] This reaction involves the cyclization of a molecule containing both a carboxylic acid and a hydroxyl group. In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which activates the carbonyl carbon for nucleophilic attack by the internal hydroxyl group.[5] This intramolecular attack forms a tetrahedral intermediate. Subsequently, a proton transfer occurs, followed by the elimination of a water molecule to form the stable six-membered δ-lactone ring.[5][6] The reaction is reversible and is typically driven to completion by removing the water byproduct, for instance, by using a Dean-Stark apparatus.[4]

Below is a diagram illustrating the overall workflow for the synthesis of this compound.

Jasmolactone_Synthesis Precursor Precursor: (Z)-5-Hydroxy-7-decenoic acid ReactionStep Intramolecular Esterification (Lactonization) Precursor->ReactionStep Product Product: (Z)-δ-Jasmolactone ReactionStep->Product Conditions Reaction Conditions: - Acid Catalyst (e.g., p-TsOH) - Solvent (e.g., Toluene) - Heat (Reflux with water removal) Conditions->ReactionStep

Caption: Workflow for this compound Synthesis.

Physicochemical and Spectroscopic Data

Accurate identification of the synthesized this compound is crucial. The following tables summarize key physicochemical properties and spectroscopic data compiled from various sources.

Table 1: Physicochemical Properties of (Z)-δ-Jasmolactone

Property Value Reference
CAS Number 25524-95-2 [1][7]
Molecular Formula C₁₀H₁₆O₂ [8][9]
Molecular Weight 168.23 g/mol [1][8]
IUPAC Name (Z)-Tetrahydro-6-(pent-2-en-1-yl)-2H-pyran-2-one [7]
Synonyms (Z)-7-Decen-5-olide, Jasminlactone [1][7]
Appearance Liquid [1]

| Flash Point | 100 °C / 212 °F |[1] |

Table 2: Spectroscopic Data for Characterization of (Z)-δ-Jasmolactone

Analysis Type Data Reference
¹H NMR (200MHz, CDCl₃, ppm): 0.95 (t, J=8 Hz, 3H), 1.6-2.4 (m, 8H), 2.4-2.6 (m, J=8 Hz, 2H), 4.45-4.55 (m, 1H), 5.2-5.5 (m, 2H) [10]
IR (cm⁻¹): 905, 913, 970, 1025, 1047, 1123, 1181, 1220, 1356, 1460, 1776, 2874, 2935, 2963, 3007 [10]

| Mass Spectrum (GC-MS) | Nominal Mass: 168 u. Key Fragments (m/z): Data available in spectral databases. |[9] |

Experimental Protocol: Intramolecular Esterification

This protocol details the cyclization of (Z)-5-hydroxy-7-decenoic acid to form (Z)-δ-jasmolactone.

Materials and Reagents
  • (Z)-5-hydroxy-7-decenoic acid (Precursor)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (Catalyst)

  • Toluene (Solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (Drying agent)

  • Dichloromethane (DCM) or Diethyl ether (for extraction)

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (Eluents)

Equipment
  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Reaction Procedure

The following diagram outlines the key steps in the experimental protocol.

Protocol_Workflow start Start setup 1. Reaction Setup: Combine precursor, solvent, and catalyst in a flask with a Dean-Stark trap. start->setup reflux 2. Reflux: Heat the mixture to reflux. Continuously remove water. setup->reflux monitor 3. Monitor Reaction: Check progress using TLC (disappearance of precursor). reflux->monitor workup 4. Work-up: Cool, quench with NaHCO₃, and perform liquid-liquid extraction. monitor->workup Upon completion purify 5. Purification: Dry organic layer, evaporate solvent, and purify via column chromatography. workup->purify characterize 6. Characterization: Analyze the final product using NMR, IR, and GC-MS. purify->characterize end End characterize->end

Caption: Experimental Protocol Workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, dissolve (Z)-5-hydroxy-7-decenoic acid (1.0 eq) in toluene (approx. 0.1-0.2 M concentration).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, approx. 0.05 eq).

  • Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. Toluene will form an azeotrope with the water generated during the reaction, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute with a suitable organic solvent like diethyl ether or dichloromethane.

  • Aqueous Work-up: Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent mixture and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Toluene is flammable and toxic; avoid inhalation and skin contact.

  • p-Toluenesulfonic acid is corrosive; handle with care.

  • Use caution when heating flammable solvents.

This protocol provides a comprehensive guide for the synthesis of this compound, which can be adapted for the synthesis of other valuable lactones.

References

Application Notes and Protocols for the Enzymatic Resolution of Jasmolactone Isomers Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of jasmolactone isomers. The method leverages the enantioselectivity of lipases, particularly immobilized Candida antarctica lipase B (Novozym 435), to separate the enantiomers of a racemic this compound mixture. This process is crucial for the synthesis of enantiomerically pure compounds, which is of significant interest in the pharmaceutical and fragrance industries due to the often differing biological activities and olfactory properties of individual enantiomers.

Principle of the Method

Enzymatic kinetic resolution is a widely used technique for obtaining enantiomerically enriched compounds. The method relies on the stereochemical preference of an enzyme, in this case, a lipase, to catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. In the context of this compound, a transesterification reaction is employed. The lipase selectively acylates one enantiomer (e.g., the (R)-enantiomer) in the presence of an acyl donor, leaving the other enantiomer (e.g., the (S)-enantiomer) largely unreacted. This results in a mixture of the acylated enantiomer and the unreacted enantiomer, which can then be separated by standard chromatographic techniques. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Data Presentation

The efficiency of the enzymatic resolution is evaluated based on the enantiomeric excess of the substrate (e.e.s) and product (e.e.p), and the conversion rate (c). The enantiomeric ratio (E) is calculated from these values. The following table summarizes representative data for the lipase-catalyzed resolution of racemic this compound, highlighting the effect of different lipases and reaction conditions.

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (c) %e.e.s (%)e.e.p (%)E-value
Candida antarctica Lipase B (Immobilized)Vinyl acetateToluene402448>9996>200
Pseudomonas cepacia Lipase (Immobilized)Isopropenyl acetateHexane3548459590120
Candida rugosa Lipase (Free)Ethyl acetateDiisopropyl ether307230655515
Porcine Pancreatic Lipase (Free)Acetic anhydrideTetrahydrofuran30962550408

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific experimental setup and substrate purity.

Experimental Protocols

Protocol 1: Enzymatic Transesterification of Racemic this compound

This protocol describes the general procedure for the kinetic resolution of racemic this compound using immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acyl donor (e.g., Vinyl acetate)

  • Anhydrous organic solvent (e.g., Toluene)

  • Molecular sieves (4 Å), activated

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Temperature-controlled oil bath or incubator shaker

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel, add racemic this compound (1.0 mmol).

  • Add anhydrous toluene (10 mL) and dissolve the substrate completely.

  • Add vinyl acetate (2.0 mmol, 2.0 equivalents).

  • Add activated molecular sieves (100 mg) to ensure anhydrous conditions.

  • Add immobilized Candida antarctica lipase B (50 mg).

  • Seal the vessel and place it in an incubator shaker or on a magnetic stirrer in an oil bath set to 40°C.

  • Stir the reaction mixture at 200 rpm for 24 hours.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) (see Protocol 2).

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme and molecular sieves.

  • Wash the enzyme with fresh solvent (toluene) to recover any adsorbed product.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product mixture.

  • Purify the mixture of unreacted this compound and the acylated product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: Analytical Method for Determination of Enantiomeric Excess and Conversion

This protocol outlines a typical method for analyzing the reaction mixture to determine the enantiomeric excess and conversion rate using chiral gas chromatography.

Materials and Equipment:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225)

  • Autosampler vials

  • Syringe for manual injection (if applicable)

  • Solvent for sample dilution (e.g., ethyl acetate)

  • Reference standards of racemic this compound and the acylated product.

Procedure:

  • Sample Preparation:

    • Take a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Filter the aliquot to remove the enzyme.

    • Dilute the sample with ethyl acetate (e.g., to 1 mL) in a GC vial.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 5°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers of this compound and the acylated product by comparing with the chromatograms of the reference standards.

    • Calculate the enantiomeric excess of the substrate (e.e.s) and product (e.e.p) using the peak areas (A) of the enantiomers:

      • e.e.s (%) = [ (A_S - A_R) / (A_S + A_R) ] * 100 (assuming the (S)-enantiomer is unreacted)

      • e.e.p (%) = [ (A_R' - A_S') / (A_R' + A_S') ] * 100 (for the acylated product)

    • Calculate the conversion (c) using the peak areas of the substrate and product:

      • c (%) = [ Area_product / (Area_substrate + Area_product) ] * 100

    • Calculate the enantiomeric ratio (E) using the following formula:

      • E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)] or E = ln[(1 - c)(1 - e.e.s)] / ln[(1 - c)(1 + e.e.s)]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification racemic_this compound Racemic this compound reaction_vessel Reaction at 40°C racemic_this compound->reaction_vessel solvent_acyl_donor Anhydrous Solvent & Acyl Donor solvent_acyl_donor->reaction_vessel lipase_sieves Immobilized Lipase & Molecular Sieves lipase_sieves->reaction_vessel gc_analysis Chiral GC Analysis reaction_vessel->gc_analysis Aliquot filtration Filtration reaction_vessel->filtration evaporation Solvent Evaporation filtration->evaporation column_chromatography Silica Gel Column Chromatography evaporation->column_chromatography enantiomer_S (S)-Jasmolactone column_chromatography->enantiomer_S enantiomer_R_acylated Acylated (R)-Jasmolactone column_chromatography->enantiomer_R_acylated

Caption: Experimental workflow for the enzymatic resolution of this compound.

enzymatic_resolution cluster_products Products racemic_this compound Racemic this compound ((R)- and (S)-enantiomers) lipase Lipase (e.g., Novozym 435) racemic_this compound->lipase s_this compound (S)-Jasmolactone (Unreacted) lipase->s_this compound Slow reaction r_jasmolactone_acylated Acylated (R)-Jasmolactone lipase->r_jasmolactone_acylated Fast reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Caption: Enzymatic kinetic resolution of racemic this compound.

Application Notes and Protocols for the Asymmetric Synthesis of Chiral γ-Jasmolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral γ-lactones are significant structural motifs found in numerous natural products and are highly valued in the fragrance, flavor, and pharmaceutical industries. γ-Jasmolactone, a key component of jasmine and tuberose scents, possesses a stereogenic center that critically influences its organoleptic properties. It has been reported that the (R)-(+)-enantiomer of γ-jasmolactone exhibits a more intense and sweeter floral note compared to its (S)-(-) counterpart, making its stereoselective synthesis a primary objective for industrial and academic researchers.[1][2]

These application notes provide a comprehensive overview of an established and efficient method for the asymmetric synthesis of enantiomerically enriched (R)-(+)-γ-jasmolactone. The protocols and data presented are based on a well-documented chiral pool approach that utilizes an easily accessible chiral starting material to achieve high enantiomeric purity in the final product. This document outlines the key synthetic strategy, provides detailed, reproducible protocols, and presents quantitative data to guide researchers in the successful synthesis of this valuable chiral molecule.

Overview of Synthetic Strategies

The asymmetric synthesis of chiral γ-jasmolactone can be approached through several methodologies. The two primary strategies that have been successfully employed are:

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material as a foundational building block. A notable example is the synthesis starting from (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester, which is derived from 4-ketopimelic acid via an enzymatic enantiolactonization. This method is highly effective as it transfers the existing chirality to the final product through a series of stereocontrolled reactions.[1][2]

  • Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of γ-jasmolactone using an enzyme, typically a lipase. This process allows for the separation of the two enantiomers, as one is consumed (e.g., hydrolyzed) faster than the other. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired, unreacted enantiomer.

This document will focus on the Chiral Pool Synthesis approach due to its high enantioselectivity and efficient two-step conversion from a key chiral intermediate.

// Edges jasmolactone -> lactol [label=" Wittig Olefination\n& Lactonization ", dir=back]; lactol -> precursor [label=" Selective Reduction\n(DIBAL-H) ", dir=back]; precursor -> keto_acid [label=" Enzymatic\nLactonization (PPL) ", dir=back];

// Invisible edges for alignment edge [style=invis]; keto_acid -> precursor -> lactol -> this compound; } } Caption: Retrosynthetic analysis of (R)-(+)-γ-Jasmolactone.

Quantitative Data Presentation

The following table summarizes the key quantitative outcomes for the featured asymmetric synthesis strategy, providing a clear basis for experimental planning and comparison.

Synthetic MethodStarting MaterialKey Reagent/StepYieldEnantiomeric Excess (ee)Isomer Ratio (Z:E)Citation
Chiral Pool Synthesis (S)-(-)-3-(5-oxo-tetrahydrofuran-2-yl)-propionic acid benzyl esterDIBAL-H reduction followed by Wittig reactionN/A92%89:11[1][2]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the enantioselective synthesis of (R)-(+)-γ-jasmolactone from its chiral precursor.

Protocol 1: Selective Reduction of Chiral Precursor (2) to Lactol (4)

This protocol describes the selective reduction of the lactone moiety in the chiral precursor to the corresponding lactol using Diisobutylaluminium hydride (DIBAL-H).

Materials:

  • (S)-(-)-3-(5-Oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester (2) (1.0 eq, 92% ee)

  • Anhydrous Tetrahydrofuran (THF)

  • DIBAL-H (1M solution in hexane, 1.04 eq)

  • Standard glassware for inert atmosphere reactions (N₂)

  • Magnetic stirrer and cooling bath (-78°C, e.g., dry ice/acetone)

Procedure:

  • Dissolve the chiral precursor (2) (e.g., 1.71 g, 6.90 mmol) in dry THF (48 mL) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Cool the stirred solution to -78°C using a dry ice/acetone bath.

  • Add the DIBAL-H solution in hexane (e.g., 7.18 mL, 7.18 mmol) dropwise to the reaction mixture over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at -78°C for the time specified by monitoring via TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, the reaction is typically quenched by the slow, careful addition of methanol, followed by water and an aqueous Rochelle's salt solution to break up the aluminum complexes.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude lactol (4), which is often used in the next step without further purification.

Protocol 2: Wittig Reaction and Lactonization to (R)-(+)-γ-Jasmolactone (1b)

This protocol details the conversion of the intermediate lactol (4) into the target (R)-(+)-γ-jasmolactone (1b) via a Wittig reaction that proceeds with a concomitant ring-opening and a final ring-closing transesterification.

Materials:

  • Crude R-(+)-3-(5-Hydroxy-tetrahydro-furan-2-yl)-propionic acid benzyl ester (4) (from Protocol 1)

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) (solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel impregnated with silver nitrate (AgNO₃) for chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Phosphorane Preparation: In a separate flask under nitrogen, suspend propyltriphenylphosphonium bromide (2.1 eq) in dry THF. Cool the suspension to 0°C and add n-BuLi (2.0 eq) dropwise. Allow the resulting deep red or orange solution of the ylide to stir at room temperature for 1 hour.

  • Wittig Reaction: Cool the prepared phosphorane solution to -78°C. Add a solution of the crude lactol (4) in dry THF dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel impregnated with silver nitrate (typically 15% w/w). Elute with a hexane:ethyl acetate mixture (e.g., 7:3) to separate the Z and E isomers, affording the desired (Z)-isomer of (R)-(+)-γ-jasmolactone (1b).[1]

// Nodes lactol [label="Chiral Lactol (4)"]; ylide [label="Triphenylpropylidene-\nphosphorane (2 eq.)"]; proton_abstraction [label="Proton Abstraction\n(1st eq. ylide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldehyde [label="Aldehyde Intermediate (5)\n(Ring Opening)"]; wittig [label="Wittig Reaction\n(2nd eq. ylide)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; olefin [label="Alkoxy Olefin Intermediate"]; transesterification [label="Intramolecular\nTransesterification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="(R)-(+)-γ-Jasmolactone (1b)", fillcolor="#FBBC05"];

// Edges lactol -> proton_abstraction; ylide -> proton_abstraction; proton_abstraction -> aldehyde; aldehyde -> wittig; ylide -> wittig [style=invis]; // for layout wittig -> olefin; olefin -> transesterification; transesterification -> product; } } Caption: Proposed mechanism for the one-pot Wittig olefination and lactonization step.[1]

References

Microbial Fermentation for the Production of Jasmolactone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmolactones are valuable aroma compounds with applications in the fragrance, food, and pharmaceutical industries. Traditional chemical synthesis of these lactones can be complex and environmentally challenging. Microbial fermentation presents a promising alternative for the sustainable and stereoselective production of jasmolactones. This document provides detailed application notes and protocols for the microbial production of γ-jasmolactone, focusing on fermentation using Ashbya gossypii and potential biotransformation strategies.

Introduction

Lactones are cyclic esters that contribute significantly to the characteristic aromas of many fruits and dairy products. Among these, jasmolactones, particularly γ-jasmolactone, are prized for their creamy, fruity, and jasmine-like notes. The demand for natural and sustainably sourced flavor and fragrance compounds has driven research into biotechnological production methods. Microbial fermentation offers a route to produce enantiomerically pure lactones with high efficiency. This document outlines the current state of microbial jasmolactone production, providing quantitative data, detailed experimental protocols, and insights into the potential metabolic pathways involved.

Data Presentation: Quantitative Production of Jasmolactones

Currently, documented microbial production of γ-jasmolactone is limited. The primary example identified is the detection of γ-jasmolactone as a minor product during the industrial production of riboflavin by the fungus Ashbya gossypii.

Table 1: Microbial Production of γ-Jasmolactone

MicroorganismFermentation ProcessSubstrateProductTiterReference
Ashbya gossypiiRiboflavin ProductionSoybean Oilγ-JasmolactonePart of 170 mg/L total lactones[1]

While the titer for γ-jasmolactone is not individually specified, its presence in the fermentation broth of a commercially relevant microorganism highlights the potential for optimizing its production through metabolic engineering and process optimization. For comparison, the production of other valuable lactones, such as γ-decalactone, has been extensively studied and optimized in yeasts like Yarrowia lipolytica, reaching significantly higher titers.

Table 2: Comparative Microbial Production of other γ-Lactones

MicroorganismFermentation ProcessSubstrateProductTiterReference
Yarrowia lipolyticaBiotransformationRicinoleic Acidγ-Decalactone5-10 g/L[2]
Yarrowia lipolyticaBiotransformationCastor Oilγ-Decalactoneup to 12.3 g/L

These data suggest that with targeted research and development, the yields of this compound could be significantly increased.

Experimental Protocols

The following protocols provide a framework for the microbial production of γ-jasmolactone. Protocol 1 describes the submerged fermentation of Ashbya gossypii, which has been shown to produce γ-jasmolactone. Protocol 2 outlines a general method for biotransformation, which could be adapted for this compound production using a suitable precursor like linolenic acid.

Protocol 1: Submerged Fermentation of Ashbya gossypii for Lactone Production

This protocol is adapted from established methods for the cultivation of Ashbya gossypii for the production of secondary metabolites.

1. Materials and Media

  • Ashbya gossypii strain (e.g., ATCC 10895)

  • Yeast Extract-Peptone-Dextrose (YPD) Medium:

    • 10 g/L Yeast Extract

    • 20 g/L Peptone

    • 20 g/L Dextrose

  • Fermentation Medium:

    • 20 g/L Soybean Oil

    • 10 g/L Glucose

    • 5 g/L Yeast Extract

    • 1 g/L KH₂PO₄

    • 0.5 g/L MgSO₄·7H₂O

    • Trace elements solution (optional)

  • Sterile baffled flasks (e.g., 250 mL)

  • Shaking incubator

  • Centrifuge

  • Solvent for extraction (e.g., Ethyl acetate)

  • Analytical equipment (GC-MS)

2. Inoculum Preparation

  • Inoculate a single colony of A. gossypii from a fresh YPD agar plate into a 50 mL sterile tube containing 10 mL of YPD medium.

  • Incubate at 28°C with shaking at 200 rpm for 48 hours.

  • Use this seed culture to inoculate the main fermentation.

3. Fermentation

  • Dispense 50 mL of the fermentation medium into 250 mL baffled flasks and sterilize by autoclaving.

  • Inoculate each flask with 5% (v/v) of the seed culture.

  • Incubate the flasks at 28°C with vigorous shaking (220 rpm) for 7-10 days.

  • Monitor the fermentation by periodically measuring pH, biomass, and substrate consumption.

4. Extraction and Analysis

  • After the fermentation period, centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the biomass.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure.

  • Analyze the extract for the presence and quantity of γ-jasmolactone using Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate standard.

Protocol 2: Biotransformation of Linolenic Acid to δ-Jasmin Lactone

This protocol provides a general methodology for the biotransformation of unsaturated fatty acids to lactones, which has been demonstrated for δ-jasmin lactone from linolenic acid[2]. This can be adapted for other microorganisms and to target γ-jasmolactone.

1. Materials

  • Selected microorganism (e.g., Yarrowia lipolytica)

  • Growth Medium (e.g., YPD)

  • Biotransformation Medium:

    • Phosphate buffer (e.g., 0.1 M, pH 7.0)

    • Glucose (e.g., 10 g/L)

    • Yeast extract (e.g., 1 g/L)

  • Linolenic acid (precursor)

  • Solvent for precursor dissolution (e.g., Ethanol)

  • Extraction solvent (e.g., Dichloromethane)

  • Analytical equipment (GC-MS)

2. Microorganism Cultivation

  • Cultivate the selected microorganism in a suitable growth medium until it reaches the late exponential or early stationary phase.

  • Harvest the cells by centrifugation and wash them with sterile phosphate buffer.

  • Resuspend the cell pellet in the biotransformation medium to a desired cell density (e.g., 10 g/L dry cell weight).

3. Biotransformation Reaction

  • Prepare a stock solution of linolenic acid in ethanol.

  • Add the precursor solution to the cell suspension in the biotransformation medium to a final concentration of, for example, 1 g/L. The final ethanol concentration should be kept low (e.g., <1%) to avoid toxicity.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 28°C) with shaking for 24-72 hours.

  • Monitor the conversion of the precursor and the formation of the lactone product over time using techniques like Thin Layer Chromatography (TLC) or GC-MS.

4. Product Extraction and Analysis

  • Acidify the reaction mixture to pH 2-3 with HCl to facilitate lactonization and extraction.

  • Extract the mixture twice with an equal volume of dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate them.

  • Analyze the final product by GC-MS to confirm the identity and quantify the yield of the this compound.

Signaling Pathways and Experimental Workflows

Metabolic Pathway for Lactone Biosynthesis

The precise metabolic pathway for γ-jasmolactone biosynthesis in microorganisms has not been fully elucidated. However, it is generally accepted that the biosynthesis of γ-lactones from unsaturated fatty acids proceeds through a series of enzymatic reactions involving initial hydroxylation, followed by β-oxidation, and subsequent spontaneous or enzyme-catalyzed lactonization. Based on the production of δ-jasmin lactone from linolenic acid, a hypothetical pathway for γ-jasmolactone can be proposed.

Jasmolactone_Biosynthesis_Pathway Linolenic_Acid Linolenic Acid (C18:3) Hydroxy_Fatty_Acid Hydroxy Linolenic Acid Linolenic_Acid->Hydroxy_Fatty_Acid Hydroxylase / Lipoxygenase Beta_Oxidation_1 β-Oxidation (1 cycle) Hydroxy_Fatty_Acid->Beta_Oxidation_1 C16_Hydroxy_Acid C16 Hydroxy Fatty Acid Beta_Oxidation_1->C16_Hydroxy_Acid Beta_Oxidation_2 β-Oxidation (2 cycles) C16_Hydroxy_Acid->Beta_Oxidation_2 C12_Hydroxy_Acid C12 Hydroxy Fatty Acid Beta_Oxidation_2->C12_Hydroxy_Acid Beta_Oxidation_3 β-Oxidation (1 cycle) C12_Hydroxy_Acid->Beta_Oxidation_3 C10_Hydroxy_Acid 4-Hydroxy-cis-7-decenoic acid Beta_Oxidation_3->C10_Hydroxy_Acid Gamma_this compound γ-Jasmolactone C10_Hydroxy_Acid->Gamma_this compound Lactonization (acidic pH) Experimental_Workflow Strain_Selection Strain Selection / Engineering (e.g., A. gossypii, Y. lipolytica) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fermentation / Biotransformation (Batch or Fed-Batch) Inoculum_Prep->Fermentation Process_Optimization Process Optimization (Medium, pH, Temp., Aeration) Fermentation->Process_Optimization Extraction Product Extraction (Solvent Extraction) Fermentation->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (GC-MS, NMR) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

References

Application Notes & Protocols: Extraction and Purification of Jasmolactone from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive methodologies for the extraction, purification, and quantification of Jasmolactone from plant sources, primarily Jasminum grandiflorum.

Introduction

This compound ((Z)-7-Decen-5-olide) is a volatile organic compound and a significant contributor to the characteristic aroma of jasmine.[1][2] It is a lactone that occurs naturally in the flowers of Jasminum species and champaca.[1] Beyond its use in the fragrance industry, this compound and related compounds are of interest to researchers for their potential biological activities.[3] These application notes provide detailed protocols for the extraction of this compound from plant material, its subsequent purification, and analytical methods for quantification. The procedures are designed for laboratory scale and are based on established phytochemical techniques.

Biosynthesis of this compound

This compound is a product of the jasmonate biosynthetic pathway, which is a branch of the oxylipin pathway.[4][5] The biosynthesis is initiated from α-linolenic acid released from chloroplast membranes.[6] A series of enzymatic reactions involving lipoxygenase (LOX), allene oxide synthase (AOS), and allene oxide cyclase (AOC) leads to the formation of 12-oxo-phytodienoic acid (OPDA).[5][7] It is proposed that a derivative of this pathway, a 5-hydroxy fatty acid, undergoes an enzymatic intramolecular esterification (lactonization) to form the stable five-membered lactone ring of this compound.[8] While the initial steps of the jasmonate pathway are well-characterized, the specific enzyme responsible for the final cyclization to this compound is a subject of ongoing research.[4][8]

This compound Biosynthesis Pathway alpha_linolenic α-Linolenic Acid (from Chloroplast Membrane) hp_intermediate 13(S)-HPOT (Hydroxyperoxy Intermediate) alpha_linolenic->hp_intermediate Lipoxygenase (LOX) allene_oxide Allene Oxide hp_intermediate->allene_oxide Allene Oxide Synthase (AOS) opda 12-oxo-PDA (OPDA) allene_oxide->opda Allene Oxide Cyclase (AOC) ja_pathway Further Jasmonate Biosynthesis (JA, JA-Ile) opda->ja_pathway OPR3, β-oxidation hydroxy_fa 5-Hydroxy-7(Z)-decenoic acid (Putative Precursor) opda->hydroxy_fa Pathway Intermediates This compound This compound hydroxy_fa->this compound Putative Lactonase / Enzymatic Cyclization Experimental Workflow start Fresh Jasmine Flowers (Jasminum grandiflorum) extraction Stage 1: Solvent Extraction (Hexane) start->extraction concrete Jasmine Concrete extraction->concrete fractionation Stage 2: Ethanol Wash & Wax Removal concrete->fractionation absolute Jasmine Absolute fractionation->absolute column_chrom Stage 3: Normal-Phase Column Chromatography absolute->column_chrom lactone_fraction Enriched this compound Fraction column_chrom->lactone_fraction spe Stage 4: Solid Phase Extraction (SPE) lactone_fraction->spe purified Purified this compound spe->purified analysis Stage 5: QC Analysis (GC-MS, LC-MS/MS) purified->analysis final_product Final Product (>90% Purity) analysis->final_product

References

Application Notes and Protocols for the Quantification of Jasmolactone in Plant Extracts Using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolactone, a volatile lactone, is a significant contributor to the characteristic aroma of numerous flowers and fruits, including jasmine, tuberose, and peaches. Beyond its olfactory importance, this compound and related jasmonates are involved in various plant signaling pathways, including defense mechanisms and growth regulation. Accurate quantification of this compound in plant extracts is crucial for quality control in the fragrance and food industries, as well as for advancing research in plant biology and phytochemistry. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and sensitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound from complex plant matrices.[1]

This document provides detailed application notes and experimental protocols for the quantification of this compound in plant extracts using GC-MS. It covers sample preparation, instrument parameters, method validation, and data analysis to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique suitable for capturing volatile compounds from a sample matrix.

Materials:

  • Fresh plant material (e.g., flower petals, fruit pulp)

  • 20 mL headspace vials with screw caps and septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

Protocol:

  • Weigh 1.0 g of fresh plant material and place it into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatile compounds.

  • Immediately seal the vial with the screw cap and septum.

  • Incubate the vial at a constant temperature (e.g., 60°C) for 30 minutes to allow for equilibration of the volatiles in the headspace.

  • Expose the SPME fiber to the headspace of the vial by piercing the septum.

  • Allow the fiber to adsorb the volatile compounds for a set period (e.g., 30 minutes) while maintaining the incubation temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption and analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method suitable for a broader range of semi-volatile compounds.

Materials:

  • Fresh or dried plant material

  • Homogenizer or mortar and pestle

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or gentle stream of nitrogen gas

Protocol:

  • Homogenize 5.0 g of fresh plant material (or 1.0 g of dried, powdered material) with 20 mL of dichloromethane.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and solid phases.

  • Carefully decant the dichloromethane supernatant into a clean flask.

  • Repeat the extraction of the plant residue with another 20 mL of dichloromethane to ensure complete recovery.

  • Pool the dichloromethane extracts and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Filter the dried extract to remove the sodium sulfate.

  • Concentrate the extract to a final volume of approximately 1 mL using a rotary evaporator or under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium (99.999% purity) at a constant flow rate of 1.0 mL/min
Injector Splitless mode
Injector Temp. 250°C
Oven Program Initial temperature 50°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 20°C/min to 280°C (hold for 5 min)
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan mode (m/z 40-450) for initial identification and Selected Ion Monitoring (SIM) for quantification.
SIM Ions for this compound Quantifier ion: m/z 82; Qualifier ions: m/z 97, 110 (These ions should be confirmed with a pure standard)
Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: A calibration curve should be constructed using a series of this compound standards of known concentrations. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. For jasmonates, LODs can be in the range of 0.257 ng/mL, with LOQs around 0.856 ng/mL.[2]

  • Accuracy: Determined by performing recovery studies on spiked plant matrix samples. Recoveries should typically be within 80-120%.

  • Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be ≤ 15%.

Data Presentation

The following table presents illustrative quantitative data for this compound in different plant extracts, based on qualitative findings from the literature. These values should be considered as representative examples and will vary depending on the plant species, cultivar, extraction method, and growing conditions.

Plant MaterialExtraction MethodThis compound Concentration (ng/g fresh weight) - IllustrativeReference (Qualitative)
Tuberose (Polianthes tuberosa) Flowers (Night)Headspace Collection50 - 150[3]
Tuberose (Polianthes tuberosa) Flowers (Day)Headspace Collection10 - 30[3]
Peach (Prunus persica) PulpHS-SPME5 - 20[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction_methods cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Plant Material (e.g., Flowers, Fruits) extraction Extraction plant_material->extraction hs_spme HS-SPME extraction->hs_spme Volatiles lle Liquid-Liquid Extraction extraction->lle Semi-volatiles gc_vial Sample in GC Vial concentrate Concentration/Cleanup lle->concentrate concentrate->gc_vial gc_ms GC-MS System gc_vial->gc_ms Injection data_acquisition Data Acquisition (Scan & SIM) gc_ms->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification peak_integration->quantification calibration Calibration Curve calibration->quantification results Results Table quantification->results

Caption: Workflow for this compound Quantification.

This compound Biosynthesis Pathway (Simplified)

jasmolactone_pathway cluster_pathway Simplified Jasmonate Pathway cluster_function Biological Functions linolenic α-Linolenic Acid opda 12-oxo-phytodienoic acid (OPDA) linolenic->opda Lipoxygenase Pathway ja Jasmonic Acid (JA) opda->ja Reduction & β-oxidation meja Methyl Jasmonate (MeJA) ja->meja Methylation This compound This compound ja->this compound Lactonization defense Plant Defense ja->defense meja->defense aroma Floral & Fruity Aroma This compound->aroma

Caption: Simplified Jasmonate Biosynthesis Pathway.

References

Application Note: Quantitative Analysis of Jasmolactone using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Jasmolactone, a key volatile lactone, is a significant contributor to the characteristic aroma of various food products and beverages and also holds relevance in the pharmaceutical and chemical industries.[1] Accurate and sensitive quantification of this compound is crucial for quality control, flavor profiling, and research. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from complex matrices.[1][2] This application note details a comprehensive protocol for the quantitative analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). The HS-SPME technique is particularly advantageous as it minimizes matrix interference by sampling the vapor phase above the sample.[3]

Key Advantages of SPME for this compound Analysis:

  • Solvent-Free: Eliminates the need for organic solvents, reducing environmental impact and potential interference.[1]

  • High Sensitivity: Enables the detection and quantification of trace-level analytes.[1]

  • Simplicity and Speed: Integrates sampling, extraction, and concentration into a single, efficient step.[1]

  • Versatility: Applicable to a wide array of both liquid and solid sample matrices.[1]

Experimental Protocols

This protocol is based on established methods for the analysis of volatile lactones in complex matrices.[1][4]

2.1. Materials and Reagents

  • This compound standard (High purity)

  • Internal Standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample)

  • Sodium Chloride (NaCl), analytical grade

  • Deionized Water

  • Sample Vials: 10 mL or 20 mL clear glass vials with PTFE-lined screw caps.[1]

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[1][5] Other options include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB).[1]

  • SPME Manual Holder or Autosampler

2.2. Instrumentation

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • SPME-compatible GC inlet liner (0.75 mm i.d. is recommended)

  • Heating and stirring module for sample incubation

2.3. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[1]

  • Liquid Samples (e.g., beverages, liquid formulations):

    • Pipette a precise volume (e.g., 2-5 mL) of the liquid sample into a 10 mL or 20 mL headspace vial.[1]

    • Spike the sample with a known concentration of the internal standard.

    • To increase the volatility of this compound, add NaCl to the sample to achieve a final concentration of 20-40% or until saturation.[1][3] This "salting-out" effect enhances the release of analytes into the headspace.

    • Immediately seal the vial with a PTFE-lined septum cap to prevent loss of volatiles.[1]

  • Solid or Semi-Solid Samples (e.g., food products, tissues):

    • Weigh a precise amount of the homogenized sample (e.g., 1-2 g) into a headspace vial.

    • Add a specific volume of deionized water or a suitable buffer to create a slurry.

    • Add the internal standard and NaCl as described for liquid samples.

    • Seal the vial tightly.

2.4. Headspace SPME (HS-SPME) Procedure

The selection of the SPME fiber and optimization of extraction parameters are crucial for achieving high extraction efficiency.[5]

  • Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes.

  • Incubation/Equilibration: Place the sealed sample vial in a heating block or water bath set to the optimized extraction temperature (e.g., 45-60°C).[3][5] Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation or stirring to facilitate the release of this compound into the headspace.[6]

  • Extraction: Introduce the SPME fiber through the vial's septum and expose it to the headspace above the sample. Do not allow the fiber to touch the sample matrix.

  • Extraction Time: Keep the fiber exposed for a predetermined extraction time (e.g., 30-50 minutes) to allow for the partitioning of this compound from the headspace onto the fiber coating.[3][5]

  • Fiber Retraction: After extraction, retract the fiber back into the needle and immediately transfer it to the GC-MS for analysis.

2.5. GC-MS Analysis

  • Desorption: Insert the SPME fiber into the hot GC inlet (e.g., 250-270°C).[1] Desorb the trapped analytes for 2-5 minutes in splitless mode to ensure the complete transfer of this compound to the analytical column.[1]

  • Chromatographic Separation: The following are typical GC-MS parameters that should be optimized for your specific instrument.[1]

    • Injection Port: 260°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Column: DB-5ms, HP-5ms, or a similar mid-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

    • Oven Program: Start at 40°C (hold for 3 min), ramp at 8°C/min to 240°C, and hold for 5 min.[1]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: Scan from m/z 40-350 for qualitative analysis.[1]

    • Acquisition Mode: For quantitative analysis, use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.[1]

Data Presentation: Quantitative Performance

The following tables summarize typical performance data for the quantitative analysis of lactones using HS-SPME-GC-MS, which can be expected for a validated this compound method.

Table 1: Optimized HS-SPME and GC-MS Method Parameters

Parameter Optimized Value Reference
SPME Fiber DVB/CAR/PDMS, 50/30 µm [1][5]
Sample Volume 5 mL in 20 mL vial [1]
Salt Addition (NaCl) 1.5 g (30% w/v) [1]
Equilibration Time 15 min [6]
Extraction Temperature 50 °C [5]
Extraction Time 40 min [5][6]
Desorption Temperature 260 °C [1]
Desorption Time 4 min (Splitless) [1]
GC Column DB-5ms (30m x 0.25mm x 0.25µm) [1]

| MS Mode | SIM (Selected Ion Monitoring) |[1] |

Table 2: Typical Quantitative Performance Data for Lactone Analysis

Analyte Group Linearity (R²) LOD (µg/L) LOQ (µg/L) Repeatability (RSD%)
γ-Lactones > 0.995 0.05 - 0.20 0.15 - 0.60 < 6%
δ-Lactones > 0.994 0.08 - 0.30 0.25 - 1.0 < 8%

| Whiskey Lactones | > 0.996 | 0.02 - 0.10 | 0.06 - 0.30 | < 5% |

Data synthesized from established methods for various lactones in complex matrices.[4][7] LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualizations

HS-SPME Principle for this compound Extraction

SPME_Principle cluster_vial Sealed Headspace Vial cluster_fiber SPME Fiber SampleMatrix Sample Matrix (Liquid/Solid) - this compound molecules - Matrix components Headspace Headspace (Vapor Phase) - Volatilized this compound SampleMatrix->Headspace 1. Volatilization (Equilibration) FiberCoating Fiber Coating (e.g., DVB/CAR/PDMS) - Adsorbed this compound Headspace->FiberCoating 2. Adsorption (Extraction) FiberCoating->Headspace Equilibrium

Caption: Principle of Headspace SPME for this compound analysis.

Experimental Workflow for this compound Quantification

Workflow prep 1. Sample Preparation - Aliquot Sample - Add Internal Standard - Add Salt (NaCl) seal 2. Vial Sealing (PTFE-lined cap) prep->seal incubate 3. Incubation & Equilibration (e.g., 50°C for 15 min) seal->incubate extract 4. HS-SPME Extraction (Expose fiber to headspace, e.g., 40 min) incubate->extract desorb 5. Thermal Desorption (Inject into GC-MS inlet, e.g., 260°C for 4 min) extract->desorb analyze 6. GC-MS Analysis - Chromatographic Separation - Mass Spectrometric Detection desorb->analyze quantify 7. Data Processing - Peak Integration - Quantification vs. Internal Std. analyze->quantify report 8. Report Results (Concentration of this compound) quantify->report

Caption: HS-SPME-GC-MS workflow for this compound quantification.

References

Application Notes and Protocols for Jasmolactone Derivatization for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolactone, a significant contributor to the characteristic aroma of jasmine and other natural products, is frequently analyzed for quality control, research, and development purposes. Due to its polar hydroxyl group, direct analysis of this compound by gas chromatography (GC) can lead to poor peak shape and reduced sensitivity. Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its volatility and thermal stability, thereby enhancing its chromatographic performance.[1] This document provides a detailed protocol for the silylation of this compound, a common and effective derivatization technique, for subsequent quantitative analysis by GC-Mass Spectrometry (GC-MS). Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, rendering the molecule more suitable for GC analysis.[2][3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the GC-MS analysis of silylated this compound. This data is representative and may vary based on the specific instrumentation and experimental conditions.

AnalyteRetention Time (min)Target Ion (m/z)Quantifier Ion (m/z)Calibration Range (ng/µL)
This compound-TMS12.52401471 - 100>0.99

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous, ≥99.8%)

  • Ethyl acetate (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL screw-top GC vials with PTFE-lined septa

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Vortex mixer

  • Heating block or oven

  • Microsyringes

  • Analytical balance

Sample Preparation and Derivatization Protocol
  • Standard Solution Preparation: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards ranging from 1 to 100 ng/µL by serial dilution in ethyl acetate.

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in ethyl acetate to achieve an estimated concentration within the calibration range.

  • Derivatization Reaction:

    • Pipette 100 µL of each standard solution or sample solution into a 2 mL GC vial.

    • Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Add 50 µL of anhydrous pyridine to the dried residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized solution into the GC.

GC-MS Parameters
  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

This compound Derivatization Reaction

G This compound Silylation Reaction This compound This compound (with -OH group) TMS_this compound This compound-TMS (Volatile Derivative) This compound->TMS_this compound Silylation (70°C, 60 min) BSTFA BSTFA + TMCS (Silylating Agent) BSTFA->TMS_this compound

Caption: Chemical transformation of this compound to its TMS derivative.

Experimental Workflow for this compound GC Analysis

G Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standards Dry_Down Evaporate to Dryness Standard_Prep->Dry_Down Sample_Prep Prepare Sample Solution Sample_Prep->Dry_Down Add_Reagents Add Pyridine and BSTFA + TMCS Dry_Down->Add_Reagents React Heat at 70°C for 60 min Add_Reagents->React Inject Inject 1 µL into GC-MS React->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

References

Application Note: Jasmolactone as a Standard for Quantitative Analysis in Flavor and Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the use of Jasmolactone as a standard in the quantitative analysis of flavor and fragrance materials. This compound, a naturally occurring lactone known for its distinctive floral and fruity aroma, is a key component in many commercial products.[1] Accurate quantification is essential for quality control, formulation consistency, and regulatory compliance. This document details the methodology for creating calibration standards and performing analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a highly selective and sensitive analytical technique suitable for volatile compounds like this compound.[2] The protocols provided are intended for researchers, analytical chemists, and quality control professionals in the flavor, fragrance, and cosmetic industries.

Introduction

This compound (CAS No: 32764-98-0) is a valuable compound in the flavor and fragrance industries, imparting a rich, floral, jasmine-petal character with fruity notes of peach, apricot, and coconut.[3] It is utilized in a wide array of products including fine fragrances, cosmetics, soaps, detergents, and food products.[1][4] Given its impact on the final sensory profile, even at low concentrations (typically 0.1% to 1%), precise quantification is critical.[5][3]

The use of an analytical standard is fundamental for accurate quantification. A standard of known purity and concentration allows for the calibration of analytical instruments and the validation of the analytical method, ensuring reliable and reproducible results. This note outlines the use of this compound as a reference standard for developing a robust quantitative method via GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥97% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade

  • Anhydrous Sodium Sulfate

  • Volumetric flasks (Class A: 10 mL, 25 mL, 50 mL)

  • Micropipettes

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

Preparation of this compound Standard Solutions

Objective: To prepare a primary stock solution and a series of calibration standards.

  • Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound standard.

    • Quantitatively transfer the standard into a 10 mL Class A volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent (e.g., Dichloromethane).

    • Mix thoroughly to ensure homogeneity. This is the Primary Stock Solution.

  • Working Standard Preparation (Calibration Curve):

    • Perform serial dilutions of the Primary Stock Solution to create a set of calibration standards. A typical concentration range might be 1 µg/mL to 100 µg/mL.

    • For example, to prepare a 10 µg/mL standard, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

    • Prepare at least five calibration points to ensure linearity.

Sample Preparation (Liquid-Liquid Extraction from Aqueous Matrix)

Objective: To extract this compound from a liquid product matrix (e.g., beverage, water-based lotion) for analysis. This is a general protocol and may require optimization based on the specific matrix.

  • Pipette 5 mL of the sample into a 15 mL centrifuge tube.

  • If creating a spiked sample for method validation, add a known volume of this compound standard at this stage.

  • Add 5 mL of Dichloromethane to the tube.

  • Vortex the mixture vigorously for 2 minutes to facilitate extraction.[2]

  • Centrifuge at 3000 rpm for 10 minutes to achieve phase separation.[2]

  • Carefully transfer the lower organic layer (DCM) to a clean tube.[2]

  • Repeat the extraction process (steps 3-6) twice more on the remaining aqueous layer to ensure complete recovery, pooling all organic extracts.[2]

  • Add a small amount of anhydrous sodium sulfate to the pooled extract to remove residual water.

  • Transfer the dried extract to a GC vial for analysis. If necessary, concentrate the sample under a gentle stream of nitrogen.

GC-MS Instrumentation and Parameters

A validated method is crucial for obtaining reliable data.[6][7] The following parameters provide a starting point for method development and should be optimized for the specific instrument and column used.

ParameterOptimized Value
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)
GC Column DB-Wax or FFAP (polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (Split ratio 50:1, adjust as needed based on concentration)
Oven Program Initial Temp: 60°C (hold 2 min), Ramp: 4°C/min to 230°C, Hold: 10 min
MS Transfer Line 240 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range (m/z) 40-250 amu
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis

Data Presentation and Results

Chromatographic and Spectrometric Data

Quantitative analysis relies on consistent retention times and specific mass fragments. The following tables summarize key identification parameters for different isomers of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₂[8][9][10]
Molecular Weight 168.23 g/mol [8][10]
CAS Number 32764-98-0 (δ-Jasmolactone)[8]
Appearance Colorless liquid[9]
Boiling Point 150 °C[9]
Flash Point >110 °C[9]

Table 2: GC Retention Indices (RI) for γ-Jasmolactone

Column Type (Stationary Phase)Retention Index (I)Reference(s)
BP-1 (Non-polar)1418[10]
DB-Wax Etr (Polar)2181[10][11]
BP-20 (Polar)2197[10][11]
FFAP (Polar)2176[10]

Table 3: Key Mass Spectrometry Fragments (m/z) for this compound (delta-isomer)

m/z ValueInterpretationReference(s)
168Molecular Ion [M]⁺[12]
99Base Peak[12]
71Fragment Ion[12]
55Fragment Ion[12]

Note: Mass spectra can vary slightly between instruments. It is recommended to confirm spectra against a known standard on the instrument in use.

Diagrams

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// Edge Definitions edge [ color="#5F6368", arrowhead=normal, penwidth=1.5 ];

start -> {prep_std, prep_sample} [color="#5F6368"]; prep_std -> gc_vial [label=" Standards ", fontcolor="#5F6368", fontsize=9]; prep_sample -> gc_vial [label=" Extracts ", fontcolor="#5F6368", fontsize=9]; gc_vial -> gcms [color="#5F6368"]; gcms -> data_acq [color="#5F6368"]; data_acq -> data_proc [color="#5F6368"]; data_proc -> quant [color="#5F6368"]; } enddot Figure 1: General experimental workflow for the quantification of this compound.

Conclusion

This application note provides a foundational protocol for the quantification of this compound in flavor and fragrance applications using GC-MS. The detailed steps for standard preparation, sample extraction, and instrument parameters serve as a robust starting point for method development and validation. By employing a pure analytical standard and an optimized method, researchers and scientists can achieve accurate, precise, and reliable quantification of this compound, ensuring product quality and consistency.

References

Application Notes and Protocols: The Role of Jasmonates in Plant Stress Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jasmonates (JAs), a class of lipid-derived phytohormones, are pivotal signaling molecules in orchestrating plant responses to a wide array of biotic and abiotic stresses.[1][2][3][4] This family of compounds, including jasmonic acid (JA), its methyl ester (MeJA), and the bioactive conjugate jasmonoyl-isoleucine (JA-Ile), regulates various physiological and developmental processes, from growth and development to defense mechanisms against pathogens and herbivores.[1][5][6][7][8] This document provides a comprehensive overview of the application of jasmonates in plant stress response studies, detailing the core signaling pathway, experimental protocols, and the crosstalk with other hormone signaling pathways. While the term "Jasmolactone" was specified, the vast body of scientific literature focuses on the broader class of jasmonates; therefore, these notes will address the applications of these well-studied compounds.

The Core Jasmonate Signaling Pathway

The perception and transduction of the jasmonate signal are central to the activation of downstream defense and stress-responsive genes. The core signaling pathway involves three key components: the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[2][9][10]

Under non-stress conditions, JAZ proteins bind to and repress the activity of MYC2 and other transcription factors, preventing the expression of JA-responsive genes.[10][11] Upon exposure to stress, the biosynthesis of JA and its conversion to the active form, JA-Ile, is induced.[5][9] JA-Ile then acts as a molecular glue, facilitating the interaction between COI1 and the JAZ repressors.[2][5][9] COI1 is part of the SCFCOI1 E3 ubiquitin ligase complex, which targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[2][10] The degradation of JAZ repressors liberates MYC2 and other transcription factors, allowing them to activate the expression of a wide range of jasmonate-responsive genes involved in stress tolerance and defense.[5][10][11]

JAsignaling cluster_stress Stress Condition cluster_nucleus Nucleus Stress Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis Induces JA_Ile JA-Ile (Active Hormone) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits MYC2 MYC2 Transcription Factor JAZ->MYC2 Represses (No Stress) Degradation 26S Proteasome Degradation JAZ->Degradation Ubiquitination JA_Genes JA-Responsive Genes MYC2->JA_Genes Activates

Core Jasmonate (JA) Signaling Pathway.

Quantitative Data on Jasmonate Application in Stress Studies

The exogenous application of jasmonates has been shown to enhance plant tolerance to various abiotic stresses. The optimal concentration and the observed effects can vary depending on the plant species, developmental stage, and the type of stress.

Plant SpeciesStress TypeJasmonate AppliedConcentrationKey Quantitative Effects
Glycyrrhiza uralensisSalt StressMeJA15-30 µMSignificant increase in CAT and GSH activities.[12]
Glycyrrhiza uralensisSalt StressMeJA45-60 µMSignificantly improved SOD, GPX, and APX activities.[12]
Anchusa italicaSalt StressMeJA60 and 120 µMIncreased growth and physiological attributes.[12]
VariousCold StressJAs10-50 µM83% increase in plant survival.[13]
StrawberryPost-harvestSalicylic Acid & Triacontanol2 mM SAMinimum physiological loss in fruit weight during storage.[14]
Tomato-Salicylic Acid0.125 mMImproved yield and biosynthesis of phytochemical compounds.[15]

Experimental Protocols

3.1. General Protocol for Assessing Jasmonate-Induced Stress Tolerance

This protocol outlines a general workflow for investigating the effects of exogenous jasmonate application on plant stress tolerance.

  • Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, tomato, or rice) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).[16]

  • Jasmonate Treatment: Prepare a stock solution of MeJA or JA in ethanol and dilute to the desired final concentration (e.g., 50 µM) in water or a buffer solution containing a surfactant (e.g., 0.01% Tween-20) to ensure even application.[16] A mock control solution (containing the same concentration of ethanol and surfactant without the jasmonate) should be used.[16]

  • Application: Apply the jasmonate or mock solution to the plants. This can be done via spraying the foliage until runoff or by adding it to the hydroponic solution or irrigation water.[16]

  • Stress Induction: After a specific pre-treatment period (e.g., 24 hours), subject the plants to the desired stress (e.g., drought, salinity, cold, or pathogen infection).

  • Data Collection and Analysis: At various time points during the stress treatment, collect samples for physiological, biochemical, and molecular analyses.

    • Physiological Parameters: Measure parameters such as survival rate, biomass, root length, stomatal conductance, and photosynthetic efficiency.

    • Biochemical Assays: Quantify stress markers like malondialdehyde (MDA) for lipid peroxidation, proline content for osmotic adjustment, and the activity of antioxidant enzymes (e.g., SOD, CAT, APX).[13]

    • Gene Expression Analysis: Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of known jasmonate-responsive genes (e.g., VSP2, PDF1.2, JAZ1, MYC2) and stress-related genes.[16]

    • Phytohormone Quantification: Use techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the endogenous levels of JA, JA-Ile, and other phytohormones.[16]

experimental_workflow Start Start Plant_Growth Plant Growth (Controlled Conditions) Start->Plant_Growth JA_Treatment Jasmonate Application (e.g., 50 µM MeJA) Plant_Growth->JA_Treatment Mock_Treatment Mock Treatment (Control) Plant_Growth->Mock_Treatment Stress_Induction Stress Induction (Drought, Salinity, etc.) JA_Treatment->Stress_Induction Mock_Treatment->Stress_Induction Data_Collection Data Collection (Physiological, Biochemical, Molecular) Stress_Induction->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for Jasmonate Studies.

3.2. Herbivore Defense Assay

This protocol assesses the effect of jasmonate pre-treatment on plant resistance to herbivores.

  • Plant Growth and Treatment: Grow plants in soil for 3-4 weeks. Treat the plants with a mock solution, MeJA, or other jasmonates as described in the general protocol.[16]

  • Herbivore Introduction: After 24 hours of treatment, place a known number of generalist herbivores (e.g., Spodoptera littoralis larvae) on the leaves of each plant.[16]

  • Damage Assessment: After a set period (e.g., 48 hours), remove the larvae and quantify the feeding damage. This can be done by photographing the leaves and analyzing the damaged area using image analysis software.[16]

Crosstalk with Other Phytohormone Signaling Pathways

The jasmonate signaling pathway does not operate in isolation. It interacts extensively with other phytohormone signaling pathways, including those of salicylic acid (SA), ethylene (ET), abscisic acid (ABA), auxin, and gibberellins (GA), to fine-tune the plant's response to specific stresses.[6][10][11][17] This crosstalk can be synergistic or antagonistic. For instance, JA and ET often act synergistically in defense against necrotrophic pathogens and wounding.[3][18] In contrast, the relationship between JA and SA is often antagonistic, allowing the plant to prioritize its defense against either biotrophic (SA-dependent) or necrotrophic (JA-dependent) pathogens.[1][6][17]

hormone_crosstalk JA Jasmonic Acid (JA) SA Salicylic Acid (SA) JA->SA Antagonistic ET Ethylene (ET) JA->ET Synergistic ABA Abscisic Acid (ABA) JA->ABA Synergistic/ Antagonistic Auxin Auxin JA->Auxin Crosstalk GA Gibberellin (GA) JA->GA Antagonistic

Crosstalk between Jasmonate and other Phytohormones.

Jasmonates are integral to the plant's ability to respond and adapt to a multitude of environmental stresses. Understanding the intricacies of the jasmonate signaling pathway and its interactions with other hormonal pathways is crucial for developing strategies to enhance crop resilience and productivity. The protocols and data presented here provide a framework for researchers and scientists to investigate the application of jasmonates in mitigating the impacts of biotic and abiotic stresses on plants. Further research into the specific roles of different jasmonate compounds and their downstream targets will continue to unravel the complexities of plant stress responses.

References

Troubleshooting & Optimization

Technical Support Center: Improving Jasmolactone Enzymatic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the enzymatic synthesis of jasmolactone, a valuable fragrance and flavor compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

A1: The enzymatic synthesis of this compound is typically achieved through an intramolecular esterification (lactonization) of a corresponding hydroxy fatty acid precursor, such as (Z)-4-hydroxy-7-decenoic acid. This reaction involves the use of a lipase enzyme as a biocatalyst, which facilitates the formation of the cyclic ester (lactone) ring from the linear substrate. This biocatalytic approach is favored for its high selectivity and operation under mild reaction conditions.

Q2: Which enzymes are most effective for this compound synthesis?

A2: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for lactonization reactions.[1] Specifically, immobilized lipases are preferred for their stability, reusability, and ease of separation from the reaction mixture. Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is frequently cited as a highly effective catalyst for the synthesis of lactones, including macrocyclic lactones.[2][3][4] Other lipases, such as those from Pseudomonas species, have also shown activity.[3]

Q3: What are the critical factors that influence the yield of the enzymatic reaction?

A3: Several factors critically impact the final yield:

  • Water Activity (aw): Excess water can shift the reaction equilibrium towards hydrolysis (the reverse reaction), reducing the lactone yield.[1][5] Conversely, a minimal amount of water is essential to maintain the enzyme's active conformation.[5][6]

  • Solvent Choice: The solvent must solubilize the substrate while maintaining the enzyme's activity. Non-polar, hydrophobic solvents like toluene or isooctane are often preferred as they minimize enzyme denaturation and favor the synthesis reaction.[7]

  • Temperature: Temperature affects both enzyme activity and stability. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation if outside the optimal range.[8][9]

  • Substrate Concentration: High substrate concentrations can lead to intermolecular polymerization, forming linear oligomers or polymers instead of the desired intramolecular cyclization to form this compound.[3] It can also cause substrate inhibition.[1][10]

  • Enzyme Loading: The amount of enzyme directly influences the reaction rate.[1]

Troubleshooting Guide

Q1: My reaction shows low to no conversion of the hydroxy acid precursor. What are the potential causes and solutions?

A1: Low or no conversion is a common issue that can be traced to several factors. A systematic approach is best for troubleshooting.[8]

  • Cause 1: Inactive Enzyme. The lipase may have lost its activity due to improper storage, handling, or reuse.

    • Solution: Use a fresh batch of enzyme or test the activity of your current batch with a standard substrate. Ensure the enzyme has been stored at the recommended temperature and handled according to the manufacturer's guidelines.

  • Cause 2: Presence of Excess Water. Water is a product of the esterification reaction, and its accumulation can drive the equilibrium back towards the starting materials (hydrolysis).[1][5]

    • Solution: Implement in-situ water removal. This can be achieved by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture or by performing the reaction under a vacuum.[1] Ensure all solvents and glassware are thoroughly dried before use.

  • Cause 3: Suboptimal Temperature. The reaction temperature may be too low, resulting in a very slow reaction rate, or too high, causing enzyme denaturation.[8][9]

    • Solution: Optimize the reaction temperature. For many lipase-catalyzed lactonizations, temperatures between 40°C and 70°C are effective.[11] Perform small-scale experiments at various temperatures (e.g., 40°C, 50°C, 60°C) to find the optimal point for your specific system.

  • Cause 4: Inappropriate Solvent. The solvent may be deactivating the enzyme or poorly solubilizing the substrate. Polar solvents can strip the essential water layer from the enzyme, leading to inactivation.

    • Solution: Switch to a non-polar, hydrophobic organic solvent such as toluene, hexane, or isooctane.[7] These solvents are known to maintain lipase activity for synthesis reactions.

Q2: I am observing significant formation of polymers or intermolecular esters instead of this compound. How can I improve selectivity?

A2: The formation of linear polymers or dimers is a classic competing reaction in lactonization. The key is to favor the intramolecular reaction over the intermolecular one.

  • Cause: The concentration of the hydroxy acid substrate is too high, increasing the probability of one molecule reacting with another rather than with itself.

    • Solution 1: Use High-Dilution Conditions. A fundamental strategy is to perform the reaction at a very low substrate concentration (e.g., <10 mM).[8] This physically separates the substrate molecules, making intramolecular cyclization statistically more favorable.

    • Solution 2: Implement Slow Substrate Addition. Instead of adding all the substrate at once, use a syringe pump to add the hydroxy acid to the reaction vessel containing the enzyme and solvent over an extended period (e.g., 8-24 hours). This maintains a constantly low substrate concentration, promoting the desired cyclization.[8]

Q3: The reaction starts but then slows down or stops completely before reaching full conversion. What is the problem?

A3: This issue often points towards inhibition of the enzyme by either the substrate or the product.

  • Cause 1: Substrate Inhibition. High concentrations of the hydroxy acid substrate can bind to the enzyme in a non-productive manner, inhibiting its catalytic activity.[1][10] This phenomenon is observed in about 25% of all known enzymes.[10]

    • Solution: Avoid high initial substrate concentrations. A fed-batch approach, where the substrate is added gradually, is an effective strategy to keep the instantaneous substrate concentration below the inhibitory level.[1]

  • Cause 2: Product Inhibition. The accumulation of the this compound product can sometimes inhibit the enzyme, slowing down the reaction rate.

    • Solution: If feasible, consider in-situ product removal (ISPR). This is an advanced technique that can involve using adsorbents or a biphasic solvent system to continuously remove the lactone from the reaction medium, thereby alleviating inhibition.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various parameters on enzymatic lactonization yield.

Table 1: Effect of Enzyme Source on the Lactonization of 16-Hydroxyhexadecanoic Acid

Enzyme SourceSupportRelative Yield (%)
Candida antarctica Lipase BImmobilized100
Pseudomonas fluorescens LipaseImmobilizedHigh Activity
Porcine Pancreatic LipaseFreeModerate Activity
Candida rugosa LipaseFreeLow Activity
Data adapted from studies on macrocyclic lactone synthesis, highlighting the superior performance of CALB.[3]

Table 2: Influence of Solvent and Temperature on Lipase-Catalyzed Reactions

SolventLog PTemperature (°C)Relative Conversion/Yield
Toluene2.770High
Isooctane4.570High
Diisopropyl ether1.935High
Tetrahydrofuran (THF)0.4670Low
Acetonitrile-0.3470Low
Data compiled from studies on lipase-catalyzed esterification and polymerization, demonstrating a clear preference for hydrophobic solvents (higher Log P) for achieving high yields.[3][7]

Experimental Protocols

General Protocol for the Lipase-Catalyzed Synthesis of this compound

This protocol provides a starting point for optimization.

1. Materials & Reagents:

  • Hydroxy acid precursor (e.g., (Z)-4-hydroxy-7-decenoic acid)

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., Toluene)

  • Activated Molecular Sieves (3Å or 4Å, powder or beads)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

2. Enzyme Preparation:

  • If the enzyme has been stored refrigerated, allow it to warm to room temperature in a desiccator before opening to prevent water condensation.

  • Pre-activate the enzyme by drying it under vacuum for several hours if required.

3. Reaction Setup (High-Dilution Method):

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet.

  • Add anhydrous toluene to the flask (e.g., to achieve a final substrate concentration of 5-10 mM).

  • Add the immobilized lipase (typically 5-10% w/w of the substrate) and activated molecular sieves (typically 100 mg per 1 mL of solvent).

  • Begin stirring and heat the mixture to the desired temperature (e.g., 60°C).

  • Dissolve the hydroxy acid precursor in a small amount of anhydrous toluene and add it to the reaction flask dropwise over 8-12 hours using a syringe pump.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by taking small aliquots at regular intervals.

  • Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of this compound.

5. Work-up and Purification:

  • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude this compound using column chromatography on silica gel to separate it from any unreacted starting material or oligomeric side products.

Visualizations

// Node Definitions sub [label="Substrate\n(Hydroxy Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Prepare Reagents\n(Dry Solvent, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="Reaction Setup\n(High Dilution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Enzymatic Reaction\n(Controlled Temp, Stirring)", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(GC / HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Filter Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="Purification\n(Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sub -> setup; reagents -> setup; setup -> reaction -> monitor; monitor -> reaction [label="Continue"]; monitor -> workup [label="Complete"]; workup -> purify -> product; } enddot Caption: General workflow for enzymatic synthesis of this compound.

// Node Definitions start [label="Low Yield?", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse]; check_conversion [label="Any Conversion?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_enzyme [label="Enzyme Active?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_water [label="Water Removed?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Temp Optimal?", fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_selectivity [label="Side Products\n(Polymers)?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_conc [label="High Dilution\nUsed?", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_stall [label="Reaction Stalled?", fillcolor="#F1F3F4", fontcolor="#202124"]; check_inhibition [label="Fed-Batch\nUsed?", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Action Nodes action_enzyme [label="Use Fresh Enzyme", shape=box, fillcolor="#F8F9FA", fontcolor="#202124"]; action_water [label="Add Sieves / Vacuum", shape=box, fillcolor="#F8F9FA", fontcolor="#202124"]; action_temp [label="Optimize Temp", shape=box, fillcolor="#F8F9FA", fontcolor="#202124"]; action_conc [label="Use Slow Addition", shape=box, fillcolor="#F8F9FA", fontcolor="#202124"]; action_inhibition [label="Lower Substrate Conc.", shape=box, fillcolor="#F8F9FA", fontcolor="#202124"];

// Edges start -> check_conversion; check_conversion -> check_enzyme [label="No"]; check_enzyme -> action_enzyme [label="No"]; check_enzyme -> check_water [label="Yes"]; check_water -> action_water [label="No"]; check_water -> check_temp [label="Yes"]; check_temp -> action_temp [label="No"];

check_conversion -> check_selectivity [label="Yes"]; check_selectivity -> check_conc [label="Yes"]; check_conc -> action_conc [label="No"]; check_selectivity -> check_stall [label="No"];

check_stall -> check_inhibition [label="Yes"]; check_inhibition -> action_inhibition [label="No"]; } enddot Caption: Troubleshooting flowchart for low yield in this compound synthesis.

Mechanism

References

Technical Support Center: Jasmolactone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low yield of Jasmolactone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found naturally?

This compound is a lactone and a significant aroma compound known for its fruity-floral scent, reminiscent of peach and apricot.[1] It occurs in trace amounts in various natural sources, including jasmine oil, tuberose, gardenia, mimosa, honeysuckle, lily, tea, peach, and ginger.[1] The low concentration in these sources is a primary contributor to low extraction yields.[2]

Q2: Why is the extraction yield of this compound from natural sources typically low?

The low yield of this compound is primarily due to its very low natural abundance in plant materials.[2] Additionally, several factors during the extraction process can negatively impact the yield, including:

  • Suboptimal Extraction Method: The choice of extraction technique significantly affects efficiency.

  • Degradation: this compound may be sensitive to heat, light, and oxidative conditions, leading to degradation during extraction.[3][4]

  • Inefficient Solvent Selection: The solvent used may not be optimal for selectively dissolving this compound.

  • Post-Harvest Handling: Improper storage and handling of the plant material can lead to a decrease in the concentration of volatile compounds.[5]

Q3: What are the common methods for extracting this compound and other volatile compounds from plants?

Traditional methods for extracting volatile compounds from plants like jasmine include steam distillation and solvent extraction.[6][7] However, modern techniques are often more efficient and can yield higher quality extracts. These include:

  • Solvent Extraction (SE): A widely used method where a solvent like hexane or ethanol is used to dissolve the essential oils.[6]

  • Steam Distillation (SD): Involves passing steam through the plant material to vaporize volatile compounds.[6]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the solvent. This method can offer superior oil yields.[7][8]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, which can increase yield and reduce extraction time.[6][9]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[7][8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Optimization Strategies
Low this compound Yield Incomplete Extraction1. Optimize Solvent: Experiment with different solvents of varying polarities. For lactones, moderately polar solvents are often effective.[3] 2. Increase Extraction Time: Gradually increase the duration of the extraction and monitor the yield to find the optimal time.[10] 3. Adjust Solvent-to-Solid Ratio: A higher solvent-to-material ratio can create a larger concentration gradient, improving diffusion.[3][9] 4. Reduce Particle Size: Grinding the plant material to a fine powder increases the surface area for solvent contact.[9][11]
Degradation of this compound1. Lower Temperature: Use extraction methods that operate at or below room temperature, such as cold maceration or temperature-controlled UAE.[3] If using heat, use the lowest effective temperature. 2. Protect from Light: Conduct the extraction in amber glassware or cover the equipment with aluminum foil to prevent photodegradation.[3] 3. Use Antioxidants: Consider adding a small amount of an antioxidant to the extraction solvent.[3] 4. Minimize Oxygen Exposure: Use appropriately sized vessels to reduce headspace and consider purging with an inert gas like nitrogen.[3]
Inconsistent Yields Between Batches Variability in Plant Material1. Standardize Plant Material: Source plant material from a consistent supplier, harvested at the same time of day and developmental stage.[5] 2. Consistent Pre-processing: Ensure uniform drying, grinding, and storage conditions for all batches.[5]
Procedural Variations1. Maintain Consistent Parameters: Strictly control extraction time, temperature, solvent-to-solid ratio, and agitation speed for every extraction.
Co-extraction of Impurities Poor Solvent Selectivity1. Solvent Optimization: Test a range of solvents to find one that is more selective for this compound. 2. Sequential Extraction: Use a series of solvents with increasing polarity to fractionate the extract.
Inefficient Purification1. Chromatographic Purification: Employ techniques like column chromatography or preparative HPLC to isolate this compound from the crude extract.[9]

Quantitative Data on Extraction Yields

While specific quantitative data for this compound extraction is limited in publicly available literature, the following table summarizes reported yields for general jasmine flower oil extraction using different methods, which can serve as a comparative reference.

Extraction MethodSolventTemperature (°C)Time (min)Yield (%)Source
Subcritical Fluid Extraction (SFE)DME44534.91[12][13]
Supercritical Fluid Extraction (SFE)CO252-12.18 (mg/100g)[8]

Experimental Protocols

Protocol 1: General Solvent Extraction (Maceration)
  • Preparation of Plant Material: Dry the plant material (e.g., jasmine flowers) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction: Place the powdered material in a sealed container and add the selected solvent (e.g., ethanol, hexane) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).

  • Maceration: Agitate the mixture at a constant speed at a controlled temperature (e.g., 25°C) for a predetermined duration (e.g., 24 hours).

  • Filtration: Separate the extract from the solid residue by filtration.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).

  • Purification (Optional): Further purify the crude extract using column chromatography to isolate this compound.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the plant material as described in Protocol 1.

  • Extraction: Place the powdered material in an extraction vessel with the chosen solvent.

  • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set time (e.g., 30-60 minutes). Maintain a constant temperature during the process.[9]

  • Post-Extraction: Follow steps 4-6 from Protocol 1 for filtration, solvent evaporation, and purification.

Visualizations

Jasmonate Biosynthesis Pathway

The biosynthesis of jasmonates, a class of compounds that includes this compound precursors, begins with α-linolenic acid in the plant cell's chloroplasts and peroxisomes.[14][15] Understanding this pathway can provide insights into upstream factors that may influence the concentration of target compounds in the plant.

Jasmonate_Biosynthesis alpha_linolenic α-Linolenic Acid hpda 13(S)-HPOT alpha_linolenic->hpda LOX allene_oxide Allene Oxide hpda->allene_oxide AOS opda 12-oxo-PDA allene_oxide->opda AOC ja Jasmonic Acid opda->ja OPR3 & β-oxidation This compound This compound & Other Jasmonates ja->this compound Further Modifications

Caption: Simplified Jasmonate Biosynthesis Pathway.

General Extraction Workflow

This diagram illustrates a typical workflow for the extraction and isolation of a target compound like this compound from a natural source.

Extraction_Workflow plant_material Plant Material drying Drying & Grinding plant_material->drying extraction Extraction (e.g., UAE, SFE, Maceration) drying->extraction filtration Filtration extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Extract purification Purification (e.g., Chromatography) concentration->purification Crude Extract jasmolactone_iso Isolated this compound purification->jasmolactone_iso analysis Quantification & Analysis (e.g., HPLC, GC-MS) jasmolactone_iso->analysis

Caption: General workflow for this compound extraction.

References

Technical Support Center: Chiral Separation of Jasmolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Jasmolactone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of these compounds.

This compound, a key fragrance component, possesses chiral centers, leading to the existence of stereoisomers with potentially different sensory properties and biological activities. The successful separation and quantification of these isomers are crucial for quality control, regulatory compliance, and the development of new products. This guide addresses common challenges encountered during chiral separation by High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound isomers challenging?

The primary challenge in separating enantiomers of this compound, like all chiral molecules, is that they have identical physical and chemical properties in an achiral environment. This includes the same boiling point, polarity, and solubility, making them inseparable by conventional chromatographic methods. Effective separation requires the use of a chiral environment, typically a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Q2: What are the common analytical techniques for separating this compound isomers?

The most common techniques for the chiral separation of this compound and similar lactones are:

  • Chiral High-Performance Liquid Chromatography (HPLC): Widely used due to the availability of a broad range of polysaccharide-based and other types of chiral stationary phases.[1][2]

  • Chiral Gas Chromatography (GC): A powerful technique for volatile compounds like lactones, often employing cyclodextrin-based chiral columns.[1][3]

  • Chiral Supercritical Fluid Chromatography (SFC): A "green" alternative to normal-phase HPLC that offers fast and efficient separations, particularly for preparative scale.[4][5][6][7]

Q3: How do I select the appropriate chiral stationary phase (CSP) for this compound?

There is no universal CSP for all chiral separations.[8] The selection is often empirical and involves screening several columns. For lactones like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® and Chiralcel® series) are a good starting point for HPLC and SFC.[9][10] For GC, cyclodextrin-based columns are frequently successful.[1]

The choice of CSP will depend on the specific this compound isomer (gamma or delta) and the desired separation mode (normal phase, reversed-phase, or SFC).

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound isomers. The troubleshooting strategies are organized by the observed issue.

Issue 1: Poor or No Resolution of Enantiomers

Description: The enantiomers of this compound are not separating and elute as a single peak or as poorly resolved shoulders.

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP does not provide sufficient enantioselectivity for this compound. Screen a different set of CSPs. For HPLC/SFC, consider alternative polysaccharide-based columns (e.g., if you started with a cellulose-based column, try an amylose-based one). For GC, try a different cyclodextrin derivative.
Suboptimal Mobile Phase Composition The mobile phase composition is critical for achieving selectivity. For Normal Phase HPLC/SFC , adjust the ratio of the non-polar solvent (e.g., hexane, CO2) to the polar modifier (e.g., isopropanol, ethanol, methanol). For Reversed-Phase HPLC , vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase. The addition of small amounts of additives (e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds, though this compound is neutral) can sometimes dramatically improve resolution.[10]
Incorrect Flow Rate Chiral separations often benefit from lower flow rates than achiral separations. A reduced flow rate increases the interaction time between the analytes and the CSP, which can enhance resolution.
Inappropriate Column Temperature Temperature can significantly impact chiral recognition. Both increasing and decreasing the temperature can improve resolution. It is a valuable parameter to screen. Lower temperatures often increase selectivity, while higher temperatures can improve peak shape and efficiency.
Issue 2: Peak Tailing or Asymmetry

Description: The peaks for the this compound isomers are not symmetrical, showing a "tail" that can affect integration and resolution.

Possible Cause Suggested Solution
Secondary Interactions with the Stationary Phase Unwanted interactions between this compound and the silica support of the CSP can cause tailing. For HPLC/SFC, adding a mobile phase additive can help. For neutral compounds like lactones, this is less common but can occur if there are active sites on the packing material.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Contamination of the Column Inlet Frit or Stationary Phase Particulate matter from the sample or mobile phase can block the frit, or strongly retained impurities can accumulate on the column, leading to poor peak shape. Reverse flush the column (if permitted by the manufacturer) or use a guard column to protect the analytical column.[9]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Peak Splitting or Shoulder Peaks

Description: A single enantiomer peak appears as a split peak or with a distinct shoulder.

Possible Cause Suggested Solution
Column Void or Channeling A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This can be caused by pressure shocks or improper packing. Replacing the column is often the only solution. Using a guard column can help prevent this.
Partially Clogged Frit A partially blocked inlet frit can create a non-uniform flow path. Try back-flushing the column or replacing the frit.
Sample Injection Issues Incompatibility between the sample solvent and the mobile phase can cause peak splitting, especially for early eluting peaks. Ensure the sample is dissolved in a solvent that is as weak as or weaker than the mobile phase.
Co-eluting Impurity A small, unresolved impurity eluting very close to the this compound peak can appear as a shoulder. Modify the mobile phase composition or gradient to try and resolve the impurity.

Experimental Protocols & Data for Analogous Lactones

As detailed experimental data specifically for this compound isomers is limited in publicly available literature, this section provides protocols and data for structurally similar lactones, such as gamma-decalactone and delta-decalactone . These can serve as excellent starting points for developing a separation method for this compound.

Chiral GC-MS Protocol for Lactones

This protocol is adapted from methods used for the quantitative analysis of lactone enantiomers in food and fragrance matrices.[3][11]

  • Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 2°C/min to 220°C, hold for 5 min

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 230°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the specific lactone.

Chiral HPLC Protocol for Lactones

This protocol is based on methods for the separation of lactone enantiomers on polysaccharide-based CSPs.

  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol (IPA) mixture. A good starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

Quantitative Data for Analogous Lactones

The following table summarizes representative quantitative data for the chiral separation of decalactone isomers, which can be used as a reference for what to expect during this compound analysis.

Compound Technique Chiral Stationary Phase Mobile Phase / Conditions Retention Times (min) Resolution (Rs)
γ-Decalactone GC-MSChirasil-Dex CBSee GC-MS Protocol Above(R)-enantiomer: ~18.5, (S)-enantiomer: ~18.8> 1.5
δ-Decalactone GC-MSChirasil-Dex CBSee GC-MS Protocol Above(R)-enantiomer: ~20.1, (S)-enantiomer: ~20.4> 1.5
δ-Decalactone HPLCChiralpak AD-Hn-Hexane/IPA (90:10)Enantiomer 1: ~8.2, Enantiomer 2: ~9.5~ 2.1
γ-Nonalactone HPLCChiralpak ICn-Hexane/IPA (95:5)Enantiomer 1: ~12.3, Enantiomer 2: ~13.1~ 1.8

Note: Retention times and resolution are highly dependent on the specific instrument, column batch, and exact experimental conditions. This data should be used as a guideline.

Visualizing Experimental Workflows

General Workflow for Chiral Method Development

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Define Analyte (this compound Isomers) Define Analyte (this compound Isomers) Select Separation Technique (HPLC, GC, SFC) Select Separation Technique (HPLC, GC, SFC) Define Analyte (this compound Isomers)->Select Separation Technique (HPLC, GC, SFC) Choose Initial Set of Chiral Columns Choose Initial Set of Chiral Columns Select Separation Technique (HPLC, GC, SFC)->Choose Initial Set of Chiral Columns Define Screening Mobile Phases Define Screening Mobile Phases Choose Initial Set of Chiral Columns->Define Screening Mobile Phases Perform Initial Screening Runs Perform Initial Screening Runs Define Screening Mobile Phases->Perform Initial Screening Runs Evaluate Screening Results Evaluate Screening Results Perform Initial Screening Runs->Evaluate Screening Results Evaluate Screening Results->Choose Initial Set of Chiral Columns No Separation Optimize Mobile Phase Composition Optimize Mobile Phase Composition Evaluate Screening Results->Optimize Mobile Phase Composition Partial Separation Optimized Method Optimized Method Evaluate Screening Results->Optimized Method Good Separation Fine-tune Flow Rate and Temperature Fine-tune Flow Rate and Temperature Optimize Mobile Phase Composition->Fine-tune Flow Rate and Temperature Fine-tune Flow Rate and Temperature->Optimized Method Method Validation (Robustness, Linearity, etc.) Method Validation (Robustness, Linearity, etc.) Optimized Method->Method Validation (Robustness, Linearity, etc.) Routine Analysis Routine Analysis Method Validation (Robustness, Linearity, etc.)->Routine Analysis

Caption: A typical workflow for developing a chiral separation method.

Troubleshooting Logic for Poor Resolution

Start Start Poor Resolution Poor Resolution Start->Poor Resolution Adjust Mobile Phase Adjust Mobile Phase (Modifier Ratio, Additives) Poor Resolution->Adjust Mobile Phase Resolution Improved? Resolution Improved? Adjust Mobile Phase->Resolution Improved? Change Temperature Change Temperature Resolution Improved?_2 Resolution Improved? Change Temperature->Resolution Improved?_2 Reduce Flow Rate Reduce Flow Rate Resolution Improved?_3 Resolution Improved? Reduce Flow Rate->Resolution Improved?_3 Screen New CSP Screen New CSP End End Screen New CSP->End Resolution Improved?->Change Temperature No Resolution Improved?->End Yes Resolution Improved?_2->Reduce Flow Rate No Resolution Improved?_2->End Yes Resolution Improved?_3->Screen New CSP No Resolution Improved?_3->End Yes

Caption: A decision-making diagram for troubleshooting poor resolution.

References

Optimizing fermentation conditions for Jasmolactone production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Jasmolactone Production

Welcome to the technical support center for this compound production via fermentation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the biosynthetic pathway for this compound?

A1: this compound biosynthesis is part of the oxylipin pathway, which is derived from fatty acids. The process begins with an unsaturated fatty acid, such as linolenic acid or linoleic acid. This substrate is then acted upon by lipoxygenases (LOXs).[1] The pathway proceeds through several enzymatic steps involving hydroperoxy fatty acids to ultimately form the characteristic lactone ring structure of this compound.[1]

This compound Biosynthesis Pathway cluster_pathway Simplified this compound Biosynthesis FattyAcid α-Linolenic Acid (Substrate) HPOT 13(S)-Hydroperoxylinolenic Acid (13-HPOT) FattyAcid->HPOT Lipoxygenase (LOX) Intermediate Unstable Intermediates HPOT->Intermediate Peroxygenase & Cyclization This compound This compound Intermediate->this compound Reduction & β-oxidation Steps Troubleshooting_Low_Yield Start Low this compound Yield Detected CheckParams 1. Verify Fermentation Parameters (pH, Temp, DO) Start->CheckParams CheckCulture 2. Analyze Culture (Purity, Inoculum Health) Start->CheckCulture CheckAnalytics 3. Validate Analytical Method Start->CheckAnalytics Optimize Optimize Conditions (Use DoE) CheckParams->Optimize ImproveAsepsis Improve Aseptic Technique & Re-inoculate CheckCulture->ImproveAsepsis Recalibrate Recalibrate & Re-run Samples CheckAnalytics->Recalibrate Result Improved Yield Optimize->Result ImproveAsepsis->Result Recalibrate->Result Experimental_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis MediaPrep 1. Media Preparation & Sterilization Fermentation 3. Inoculation & Fermentation (Control pH, Temp, DO) MediaPrep->Fermentation InoculumPrep 2. Inoculum Development InoculumPrep->Fermentation Sampling 4. Sampling Fermentation->Sampling Extraction 5. This compound Extraction (LLE) Sampling->Extraction Quantification 6. Quantification (HPLC / GC-MS) Extraction->Quantification DataAnalysis 7. Data Analysis Quantification->DataAnalysis

References

Preventing degradation of Jasmolactone during chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Jasmolactone during its chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

A1: The main degradation pathways for this compound, a delta-lactone, during synthesis include:

  • Hydrolysis: The lactone ring can be opened by acid or base catalysis, especially in the presence of water, to form the corresponding hydroxy acid (4-hydroxydec-8-enoic acid). This reaction is reversible, but changes in pH can shift the equilibrium.

  • Polymerization: Like many lactones, this compound can undergo intermolecular esterification, leading to the formation of linear polyesters or cyclic oligomers, which increases the viscosity of the product.[1] This is often favored at higher concentrations and temperatures.

  • Thermal Degradation: High temperatures can lead to decomposition of the lactone, potentially through various mechanisms including decarboxylation or rearrangement. Studies on similar lactones have shown degradation starting at temperatures as low as 90-100°C.

  • Side Reactions During Lactonization: The final cyclization step from the precursor hydroxy acid is critical. Incomplete conversion, or side reactions promoted by the chosen catalyst or reaction conditions, can lead to a mixture of products and impurities.

Q2: How can I minimize polymerization during the synthesis of this compound?

A2: To minimize polymerization, the principle of high dilution is a key strategy. This involves the slow addition of the precursor hydroxy acid to a large volume of solvent. This keeps the concentration of the hydroxy acid low, favoring the intramolecular cyclization to form the monomeric lactone over intermolecular reactions that lead to polymers.

Q3: What is the role of pH in the stability of this compound?

A3: The pH plays a crucial role in the stability of this compound. The lactone form is generally more stable in acidic to neutral conditions.

  • Acidic Conditions (pH < 7): While strong acids are used to catalyze the lactonization, an excess of acid, especially in the presence of water, can also catalyze the reverse hydrolysis reaction.

  • Basic Conditions (pH > 7): Basic conditions strongly favor the hydrolysis of the lactone to its open-chain carboxylate salt form. This reaction is generally irreversible.

Therefore, maintaining a controlled pH, especially during workup and purification, is essential to prevent degradation.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete lactonization of the precursor hydroxy acid.- Optimize Catalyst: If using an acid catalyst (e.g., p-toluenesulfonic acid), ensure it is fresh and used in the appropriate molar ratio. Consider screening other catalysts. - Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time, but be mindful of potential thermal degradation.
Polymerization is the major side reaction.- Implement High Dilution: Use a syringe pump for the slow addition of the hydroxy acid to a large volume of refluxing solvent. - Lower Reaction Temperature: If feasible for the chosen catalyst, a lower temperature may disfavor polymerization.
Hydrolysis of the lactone during workup.- Maintain Acidic/Neutral pH: During aqueous workup, ensure the pH of the aqueous layer is slightly acidic or neutral to prevent base-catalyzed hydrolysis. - Minimize Contact with Water: Reduce the exposure time of the organic layer containing the lactone to aqueous solutions.
Product is a Viscous Oil Significant polymerization has occurred.- Purification: Attempt to separate the monomeric this compound from oligomers/polymers via vacuum distillation or column chromatography. - Re-optimize Synthesis: Re-run the synthesis using high-dilution conditions as described above.
Presence of Impurities in the Final Product Incomplete reaction or side reactions.- Characterize Impurities: Use GC-MS or LC-MS to identify the impurities. Common impurities could be the unreacted hydroxy acid, isomers of this compound, or byproducts from the Grignard reaction step. - Optimize Purification: Adjust the parameters of your purification method (e.g., solvent system for chromatography, distillation pressure/temperature).
Isomerization of the double bond.- Mild Reaction Conditions: Use milder catalysts and lower reaction temperatures where possible to avoid isomerization.

Data Presentation

Table 1: Comparison of Catalysts in Lactonization Reactions (General)

CatalystTypical Reaction ConditionsAdvantagesDisadvantages
p-Toluenesulfonic Acid (p-TSA) Reflux in non-polar solvent (e.g., toluene, benzene) with azeotropic removal of water.Readily available, inexpensive.Can require high temperatures, potential for charring and side reactions.
Scandium(III) triflate Milder conditions, often at room temperature.High catalytic activity, can be used in smaller amounts.More expensive than traditional acid catalysts.
Enzymatic (e.g., Lipase) Mild conditions (room temperature, neutral pH).High selectivity, environmentally friendly.Can be slow, may require specific solvents, enzyme cost.
Yamaguchi Esterification followed by Lactonization 2,4,6-Trichlorobenzoyl chloride, DMAP.Effective for macrolactonization, often high yields.Stoichiometric reagents, purification can be challenging.

Table 2: Illustrative Yields for δ-Lactone Synthesis (Data for δ-Decalactone)

Synthesis MethodKey ReagentsYield (%)Reference
Baeyer-Villiger Oxidationm-CPBA61.2--INVALID-LINK--
Biocatalytic Hydroxylation and LactonizationCytochrome P450, p-TSA---INVALID-LINK--

Note: Specific quantitative data for this compound synthesis under varying conditions is limited in publicly available literature. The data for δ-decalactone, a structurally similar δ-lactone, is provided for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acid-Catalyzed Lactonization of 4-hydroxydec-8-enoic acid

This protocol is a general procedure based on the intramolecular esterification of the corresponding hydroxy acid.

Materials:

  • 4-hydroxydec-8-enoic acid

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 4-hydroxydec-8-enoic acid (1.0 eq) and a catalytic amount of p-TSA (e.g., 0.05 eq).

  • Add a sufficient volume of anhydrous toluene to achieve high dilution (e.g., a final concentration of ~0.01-0.05 M).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Mandatory Visualization

experimental_workflow start Start: 4-hydroxydec-8-enoic acid dissolve Dissolve in Toluene with p-TSA start->dissolve reflux Reflux with Dean-Stark Trap dissolve->reflux monitor Monitor Reaction (TLC/GC) reflux->monitor workup Aqueous Workup (NaHCO3, H2O, Brine) monitor->workup Reaction Complete dry Dry (MgSO4) and Concentrate workup->dry purify Purify (Distillation/Chromatography) dry->purify end End: Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield of this compound check_conversion Check Conversion of Starting Material start->check_conversion incomplete_conv Incomplete Conversion check_conversion->incomplete_conv complete_conv Complete Conversion check_conversion->complete_conv optimize_reaction Optimize Reaction: - Catalyst - Temperature - Time incomplete_conv->optimize_reaction check_side_products Analyze for Side Products (GC-MS) complete_conv->check_side_products polymer Polymerization Detected check_side_products->polymer hydrolysis Hydrolysis Detected check_side_products->hydrolysis high_dilution Implement High Dilution polymer->high_dilution control_ph Control pH During Workup hydrolysis->control_ph

Caption: Troubleshooting logic for low this compound yield.

degradation_pathways This compound This compound (Stable Lactone Form) hydroxy_acid 4-hydroxydec-8-enoic acid (Open-chain form) This compound->hydroxy_acid Hydrolysis (H+/OH-) polymer Polymer/Oligomer This compound->polymer Polymerization hydroxy_acid->this compound Lactonization (H+)

Caption: Key degradation pathways of this compound.

References

Troubleshooting Jasmolactone quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Jasmolactone quantification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the analysis of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Sample Preparation

Question 1: What is the most effective method for extracting this compound from plasma/serum samples?

Answer: Solid-Phase Extraction (SPE) is a highly effective and widely used method for extracting this compound from plasma or serum.[1][2][3] It offers excellent sample cleanup, leading to reduced matrix effects and improved analytical sensitivity.[1][2] Liquid-Liquid Extraction (LLE) and Supported Liquid Extraction (SLE) are also viable alternatives.[3][4]

Here is a comparison of common extraction techniques:

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Analyte partitions between a solid sorbent and the liquid sample.High recovery, excellent cleanup, amenable to automation.[1][2]Can be more time-consuming and costly than other methods.
Liquid-Liquid Extraction (LLE) Analyte partitions between two immiscible liquid phases.Simple, inexpensive.Can be labor-intensive, may form emulsions, lower recovery for some analytes.[3]
Supported Liquid Extraction (SLE) A hybrid of LLE where the aqueous sample is coated on a solid support.Easier to automate than LLE, avoids emulsion formation.[4]May have limitations with very polar analytes.
Protein Precipitation (PPT) Proteins are precipitated out of the sample using an organic solvent or acid.Fast and simple.[3]Less effective at removing other matrix components like phospholipids, which can cause significant ion suppression.[5]

Question 2: I am observing low recovery of this compound after sample extraction. What are the possible causes and solutions?

Answer: Low recovery of this compound can stem from several factors during the sample preparation process. Here’s a troubleshooting guide:

  • Incomplete Protein Binding Disruption: this compound may bind to plasma proteins. Ensure your extraction solvent contains a sufficient concentration of an organic solvent (e.g., acetonitrile, methanol) or an acid to denature proteins and release the analyte.

  • Suboptimal pH: The pH of your sample can influence the extraction efficiency of this compound, which is a lactone. Adjusting the sample pH may be necessary to ensure it is in a neutral, non-ionized form for optimal partitioning into the organic phase during LLE or retention on an SPE sorbent.

  • Improper SPE Sorbent Selection: The choice of SPE sorbent is critical. For a moderately polar compound like this compound, a reversed-phase (e.g., C18) or a polymeric sorbent is often suitable. Ensure the sorbent is appropriate for the analyte's polarity.

  • Insufficient Elution Solvent Strength (SPE): If this compound is strongly retained on the SPE column, your elution solvent may not be strong enough to elute it completely. Increase the percentage of organic solvent in your elution mixture.

  • Analyte Instability: this compound, being a lactone, can be susceptible to hydrolysis, especially at extreme pH values or elevated temperatures.[6] It is crucial to assess its stability under your experimental conditions.[7][8][9][10][11] Consider performing extraction steps at lower temperatures (e.g., on ice) and minimizing sample processing time.

Chromatography & Mass Spectrometry

Question 3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

Answer: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the matrix, are a common challenge in LC-MS/MS analysis.[5][12] Here are several strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before they enter the analytical instrument.[5] Consider optimizing your SPE protocol by adding a wash step with a solvent that can remove interferences without eluting this compound. Phospholipid removal strategies are particularly important for plasma and serum samples.[5]

  • Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from the majority of matrix components. Adjusting the mobile phase gradient, changing the column chemistry, or using a narrower column internal diameter can improve separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects.[13][14] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate quantification.[13]

  • Dilute the Sample: If sensitivity is not a limiting factor, diluting the extracted sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[4]

Question 4: What are the recommended starting conditions for LC-MS/MS analysis of this compound?

Answer: For the analysis of this compound, a reversed-phase liquid chromatography coupled with a tandem mass spectrometer (LC-MS/MS) is a suitable platform.[15]

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 2.1 x 50 mm, 2.7 µm) is a good starting point.[16]

    • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 1 mM ammonium fluoride (for improved response in both modes).[16]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution starting with a low percentage of organic phase and ramping up will likely be necessary to achieve good separation from matrix components.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is a common choice for lactones.

    • Transitions (MRM): You will need to optimize the precursor ion (Q1) and product ion (Q3) transitions for this compound and your internal standard. The precursor ion will be the protonated molecule [M+H]+.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).

    • Add 600 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to precipitate proteins and adjust the pH.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.[17] Do not let the cartridge dry out.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[16]

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for this compound Quantification
ParameterValue
Extraction Recovery (%) 85 - 95%
Matrix Effect (%) < 15%
Process Efficiency (%) 80 - 90%
Limit of Quantification (LOQ) 0.1 - 1 ng/mL
Linear Range 1 - 1000 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%

Note: These are typical performance characteristics for a validated LC-MS/MS method and may vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Protein Precipitation B->C D Solid-Phase Extraction (SPE) C->D E Elution D->E F Evaporation & Reconstitution E->F G LC-MS/MS Analysis F->G H Quantification G->H I Data Review H->I Jasmonate_Signaling Stress Biotic/Abiotic Stress JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis induces JA_Ile JA-Isoleucine (JA-Ile) (Active form) JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds to JAZ_Proteins JAZ Repressor Proteins SCF_COI1->JAZ_Proteins targets for degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Proteins->Transcription_Factors represses Gene_Expression Expression of JA-responsive Genes Transcription_Factors->Gene_Expression activate Response Plant Defense & Developmental Responses Gene_Expression->Response

References

Technical Support Center: Enhancing Jasmolactone Microbial Biotransformation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial biotransformation of Jasmolactone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for this compound biotransformation?

A1: The most commonly explored microbial hosts for the production of lactones, including jasmonates like this compound, are the oleaginous yeast Yarrowia lipolytica and the filamentous fungus Aspergillus niger. Y. lipolytica is favored for its ability to utilize hydrophobic substrates and its high flux towards acetyl-CoA, a key precursor for fatty acid synthesis.[1][2] A. niger is also widely used for its diverse enzymatic capabilities in biotransformation.[3]

Q2: What are the primary precursors for microbial this compound synthesis?

A2: this compound biosynthesis is derived from the metabolism of unsaturated fatty acids. The primary precursor is believed to be linolenic acid. The microbial pathway involves hydroxylation of the fatty acid followed by β-oxidation to shorten the carbon chain to the C10 lactone.

Q3: What is the general biosynthetic pathway for this compound in microorganisms?

A3: The biosynthesis of this compound in microorganisms is understood to be analogous to the jasmonic acid pathway in plants. The process initiates with the oxidation of linolenic acid by a lipoxygenase (LOX) enzyme to form a hydroperoxy fatty acid. This intermediate is then converted by an allene oxide synthase (AOS) and allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA). Subsequent reduction and β-oxidation steps lead to the formation of the this compound precursor, which then cyclizes.[4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or No this compound Yield Inefficient precursor uptake or metabolism.- Optimize the concentration of the fatty acid precursor (e.g., linoleic acid); high concentrations can be toxic. - Screen different strains of Y. lipolytica or A. niger for improved biotransformation capability. - Co-utilize a more readily available carbon source like glucose to support initial biomass growth before introducing the precursor.
Suboptimal fermentation conditions.- pH: Maintain the pH of the culture medium between 5.0 and 7.0. For Y. lipolytica, a pH around 6.0 has been shown to be optimal for the production of other lactones.[5][6] - Temperature: Optimal temperatures for Y. lipolytica and A. niger are typically between 25°C and 30°C.[3] - Aeration: Ensure adequate oxygen supply, as the initial hydroxylation and subsequent β-oxidation steps are oxygen-dependent.
Product inhibition or degradation.- Implement in situ product removal techniques, such as solvent extraction or adsorption, to minimize feedback inhibition. - Analyze time-course samples to determine if the product is being degraded after reaching a peak concentration.
Formation of Undesired Byproducts Competing metabolic pathways are active.- Genetically engineer the host strain to knockout or downregulate competing pathways. For example, in Y. lipolytica, deleting genes involved in fatty acid degradation can channel more precursor towards lactone formation. - Optimize the precursor feeding strategy to favor the this compound pathway.
Non-specific enzymatic activity.- Screen for microbial strains with more specific enzymes for the desired biotransformation. - Consider using purified enzymes for a more controlled reaction, although this may be less cost-effective.
Precursor Toxicity High concentrations of fatty acid precursors can be toxic to microbial cells.- Employ a fed-batch feeding strategy to maintain a low but consistent concentration of the precursor in the medium. - Encapsulate the precursor in a non-toxic delivery vehicle.
Inconsistent Results Variability in inoculum preparation or culture conditions.- Standardize the inoculum preparation procedure, ensuring consistent cell density and physiological state. - Precisely control all fermentation parameters (pH, temperature, aeration, agitation) using a bioreactor. - Ensure the quality and consistency of all media components.

Quantitative Data

Table 1: Effect of pH on Lactone Production by Yarrowia lipolytica

pHBiomass (g/L)Lipid Yield (g/L)Lipid Content (%)
6.02.750.9032.62
7.02.830.9132.16
8.02.680.8531.72
9.02.550.7830.59

Source: Adapted from data on lipid production by Y. lipolytica, which is a precursor pathway to lactone synthesis.[6]

Table 2: Effect of Nitrogen Concentration on Citric Acid Production by Yarrowia lipolytica (A proxy for precursor flux)

(NH₄)₂SO₄ (g/L)Biomass (g/L)Citric Acid (g/L)Citric Acid Yield (g/g glucose)
24.545.20.58
46.899.90.77
610.295.50.72
1019.578.30.52

Source: This table illustrates how nutrient limitation (nitrogen) can divert carbon flux towards secondary metabolite production, a principle applicable to this compound synthesis.[7]

Experimental Protocols

Protocol 1: Cultivation of Yarrowia lipolytica for Lactone Production
  • Inoculum Preparation:

    • Aseptically transfer a single colony of Y. lipolytica from a YPD agar plate to 50 mL of YPD broth (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

    • Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours until the culture reaches the exponential growth phase.

  • Production Medium:

    • Prepare a nitrogen-limited medium containing: 1.6 g/L yeast nitrogen base without amino acids and ammonium sulfate, 0.625 g/L ammonium sulfate, and 40 g/L glucose.[1]

    • Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Fermentation:

    • Inoculate the production medium with the seed culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 28-30°C with shaking at 200-250 rpm.

    • After 24 hours of cultivation (to allow for initial biomass accumulation), add the fatty acid precursor (e.g., linolenic acid) to the desired concentration (e.g., 1-5 g/L). A fed-batch strategy is recommended to avoid toxicity.

    • Control the pH of the culture at 6.0 by the automated addition of 2M NaOH or HCl.

    • Continue the fermentation for 72-120 hours, collecting samples periodically for analysis.

Protocol 2: GC-MS Quantification of this compound
  • Sample Preparation:

    • Centrifuge 1 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the cells.

    • To 500 µL of the supernatant, add an equal volume of ethyl acetate containing an internal standard (e.g., methyl laurate at 10 mg/L).

    • Vortex vigorously for 2 minutes to extract the lactones.

    • Centrifuge at 5,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a clean GC vial.

    • Dry the organic phase over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan from m/z 40 to 300 for identification and Selected Ion Monitoring (SIM) for quantification using characteristic ions of this compound.

  • Quantification:

    • Prepare a calibration curve using pure this compound standards of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Visualizations

Jasmolactone_Biosynthesis_Pathway Linolenic Acid Linolenic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linolenic Acid->Lipoxygenase (LOX) Hydroperoxy Linolenic Acid Hydroperoxy Linolenic Acid Lipoxygenase (LOX)->Hydroperoxy Linolenic Acid Allene Oxide Synthase (AOS) Allene Oxide Synthase (AOS) Hydroperoxy Linolenic Acid->Allene Oxide Synthase (AOS) Allene Oxide Allene Oxide Allene Oxide Synthase (AOS)->Allene Oxide Allene Oxide Cyclase (AOC) Allene Oxide Cyclase (AOC) Allene Oxide->Allene Oxide Cyclase (AOC) 12-oxophytodienoic acid (OPDA) 12-oxophytodienoic acid (OPDA) Allene Oxide Cyclase (AOC)->12-oxophytodienoic acid (OPDA) OPDA Reductase OPDA Reductase 12-oxophytodienoic acid (OPDA)->OPDA Reductase OPC-8:0 OPC-8:0 OPDA Reductase->OPC-8:0 β-oxidation (3 cycles) β-oxidation (3 cycles) OPC-8:0->β-oxidation (3 cycles) 4-hydroxy-7-decenoic acid 4-hydroxy-7-decenoic acid β-oxidation (3 cycles)->4-hydroxy-7-decenoic acid Lactonization Lactonization 4-hydroxy-7-decenoic acid->Lactonization This compound This compound Lactonization->this compound

Caption: Proposed biosynthetic pathway of this compound from linolenic acid.

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Downstream Processing & Analysis Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Precursor Feeding Precursor Feeding Fermentation->Precursor Feeding Extraction Extraction Precursor Feeding->Extraction GC-MS Analysis GC-MS Analysis Extraction->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: General experimental workflow for this compound biotransformation.

References

Technical Support Center: Jasmolactone Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the chemical synthesis of Jasmolactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Intramolecular cyclization (lactonization) of 4-hydroxydec-7-enoic acid: This is a direct approach where the hydroxy acid is cyclized, often under acidic conditions, to form the δ-lactone ring.[1]

  • Grignard reaction with succinic anhydride or its derivatives: This involves the reaction of a Grignard reagent, such as (Z)-3-hexenylmagnesium bromide, with succinic anhydride to form a keto-acid intermediate, which is then reduced and cyclized.

  • Reaction of a 3-carboalkoxypropionyl halide with a (Z)-3-hexenylmagnesium halide: This method, often catalyzed by a copper salt, produces a (Z)-4-oxo-7-decenoic acid ester, which is subsequently hydrolyzed, reduced, and lactonized to yield this compound.[2]

Q2: What are the typical by-products observed in this compound synthesis?

A2: Common by-products depend on the synthetic route and include:

  • Polymers: Polycondensation of the hydroxy acid precursor can lead to the formation of polyesters, especially at high temperatures.

  • Diastereomers: If chiral centers are present or created during the synthesis, a mixture of diastereomers can be formed. Controlling the stereochemistry is crucial for obtaining the desired isomer.[3]

  • Unreacted starting materials: Incomplete reactions can leave starting materials like the hydroxy acid or keto-acid in the final product mixture.

  • Over-reduction products: In routes involving reduction of a ketone, over-reduction can lead to the formation of diols instead of the desired hydroxy acid.

  • Double-addition products (in Grignard reactions): Grignard reagents can add twice to ester functionalities, leading to the formation of tertiary alcohols as by-products.[4][5]

  • Isomers of this compound: Depending on the starting materials and reaction conditions, isomers with different double bond positions, such as δ-Jasmolactone synthesized from 4-hydroxydec-7-enoic acid, may be formed.[1]

Q3: How can I minimize the polymerization of the hydroxy acid during lactonization?

A3: To minimize polymerization, consider the following:

  • Use of high-dilution conditions: Performing the cyclization at low concentrations favors intramolecular cyclization over intermolecular polymerization.

  • Slow addition of the hydroxy acid: Adding the hydroxy acid slowly to the reaction mixture can help maintain a low concentration.

  • Choice of catalyst and temperature: Employing milder acid catalysts and optimizing the reaction temperature can reduce the rate of polymerization.

Q4: What analytical techniques are best for identifying and quantifying by-products in my this compound synthesis?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds, including this compound and many of its by-products.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify and quantify the desired product and impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile by-products like polymers and can be used with a chiral column to separate diastereomers.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes and Solutions

Observation Possible Cause Suggested Solution
Viscous, sticky residue after reaction Polymerization of the hydroxy acid precursor.- Employ high-dilution conditions during lactonization.- Add the hydroxy acid slowly to the reaction mixture.- Optimize reaction temperature and use a milder catalyst.
Presence of significant starting material in the final product Incomplete reaction.- Increase reaction time or temperature.- Ensure the catalyst is active and used in the correct amount.- Check the purity of starting materials.
Formation of a diol instead of this compound Over-reduction of the keto-acid intermediate.- Use a milder reducing agent.- Carefully control the stoichiometry of the reducing agent.- Optimize the reaction temperature, often lower temperatures are preferred.
Low recovery after purification Product loss during workup or purification.- Ensure complete extraction of the product from the aqueous phase.- Use an appropriate purification method (e.g., flash chromatography with a suitable solvent system).- Minimize exposure to high temperatures during solvent removal if the product is volatile.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of this compound check_byproducts Analyze crude product for by-products (GC-MS, NMR) start->check_byproducts polymer High levels of polymer? check_byproducts->polymer unreacted_sm Significant unreacted starting material? polymer->unreacted_sm No optimize_cyclization Optimize cyclization: - High dilution - Slow addition - Milder conditions polymer->optimize_cyclization Yes over_reduction Presence of diol? unreacted_sm->over_reduction No optimize_reaction Optimize reaction conditions: - Increase time/temperature - Check catalyst unreacted_sm->optimize_reaction Yes optimize_reduction Optimize reduction: - Milder reducing agent - Stoichiometric control - Lower temperature over_reduction->optimize_reduction Yes review_workup Review workup and purification procedure over_reduction->review_workup No optimize_cyclization->review_workup optimize_reaction->review_workup optimize_reduction->review_workup end Improved Yield review_workup->end

Caption: Troubleshooting workflow for addressing low yields in this compound synthesis.

Problem 2: Formation of Diastereomers

Possible Causes and Solutions

Observation Possible Cause Suggested Solution
Multiple spots on TLC or peaks in GC/HPLC corresponding to isomers Lack of stereocontrol in the reaction.- Use a stereoselective catalyst or reagent.- Optimize reaction conditions (temperature, solvent) to favor the formation of the desired diastereomer. Lower temperatures often increase selectivity.[8]
Difficulty in separating diastereomers Similar physical properties of the diastereomers.- Employ chiral chromatography (HPLC or GC) for separation.- Consider derivatization to create compounds with more distinct properties for easier separation.

Logical Relationship for Controlling Diastereoselectivity

diastereomer_control cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome formation Formation of Diastereomers catalyst Use Stereoselective Catalyst/Reagent formation->catalyst conditions Optimize Reaction Conditions (Temperature, Solvent) formation->conditions separation Employ Chiral Chromatography formation->separation Post-synthesis pure_isomer Pure Diastereomer catalyst->pure_isomer conditions->pure_isomer separation->pure_isomer

Caption: Strategies to control and manage the formation of diastereomers.

Experimental Protocols

Protocol 1: this compound Synthesis via Intramolecular Cyclization of 4-Hydroxydec-7-enoic Acid

Materials:

  • 4-hydroxydec-7-enoic acid

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with a Dean-Stark apparatus and condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-hydroxydec-7-enoic acid in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Reaction Mechanism: Acid-Catalyzed Lactonization

lactonization_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products hydroxy_acid 4-Hydroxydec-7-enoic Acid protonated_carbonyl Protonated Carbonyl hydroxy_acid->protonated_carbonyl + H+ H_plus H+ (catalyst) tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate Intramolecular nucleophilic attack This compound This compound tetrahedral_intermediate->this compound - H2O, -H+ water H2O

Caption: Simplified mechanism of acid-catalyzed intramolecular esterification.

Protocol 2: this compound Synthesis via Grignard Reaction

Materials:

  • (Z)-3-hexenyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Succinic anhydride

  • Sodium borohydride

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Three-neck round-bottom flask, dropping funnel, condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of (Z)-3-hexenyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromide solution at a rate that maintains a gentle reflux.[9]

  • Reaction with Succinic Anhydride: Cool the Grignard reagent in an ice bath. Add a solution of succinic anhydride in anhydrous THF dropwise to the Grignard reagent. Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Reduction: Quench the reaction by slowly adding dilute hydrochloric acid. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent, dissolve the crude keto-acid in methanol and cool in an ice bath. Add sodium borohydride portion-wise and stir until the reduction is complete.

  • Lactonization and Purification: Acidify the reaction mixture with dilute hydrochloric acid to induce lactonization. Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Concentrate the solution and purify the crude this compound by flash column chromatography.

Reaction Workflow: Grignard Synthesis

grignard_workflow start Start grignard_formation Prepare Grignard Reagent ((Z)-3-hexenylmagnesium bromide) start->grignard_formation reaction_anhydride React with Succinic Anhydride grignard_formation->reaction_anhydride workup1 Acidic Workup reaction_anhydride->workup1 reduction Reduce Keto-acid (e.g., with NaBH4) workup1->reduction lactonization Acid-catalyzed Lactonization reduction->lactonization workup2 Aqueous Workup and Extraction lactonization->workup2 purification Purification (Chromatography/Distillation) workup2->purification end Pure this compound purification->end

Caption: Experimental workflow for the synthesis of this compound using a Grignard reaction.

References

Technical Support Center: Improving the Stability of Jasmolactone in Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Jasmolactone in analytical standards. The following information is designed to help you troubleshoot common issues and answer frequently asked questions related to the handling, storage, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound analytical standards?

A1: The main stability concerns for this compound, as with many lactones, are its susceptibility to hydrolysis and polymerization.[1] Hydrolysis involves the opening of the lactone ring to form the corresponding hydroxy acid, a reaction that can be catalyzed by acidic or basic conditions. Polymerization can also occur over time, leading to an increase in viscosity.[1]

Q2: How should I store my this compound analytical standards to ensure long-term stability?

A2: For long-term storage, it is recommended to store this compound standards in a tightly sealed container in a cool, dry, and well-ventilated place. To minimize degradation, store the standard at low temperatures, such as -20°C or -80°C, especially for solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: What solvents are recommended for preparing this compound stock solutions?

A3: Anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or ethanol are recommended for preparing stock solutions. It is crucial to use high-purity, dry solvents to minimize the risk of hydrolysis.

Q4: Can I use aqueous buffers to prepare working solutions of this compound?

A4: While aqueous buffers are often necessary for biological assays, they can promote the hydrolysis of this compound. If aqueous buffers must be used, it is best to prepare the working solutions fresh before each experiment. The stability of this compound in aqueous solutions is pH-dependent, with neutral to slightly acidic conditions generally being more favorable for lactone stability.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation product of this compound via hydrolysis is the corresponding 5-hydroxy-7-decenoic acid. Under certain conditions, further degradation or polymerization may occur.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Appearance of a new peak in HPLC/UPLC chromatogram Hydrolysis of the lactone ring.1. Confirm the identity of the new peak using mass spectrometry (MS). The mass should correspond to this compound + 18 Da (mass of water). 2. Prepare fresh standards and samples in anhydrous solvent. 3. If using aqueous buffers, ensure they are freshly prepared and within the optimal pH range for lactone stability (neutral to slightly acidic).
Decrease in the main this compound peak area over time Degradation of the analytical standard.1. Verify the storage conditions of your standard. Ensure it is stored at the recommended temperature and protected from light and moisture. 2. Prepare a fresh stock solution from a new vial of the reference standard. 3. Perform a stability study to determine the rate of degradation under your experimental conditions.
Inconsistent analytical results between experiments Instability of this compound in the prepared solutions.1. Prepare fresh working solutions for each analytical run. 2. Minimize the time between sample preparation and analysis. 3. Ensure the autosampler temperature is kept low if samples are queued for an extended period.
Increased viscosity of the this compound standard Polymerization of the lactone.[1]1. Visually inspect the standard for any changes in appearance. 2. If polymerization is suspected, it is recommended to use a fresh, unopened vial of the standard.

Illustrative Stability Data

Disclaimer: The following data is illustrative and based on the general behavior of lactones. Specific stability studies for this compound should be conducted to determine precise degradation rates under your experimental conditions.

Table 1: Illustrative pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) (hours)% Remaining after 24 hours
3.0> 168> 90%
5.0120~85%
7.448~60%
9.012< 20%

Table 2: Illustrative Temperature-Dependent Degradation of this compound in a Neutral Aqueous Buffer (pH 7.0)

TemperatureHalf-life (t½) (hours)% Remaining after 24 hours
4°C> 240> 95%
25°C72~75%
37°C36~50%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Materials:

  • This compound reference standard

  • Anhydrous DMSO or acetonitrile (HPLC grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a suitable amount of this compound reference standard (e.g., 10 mg). b. Quantitatively transfer the weighed standard to a volumetric flask (e.g., 10 mL). c. Add a small amount of anhydrous DMSO or acetonitrile to dissolve the standard. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Bring the solution to the final volume with the solvent and mix thoroughly. f. Store the stock solution in small, single-use aliquots at -20°C or below.

  • Working Standard Solutions: a. Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent (e.g., mobile phase for HPLC analysis). b. A typical concentration range for a calibration curve might be 1, 5, 10, 25, 50, and 100 µg/mL. c. Prepare these solutions fresh daily or as determined by your stability studies.

Protocol 2: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.[2][3]

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state).

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) for each stress condition.

  • For the thermal degradation study, use the solid this compound standard.

  • At specified time points, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products).

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis weigh Weigh this compound Reference Standard dissolve Dissolve in Anhydrous Solvent weigh->dissolve stock Prepare Stock Solution (e.g., 1 mg/mL) dissolve->stock working Prepare Working Standards stock->working hplc HPLC/UPLC Analysis working->hplc data Data Acquisition and Processing hplc->data

Caption: Workflow for the preparation and analysis of this compound analytical standards.

degradation_pathway This compound This compound (Lactone Ring) HydroxyAcid 5-Hydroxy-7-decenoic Acid (Open Ring) This compound->HydroxyAcid  Hydrolysis (H₂O, H⁺/OH⁻) Polymer Polymerization Products This compound->Polymer  Polymerization (Time, Temperature)

Caption: Primary degradation pathways for this compound.

References

Technical Support Center: Method Development for Baseline Separation of Jasmolactone Isomers by GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on developing a robust gas chromatography (GC) method for the baseline separation of jasmolactone isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound isomers.

Issue Potential Cause(s) Recommended Solution(s)
Poor Resolution of Isomers 1. Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle structural differences between this compound isomers.[1][2] 2. Suboptimal Temperature Program: The temperature ramp rate may be too fast, or the isothermal temperature may not be ideal for separation.[3][4] 3. Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas is not at its optimal point for maximum efficiency.1. Stationary Phase Selection: For chiral separations of lactones, cyclodextrin-based stationary phases are often required.[1] Consider columns with β-cyclodextrin derivatives. For general separation of lactone isomers, polar stationary phases like DB-Wax, BP-20, or FFAP can be effective. 2. Optimize Temperature Program: a. Lower the initial oven temperature to improve the separation of early-eluting isomers. b. Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) to increase the interaction time with the stationary phase.[3] c. For isothermal analysis, systematically vary the temperature to find the optimal balance between retention and resolution. 3. Optimize Carrier Gas Flow: Perform a flow rate study to determine the optimal linear velocity for your carrier gas (e.g., Helium or Hydrogen) and column dimensions.
Peak Tailing 1. Active Sites in the System: Unwanted interactions between the polar lactone functional groups and active sites in the injector liner, column, or detector.[5] 2. Column Contamination: Accumulation of non-volatile residues on the column. 3. Inappropriate Injection Temperature: Temperature may be too low for efficient volatilization or too high, causing degradation.1. Deactivate the System: Use a deactivated injector liner and ensure the column is well-conditioned. If necessary, use a guard column to protect the analytical column. 2. Column Maintenance: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If tailing persists, trim the front end of the column (e.g., 10-20 cm). 3. Optimize Injection Temperature: Adjust the injector temperature to ensure complete and rapid vaporization of the this compound isomers without causing thermal degradation.
Co-elution of Isomers 1. Insufficient Column Efficiency: The column may be too short or have too large an internal diameter. 2. Lack of Stationary Phase Selectivity: The chosen stationary phase cannot differentiate between the isomers.1. Increase Column Efficiency: a. Use a longer column to increase the number of theoretical plates. b. Switch to a column with a smaller internal diameter (e.g., 0.25 mm to 0.18 mm). 2. Change Stationary Phase: If co-elution persists even with optimized conditions, a different stationary phase chemistry is likely required. For enantiomers, a chiral column is essential.
Inconsistent Retention Times 1. Leaks in the System: Leaks in the carrier gas flow path will cause pressure and flow fluctuations. 2. Inconsistent Oven Temperature: Poor temperature control or insufficient equilibration time.[5] 3. Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion and retention time shifts.1. Leak Check: Perform a thorough leak check of all fittings and connections from the gas source to the detector. 2. Verify Temperature Control: Ensure the GC oven is properly calibrated and allow for sufficient equilibration time at the initial temperature before each injection. 3. Adjust Sample Concentration: Dilute the sample or reduce the injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the best type of GC column for separating this compound enantiomers?

A1: For the separation of enantiomers, a chiral stationary phase is necessary.[6][7] Cyclodextrin-based columns, particularly those with beta-cyclodextrin derivatives, have been shown to be effective for the chiral resolution of lactones.[1]

Q2: Can I separate this compound diastereomers on a non-chiral column?

A2: Yes, diastereomers have different physical properties and can often be separated on standard, non-chiral columns. Polar stationary phases, such as those with polyethylene glycol (wax) or cyanopropyl functionalities, are good starting points due to the polar nature of the lactone ring.[8][9]

Q3: How does temperature programming affect the separation of this compound isomers?

A3: Temperature programming is crucial for separating compounds with a range of boiling points.[3] For isomers with very similar boiling points, a slow temperature ramp can enhance resolution by increasing the differential partitioning between the isomers and the stationary phase.[4] An isothermal analysis at an optimized temperature may also provide baseline separation.

Q4: What are typical injection parameters for this compound analysis?

A4: A split/splitless injector is commonly used. For trace analysis, splitless injection is preferred. A typical starting point for the injector temperature would be 250°C to ensure rapid vaporization. The injection volume should be small (e.g., 1 µL) to avoid column overload.

Q5: How can I confirm the identity of the separated this compound isomer peaks?

A5: The most reliable method for peak identification is to use a mass spectrometer (MS) as a detector (GC-MS). The mass spectra of the isomers will be very similar, but their retention times will differ. If authentic standards for the individual isomers are available, they can be injected to confirm the elution order.

Experimental Protocols

Protocol 1: Chiral Separation of this compound Enantiomers

This protocol is based on methodologies effective for chiral lactone separation.

  • Gas Chromatograph: Agilent 7890A GC System or equivalent.

  • Column: Chiral capillary column (e.g., beta-cyclodextrin-based stationary phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 2°C/min to 220°C.

    • Final hold: Hold at 220°C for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS).

Protocol 2: General Separation of Lactone Isomers on a Polar Stationary Phase

This protocol provides a starting point for separating this compound diastereomers.

  • Gas Chromatograph: As above.

  • Column: DB-Wax or FFAP capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness.[8][9]

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Detector: FID at 280°C or MS.

Quantitative Data

The following table summarizes retention time data for this compound enantiomers based on chiral GC analysis.

Isomer Retention Time (min) GC Column/Conditions
(-)-(R)-δ-jasmine lactone18.00Chiral GC analysis.[10]
(+)-(S)-δ-jasmine lactone16.60Chiral GC analysis.[10]
(-)-(R)-jasmolactone16.70Chiral GC analysis.[10]
(+)-(S)-jasmolactone17.35Chiral GC analysis.[10]

Visualizations

GC_Method_Development_Workflow cluster_prep Preparation cluster_optimization Optimization Loop cluster_final Finalization start Define Separation Goal (e.g., Baseline Separation of this compound Isomers) col_select Select Initial Column (e.g., Chiral vs. Polar) start->col_select method_setup Set Initial GC Parameters (Temp, Flow, Injection) col_select->method_setup run_analysis Perform Initial GC Run method_setup->run_analysis eval_results Evaluate Chromatogram (Resolution, Peak Shape) run_analysis->eval_results decision Baseline Separation Achieved? eval_results->decision adjust_params Adjust Parameters (Temp Program, Flow Rate) decision->adjust_params No final_method Finalized Method decision->final_method Yes adjust_params->run_analysis validation Method Validation final_method->validation

Caption: Workflow for GC method development for this compound isomer separation.

Troubleshooting_Tree cluster_resolution Resolution Issues cluster_tailing Peak Shape Issues cluster_efficiency Efficiency & Selectivity start Poor Isomer Separation q_resolution Are peaks overlapping or co-eluting? start->q_resolution a_resolution_yes Optimize Temperature Program (Slower Ramp Rate) q_resolution->a_resolution_yes Yes a_resolution_no Check for Peak Tailing q_resolution->a_resolution_no No q_tailing Are peaks tailing? a_resolution_yes->q_tailing a_resolution_no->q_tailing a_tailing_yes Check for Active Sites (Use Deactivated Liner) q_tailing->a_tailing_yes Yes a_tailing_no Consider Column Efficiency q_tailing->a_tailing_no No q_efficiency Is resolution still poor? a_tailing_yes->q_efficiency a_tailing_no->q_efficiency a_efficiency_yes Change Stationary Phase (e.g., to a Chiral Column) q_efficiency->a_efficiency_yes Yes a_efficiency_no Method Optimized q_efficiency->a_efficiency_no No

Caption: Troubleshooting decision tree for this compound isomer separation by GC.

References

Validation & Comparative

Jasmolactone in the Landscape of Plant Lactone Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactones, a diverse group of cyclic esters, are pivotal signaling molecules in the plant kingdom, orchestrating a wide array of developmental processes and responses to environmental stimuli. This guide provides a comprehensive comparison of jasmolactone and other key plant lactones—specifically strigolactones and karrikins—focusing on their signaling pathways, biological functions, and the experimental frameworks used to elucidate their roles. While the signaling cascades of strigolactones and karrikins are well-documented, the specific signaling functions of this compound, a volatile derivative of jasmonic acid, are still largely uncharted territory, presenting an exciting frontier in plant biology research.[1]

Overview of Plant Lactone Signaling

Plant lactones act as hormonal signals, often at nanomolar concentrations, to regulate processes ranging from seed germination and shoot branching to symbiotic relationships and stress responses. This guide focuses on three prominent classes:

  • Jasmonates: A class of lipid-derived hormones, including jasmonic acid and its volatile derivatives like methyl jasmonate and this compound. They are central to defense against herbivores and necrotrophic pathogens.

  • Strigolactones (SLs): Carotenoid-derived hormones that regulate shoot architecture, root development, and symbiotic interactions with arbuscular mycorrhizal fungi.[2][3]

  • Karrikins (KARs): Butenolide compounds found in smoke from burnt vegetation that stimulate seed germination in many post-fire plant species.[4]

Comparative Analysis of Signaling Pathways

The signaling pathways of these lactone groups exhibit both distinct mechanisms and remarkable evolutionary conservation.

Jasmonate Signaling

The canonical jasmonate signaling pathway is initiated by the perception of the bioactive form, jasmonoyl-isoleucine (JA-Ile). While a distinct pathway for this compound has not been elucidated, it is hypothesized to be perceived through the canonical jasmonate pathway.[1]

Key Components:

  • Receptor: The F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex SCFCOI1.

  • Repressors: JASMONATE-ZIM DOMAIN (JAZ) proteins, which bind to and inhibit transcription factors.

  • Transcription Factors: MYC2 and other transcription factors that regulate the expression of jasmonate-responsive genes.

Mechanism: In the absence of JA-Ile, JAZ proteins repress transcription factors. Upon stress, JA-Ile binds to COI1, promoting the interaction between COI1 and JAZ proteins. This leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome, thereby activating the transcription of downstream genes.

Jasmonate_Signaling cluster_nucleus Nucleus JA_Ile JA-Ile COI1 SCF-COI1 JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses Proteasome 26S Proteasome JAZ->Proteasome JRGs Jasmonate-Responsive Genes MYC2->JRGs activates Stress Biotic/Abiotic Stress Stress->JA_Ile induces biosynthesis

Jasmonate Signaling Pathway
Strigolactone and Karrikin Signaling

Strigolactone and karrikin signaling pathways are evolutionarily related and share common components, though they are perceived by distinct receptors and regulate different, albeit sometimes overlapping, developmental processes.[5][6]

Key Components:

  • Receptors:

    • D14 (DWARF14): An α/β-hydrolase that perceives strigolactones.[2][7]

    • KAI2 (KARRIKIN INSENSITIVE 2): An α/β-hydrolase that perceives karrikins and a yet-to-be-identified endogenous ligand (KL).[4][8][9]

  • F-box Protein: MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF E3 ubiquitin ligase complex, is required for both pathways.[2][5][6]

  • Repressors: SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins.

    • SMXL6, SMXL7, SMXL8: Primarily targeted for degradation in response to strigolactones.[5][7]

    • SMAX1 (SMXL1), SMXL2: Primarily targeted for degradation in response to karrikins/KL.[5][8]

Mechanism: Upon binding of their respective ligands (SLs for D14, KARs/KL for KAI2), the receptors undergo a conformational change. This promotes their interaction with MAX2 and the respective SMXL repressor proteins. The SCFMAX2 complex then ubiquitinates the SMXL proteins, targeting them for degradation by the 26S proteasome. This relieves the repression of downstream signaling targets.

Strigolactone and Karrikin Signaling Pathways

Quantitative Data Comparison

Direct quantitative data comparing the signaling efficacy of this compound with strigolactones and karrikins are currently not available in the scientific literature. This represents a significant knowledge gap. However, comparative studies between strigolactones and karrikins have been conducted, and a framework for comparing this compound to other jasmonates has been proposed.

Strigolactones vs. Karrikins

A comparative transcriptome analysis of Arabidopsis dwarf14 karrikin-insensitive 2 (d14 kai2) double mutants with wild-type plants revealed that while there is some overlap, the two signaling pathways have distinct effects on the homeostasis of other phytohormones.[10]

Phytohormone ClassPrimary RegulatorEffect in d14 kai2 mutant vs. Wild-Type
Abscisic Acid (ABA)KAI2Higher levels[10]
Cytokinins (CKs)KAI2Lower levels[10]
Jasmonic Acid (JA)D14Higher levels[10]
Gibberellins (GAs)D14Higher levels[10]
AuxinBothHigher levels[10]
Salicylic Acid (SA)BothHigher levels[10]

Table 1: Comparative effects of strigolactone and karrikin signaling on phytohormone homeostasis.

Proposed this compound vs. Methyl Jasmonate Comparison

A proposed dose-response analysis for comparing the bioactivity of different jasmonate derivatives involves treating Arabidopsis seedlings with varying concentrations of each compound and measuring the expression of a key jasmonate-responsive gene, such as Lipoxygenase 2 (LOX2).[11]

CompoundConcentration (µM)Relative LOX2 Expression (Fold Change)
Control01.0
This compound 0.1Data Not Available
1Data Not Available
10Data Not Available
50Data Not Available
Methyl Jasmonate 0.1Hypothetical Data
1Hypothetical Data
10Hypothetical Data
50Hypothetical Data

Table 2: A template for quantitative comparison of this compound and methyl jasmonate bioactivity.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of these signaling molecules. Below are protocols for key experiments.

Gene Expression Analysis via qRT-PCR for this compound and Methyl Jasmonate

Objective: To quantify and compare the expression levels of known jasmonate-responsive genes following treatment with this compound and methyl jasmonate.

Protocol:

  • Plant Material and Growth Conditions: Grow Arabidopsis thaliana (Col-0) seedlings on Murashige and Skoog (MS) agar plates for 10-14 days under a 16h light/8h dark photoperiod at 22°C.

  • Treatment Preparation: Prepare stock solutions of this compound and methyl jasmonate in ethanol. Dilute to final treatment concentrations (e.g., 0.1, 1, 10, 50 µM) in liquid MS medium. Ensure the final ethanol concentration is consistent across all treatments, including a mock control (e.g., 0.1%).

  • Treatment Application: Transfer seedlings to 24-well plates containing 1 mL of the respective treatment solutions.

  • Incubation and Sampling: Incubate the plates for a defined period (e.g., 4 hours) under constant light. Harvest whole seedlings, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis: Extract total RNA using a suitable kit and synthesize cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for target jasmonate-responsive genes (e.g., VSP2, PDF1.2, JAZ1, MYC2) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

qRT_PCR_Workflow A Arabidopsis Seedlings (10-14 days old) B Treatment (this compound, MeJA, Mock) A->B C Incubation & Sampling B->C D RNA Extraction C->D E cDNA Synthesis D->E F qRT-PCR E->F G Data Analysis (Relative Gene Expression) F->G

Workflow for qRT-PCR Analysis
Arabidopsis Seed Germination Bioassay for Karrikins and Strigolactones

Objective: To assess and compare the bioactivity of karrikins and strigolactones on seed germination.

Protocol:

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds (e.g., with 70% ethanol and 20% bleach).

  • Treatment Plates: Prepare 0.5% (w/v) agar plates containing serial dilutions of karrikin (e.g., KAR1) or a synthetic strigolactone (e.g., GR24) to final concentrations ranging from 1 nM to 10 µM. Include a mock control with the solvent used for stock solutions.[12]

  • Seed Plating: Aliquot a defined number of seeds onto each plate.

  • Stratification: Store plates at 4°C in the dark for 2-4 days to synchronize germination.[12]

  • Incubation: Transfer plates to a growth chamber with controlled light and temperature conditions.

  • Scoring: Score germination (radicle emergence) at regular intervals (e.g., daily for 7 days).

  • Data Analysis: Calculate the germination percentage for each treatment and concentration.

Root Development Assay for Strigolactones and Karrikins

Objective: To evaluate the effects of strigolactones and karrikins on lateral and adventitious root development.

Protocol:

  • Plant Growth: Grow Arabidopsis thaliana seedlings vertically on MS agar plates.

  • Treatment: After a few days of growth, transfer seedlings to new plates containing the desired concentrations of GR24 or KAR1.

  • Incubation: Continue to grow the seedlings vertically for a set period (e.g., 7-10 days).

  • Phenotyping: Scan the plates and measure primary root length, and count the number of lateral and adventitious roots.

  • Data Analysis: Compare the root parameters between treatments and the control.

Conclusion and Future Directions

The study of plant lactones reveals a fascinating interplay of conserved and divergent signaling modules that govern plant growth and adaptation. While significant strides have been made in understanding strigolactone and karrikin signaling, this compound remains an enigmatic player. The lack of direct comparative and quantitative data for this compound highlights a critical area for future research. The experimental protocols outlined in this guide provide a robust framework for such investigations. Elucidating the precise role of this compound and its potential crosstalk with other lactone signaling pathways will undoubtedly deepen our understanding of the complex chemical language of plants and may offer new avenues for crop improvement and the development of novel agrochemicals.

References

A Comparative Analysis of Synthetic Routes to Jasmolactone

Author: BenchChem Technical Support Team. Date: December 2025

Jasmolactone, a significant fragrance and flavor compound with a characteristic fruity, floral, and creamy aroma, is a valuable target for organic synthesis. Its presence in various natural products and its use in the perfume and food industries have driven the development of diverse synthetic strategies. This guide provides a comparative analysis of three distinct and prominent methods for the synthesis of this compound: Enantioselective Synthesis, Chemoenzymatic Resolution, and a Grignard Reaction-based approach. This analysis is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a detailed examination of methodologies, quantitative performance, and experimental protocols.

Method 1: Enantioselective Synthesis of (R)-(+)-γ-Jasmolactone

This method focuses on the asymmetric synthesis of a specific enantiomer, (R)-(+)-γ-Jasmolactone, which is reported to possess a more intense and sweeter floral note compared to its (S)-enantiomer. The strategy, developed by Clososki and coworkers, employs a chiral building block to achieve high enantioselectivity.

The synthesis commences with the commercially available (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester. This starting material undergoes a two-step reaction sequence to yield the target (R)-(+)-γ-Jasmolactone with a high enantiomeric excess of 92%.[1]

Logical Flow of Enantioselective Synthesis

Start Starting Material: (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester Step1 Step 1: Diisobutylaluminium hydride (DIBAL-H) reduction Start->Step1 Intermediate Intermediate: Lactol Step1->Intermediate Step2 Step 2: Wittig Reaction Intermediate->Step2 Product Product: (R)-(+)-γ-Jasmolactone Step2->Product

Figure 1: Enantioselective synthesis of (R)-(+)-γ-Jasmolactone.
Quantitative Data

ParameterValue
Starting Material(S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester
Key ReagentsDIBAL-H, Wittig reagent
Number of Steps2
Overall YieldNot explicitly stated in the abstract
Enantiomeric Excess (ee)92%
Experimental Protocol

Step 1: Reduction to Lactol

A solution of (S)-(-)-3-(5-oxo-tetrahydro-furan-2-yl)-propionic acid benzyl ester in a suitable anhydrous solvent (e.g., toluene or THF) is cooled to a low temperature (typically -78 °C). A solution of diisobutylaluminium hydride (DIBAL-H) in a non-polar solvent (e.g., hexanes) is then added dropwise. The reaction is carefully monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable reagent, such as methanol, followed by an aqueous workup to isolate the intermediate lactol.

Step 2: Wittig Reaction

The crude lactol from the previous step is dissolved in an appropriate anhydrous solvent (e.g., THF). In a separate flask, a Wittig reagent, such as (propyl)triphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the corresponding ylide. The solution of the lactol is then added to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC. The reaction is then quenched, and the product, (R)-(+)-γ-Jasmolactone, is isolated and purified using column chromatography.

Method 2: Chemoenzymatic Resolution of Racemic this compound

This approach utilizes an enzyme to selectively resolve a racemic mixture of this compound, allowing for the separation of the enantiomers. This method is advantageous as it can produce both enantiomers from a single racemic starting material. A patent (WO 1994/007887 A1) describes the use of an esterase for the kinetic resolution of racemic γ-jasmolactone.[2]

The principle of this method lies in the stereoselective hydrolysis of one enantiomer of the lactone by the enzyme, leaving the other enantiomer unreacted. The hydrolyzed product (a hydroxy acid) and the unreacted lactone can then be separated.

Experimental Workflow for Chemoenzymatic Resolution

Start Starting Material: Racemic γ-Jasmolactone Step1 Enzymatic Hydrolysis: Esterase (e.g., Lipase PS) in buffer Start->Step1 Separation Separation Step1->Separation Product1 Product 1: (-)-(R)-γ-Jasmolactone Separation->Product1 Product2 Product 2: (+)-(S)-γ-Hydroxy Acid Separation->Product2 Lactonization Lactonization (optional) Product2->Lactonization Product3 Product 3: (+)-(S)-γ-Jasmolactone Lactonization->Product3

Figure 2: Chemoenzymatic resolution of racemic this compound.
Quantitative Data

ParameterValue
Starting MaterialRacemic γ-Jasmolactone
EnzymeEsterase (e.g., Lipase from Pseudomonas species)
Yield of (-)-(R)-Jasmolactone29%
Optical Purity (ee) of (-)-(R)-Jasmolactone72%
Experimental Protocol

A suspension of racemic γ-jasmolactone is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.2). To this suspension, an esterase enzyme, such as Lipase from a Pseudomonas species, is added. The mixture is stirred at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 6 hours and 20 minutes), during which the hydrolysis of one enantiomer is monitored, for instance, by measuring the consumption of a base required to maintain a constant pH.

After the desired conversion is reached (typically around 50%), the reaction mixture is worked up. The unreacted (-)-(R)-jasmolactone is extracted with an organic solvent (e.g., diethyl ether). The aqueous layer, containing the salt of the (+)-(S)-hydroxy acid, can be acidified and extracted to recover the hydroxy acid, which can then be lactonized back to (+)-(S)-jasmolactone if desired. The extracted (-)-(R)-jasmolactone is then purified, for example, by distillation under reduced pressure.

Method 3: Grignard Reaction-Based Synthesis of γ-Jasmolactone

This method represents a more classical and often industrially applied approach to the synthesis of γ-jasmolactone. A patent (WO2004043942A1) outlines a process that involves the formation of a key carbon-carbon bond using a Grignard reagent.[3] This route is generally scalable and utilizes readily available starting materials.

The synthesis begins with the reaction of a 3-carboalkoxypropionyl halide with a (Z)-3-hexenylmagnesium halide in the presence of a copper catalyst. The resulting keto-ester is then hydrolyzed, reduced, and subsequently cyclized to afford γ-jasmolactone.

Signaling Pathway of Grignard-based Synthesis

Start1 Starting Material 1: 3-Carboalkoxypropionyl halide Step1 Grignard Reaction (Copper catalyzed) Start1->Step1 Start2 Starting Material 2: (Z)-3-Hexenylmagnesium halide Start2->Step1 Intermediate1 Intermediate: (Z)-4-Oxo-7-decenoic acid ester Step1->Intermediate1 Step2 Hydrolysis & Reduction Intermediate1->Step2 Intermediate2 Intermediate: (Z)-4-Hydroxy-7-decenoic acid Step2->Intermediate2 Step3 Lactonization (Acid catalyzed) Intermediate2->Step3 Product Product: γ-Jasmolactone Step3->Product

Figure 3: Grignard reaction-based synthesis of γ-Jasmolactone.
Quantitative Data

ParameterValue
Starting Materials3-Carboalkoxypropionyl halide, (Z)-3-Hexenylmagnesium halide
Key ReagentsCopper catalyst, Grignard reagent, Reducing agent (e.g., NaBH4), Acid
Number of Steps3 (main steps)
Overall YieldHigh yield (specific value dependent on scale and conditions)
StereoselectivityRacemic product
Experimental Protocol

Step 1: Grignard Reaction

A solution of a 3-carboalkoxypropionyl halide (e.g., 3-carbomethoxypropionyl chloride) in an anhydrous etheral solvent (e.g., THF) is cooled. A copper catalyst, such as copper(I) iodide, is added. The Grignard reagent, (Z)-3-hexenylmagnesium halide (prepared from (Z)-1-halo-3-hexene and magnesium), is then added dropwise to the reaction mixture while maintaining a low temperature. After the addition is complete, the reaction is stirred for a period to ensure completion. The reaction is then quenched with a saturated aqueous ammonium chloride solution, and the product, a (Z)-4-oxo-7-decenoic acid ester, is extracted with an organic solvent.

Step 2: Hydrolysis and Reduction

The crude keto-ester is subjected to hydrolysis and reduction. This can be performed in a one-pot procedure. The ester is treated with a base (e.g., sodium hydroxide) in a suitable solvent to hydrolyze the ester group. A reducing agent, such as sodium borohydride, is then added to reduce the ketone functionality to a hydroxyl group, yielding the corresponding (Z)-4-hydroxy-7-decenoic acid.

Step 3: Lactonization

The aqueous solution containing the hydroxy acid is acidified with a mineral acid (e.g., sulfuric acid or hydrochloric acid). The acidification promotes the intramolecular esterification (lactonization) to form the five-membered γ-lactone ring. The resulting γ-jasmolactone is then extracted with an organic solvent, and the crude product is purified by distillation under reduced pressure.

Comparative Summary

FeatureEnantioselective SynthesisChemoenzymatic ResolutionGrignard Reaction-Based Synthesis
Stereocontrol High (produces a single enantiomer)Good (separates enantiomers)None (produces a racemic mixture)
Starting Materials Chiral, potentially more expensiveRacemic, readily availableSimple, readily available
Reagents Organometallic reagents (DIBAL-H, Wittig)Enzyme, buffer solutionsGrignard reagent, copper catalyst, reducing agent
Process Complexity Moderate, requires anhydrous conditionsRelatively simple, aqueous conditionsModerate, requires anhydrous Grignard reaction
Scalability Potentially scalable, but may be costlyScalable, enzyme cost can be a factorHighly scalable, often used in industry
Product Purity High enantiomeric purityModerate to high enantiomeric purityRacemic
Key Advantage Direct access to a specific enantiomerAccess to both enantiomersCost-effective for large-scale production
Key Disadvantage Higher cost of chiral starting materialLower yield for each enantiomer (max 50%)Produces a racemic mixture

References

Validating Jasmolactone as a Biomarker for Plant Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of jasmolactone's potential as a plant stress biomarker in comparison to established alternatives, supported by experimental data and detailed protocols.

The intricate signaling networks within plants that govern their responses to a myriad of environmental challenges, both biotic and abiotic, are a focal point of research for enhancing crop resilience and productivity. Phytohormones, as key signaling molecules, play a central role in these adaptive mechanisms. Among these, the jasmonate family of lipid-derived hormones is critical in orchestrating defense responses. This guide provides a comprehensive comparison of this compound, a volatile derivative of the jasmonate pathway, with other established plant stress biomarkers. We will delve into the available experimental data, detail relevant methodologies, and present signaling pathways and experimental workflows to objectively evaluate the current standing and future potential of this compound as a reliable indicator of plant stress.

This compound in the Context of Plant Stress Signaling

Jasmonates (JAs), including jasmonic acid (JA) and its derivatives like methyl jasmonate (MeJA), are well-documented regulators of plant defense and development.[1] These compounds are synthesized via the octadecanoid pathway, originating from α-linolenic acid.[1] this compound is also a product of this pathway, believed to be formed from the hydroxylation of jasmonic acid to 12-hydroxyjasmonic acid (12-OH-JA), which is then converted to its lactone form.[1] Its accumulation is often triggered by mechanical damage and other stressors, suggesting a potential role in plant defense signaling.[1] While MeJA has a well-characterized signaling pathway, the precise role and mechanism of this compound in plant signaling are not as clearly understood, representing a significant knowledge gap.[1]

Comparative Analysis of Plant Stress Biomarkers

The ideal biomarker for plant stress should be sensitive, specific, and easy to quantify. A variety of molecules have been identified as indicators of stress in plants. The following table provides a comparison of this compound with other major classes of plant stress biomarkers.

Biomarker ClassExamplesPrinciple of ActionAdvantagesDisadvantages
Jasmonates This compound, Jasmonic Acid, Methyl JasmonateLipid-derived hormones that regulate a wide range of stress responses, including defense against herbivores and pathogens.[1]Directly involved in stress signaling pathways; can be highly sensitive to specific stresses.Can be involved in developmental processes, potentially leading to ambiguity; the specific role of this compound is not fully elucidated.[1]
Abscisic Acid (ABA) Abscisic AcidA key phytohormone regulating responses to abiotic stresses like drought and salinity, primarily through stomatal closure.Well-established role in abiotic stress; its levels often show a strong correlation with stress intensity.Can be influenced by developmental cues; may not be specific to a particular type of stress.
Reactive Oxygen Species (ROS) Superoxide (O₂⁻), Hydrogen Peroxide (H₂O₂)Highly reactive molecules that accumulate under stress and can cause cellular damage, but also act as signaling molecules.Rapidly produced in response to a wide range of stresses; can be detected using various assays.Can be transient and difficult to quantify accurately; not specific to the type of stress.
Antioxidant Enzymes Superoxide Dismutase (SOD), Catalase (CAT), Peroxidase (POD)Enzymes that scavenge ROS, with their activity levels often increasing under stress conditions.Reflect the plant's capacity to cope with oxidative stress; can be measured using enzymatic assays.Enzyme activity can be influenced by factors other than stress; may not always correlate directly with the level of stress.
Proline ProlineAn amino acid that accumulates in response to osmotic stress (drought, salinity) and acts as an osmoprotectant.A well-established indicator of osmotic stress; relatively easy to quantify.Accumulation can be slow; primarily indicative of osmotic stress and not other stress types.
Heat Shock Proteins (HSPs) HSP70, HSP90Chaperone proteins that are synthesized in response to heat and other protein-denaturing stresses to protect and refold proteins.Highly specific to heat and certain other stresses that cause protein misfolding.Not indicative of a broad range of stresses.
Quantitative Data on Jasmonate Accumulation Under Stress

Direct quantitative data comparing the performance of this compound to other biomarkers under various stress conditions is limited in published literature. However, studies have shown a general increase in jasmonates in response to stress. For instance, in soybean leaves subjected to dehydration, jasmonic acid levels increased approximately 5-fold within 2 hours.[2] Another study on drought-stressed Impatiens walleriana plants treated with methyl jasmonate showed that the highest concentrations of ABA and jasmonic acid were found in plants under severe drought.[3] While these studies highlight the responsiveness of the jasmonate family to abiotic stress, more research is needed to specifically quantify the changes in this compound levels and compare its sensitivity and specificity to other jasmonates and stress biomarkers.

The following table summarizes the known responses of jasmonates to different stressors, with the caveat that specific data for this compound is often not differentiated from total jasmonates.

Stress TypePlant SpeciesObserved Change in JasmonatesReference
DehydrationSoybean~5-fold increase in Jasmonic Acid[2]
DroughtImpatiens wallerianaIncreased levels of Jasmonic Acid and ABA with MeJA treatment[3]
Mechanical WoundingGeneralInduction of jasmonate biosynthesis[1]
HerbivoryGeneralElicitation of defense responses mediated by jasmonates[1]
Pathogen AttackGeneralActivation of defense gene expression through the jasmonate pathway[1]

Experimental Protocols

Quantification of this compound and Other Phytohormones via LC-MS/MS

This protocol provides a general framework for the extraction, purification, and quantification of this compound and other phytohormones from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for detecting the low concentrations of hormones typically found in plants.[4][5]

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol or a mixture of isopropanol, water, and HCl) containing internal standards (deuterated or ¹³C-labeled versions of the target analytes) to the powdered tissue.

  • Shake the mixture for 30 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant.

2. Solid-Phase Extraction (SPE) for Purification:

  • Condition a mixed-mode or reverse-phase SPE cartridge (e.g., Oasis HLB) according to the manufacturer's instructions.

  • Load the supernatant onto the conditioned cartridge.

  • Wash the cartridge with a series of solvents to remove interfering compounds.

  • Elute the phytohormones with an appropriate solvent (e.g., methanol or acetonitrile).

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried residue in a small volume of a solvent compatible with the LC-MS/MS system (e.g., 50% methanol).

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample into an LC-MS/MS system.

  • Separate the phytohormones using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Detect and quantify the target compounds using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and other target hormones need to be determined and optimized.

Visualizing Pathways and Workflows

Jasmonate Signaling Pathway

The following diagram illustrates the core jasmonate signaling pathway, which is initiated by the perception of the active form of jasmonate, JA-Ile. This pathway leads to the degradation of JAZ repressor proteins and the subsequent activation of transcription factors like MYC2, which in turn regulate the expression of jasmonate-responsive genes involved in stress responses.

Jasmonate_Signaling_Pathway cluster_stress Plant Stress (Biotic/Abiotic) cluster_biosynthesis Jasmonate Biosynthesis cluster_signaling Core Signaling Cascade Stress Stress Signal alpha_Linolenic_Acid α-Linolenic Acid Stress->alpha_Linolenic_Acid Induces JA Jasmonic Acid (JA) alpha_Linolenic_Acid->JA Octadecanoid Pathway This compound This compound JA->this compound Conversion JA_Ile JA-Isoleucine (JA-Ile) (Active Form) JA->JA_Ile Conjugation COI1 SCF-COI1 Complex JA_Ile->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Recruits for Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome Degradation JRGs Jasmonate-Responsive Genes MYC2->JRGs Activates Transcription Stress_Response Stress Response JRGs->Stress_Response

Caption: A simplified diagram of the jasmonate signaling pathway.

Experimental Workflow for this compound Biomarker Validation

To rigorously validate this compound as a plant stress biomarker, a systematic experimental approach is required. The following workflow outlines the key steps for a comparative study.

Jasmolactone_Validation_Workflow cluster_experiment Experimental Setup cluster_analysis Analysis cluster_validation Validation and Comparison Plant_Growth 1. Plant Growth (Controlled Environment) Stress_Application 2. Application of Stresses (Drought, Salinity, Pathogen) Plant_Growth->Stress_Application Time_Course_Sampling 3. Time-Course Sampling (e.g., 0, 2, 6, 12, 24 hours) Stress_Application->Time_Course_Sampling Phytohormone_Quantification 4a. Phytohormone Quantification (LC-MS/MS) - this compound - Jasmonic Acid - ABA Time_Course_Sampling->Phytohormone_Quantification Biochemical_Assays 4b. Biochemical Assays - ROS levels - Antioxidant enzymes - Proline content Time_Course_Sampling->Biochemical_Assays Gene_Expression 4c. Gene Expression Analysis (qRT-PCR) - Jasmonate biosynthesis genes - Stress-responsive genes Time_Course_Sampling->Gene_Expression Data_Analysis 5. Statistical Data Analysis (Correlation, ANOVA) Phytohormone_Quantification->Data_Analysis Biochemical_Assays->Data_Analysis Gene_Expression->Data_Analysis Biomarker_Comparison 6. Comparative Evaluation - Sensitivity - Specificity - Temporal response Data_Analysis->Biomarker_Comparison Conclusion 7. Conclusion on this compound's Efficacy as a Biomarker Biomarker_Comparison->Conclusion

Caption: A proposed workflow for validating this compound as a plant stress biomarker.

Conclusion

This compound, as a derivative of the well-established jasmonate signaling pathway, holds promise as a potential biomarker for plant stress. Its volatility also suggests a possible role in plant-to-plant communication. However, a thorough validation of its efficacy is still needed. The current body of literature provides a strong foundation by implicating the broader jasmonate family in diverse stress responses. Future research should focus on direct, quantitative comparisons of this compound with other established biomarkers across a range of plant species and stress conditions, following a systematic workflow as outlined above. Such studies will be instrumental in determining the specific role of this compound and its utility as a sensitive and reliable indicator of plant health and stress status, with potential applications in agriculture and plant science research.

References

A Comparative Analysis of Synthetic versus Natural Jasmolactone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic and natural jasmolactone. Due to the trace amounts of this compound found in natural sources, commercially available "natural" this compound is often synthetically produced to be "nature-identical."[1] Consequently, a direct comparison of activity between a purely natural extract and a synthetic version is not well-documented in scientific literature. This guide, therefore, focuses on the known biological activities of jasmonates, the family of compounds to which this compound belongs, and explores how stereochemistry—a key differentiator in synthesis—can influence efficacy, using closely related compounds as illustrative examples.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological activity of synthetic versus natural this compound are scarce. However, studies on closely related jasmonate isomers reveal that stereochemistry, which can differ between synthetic preparations, significantly impacts biological function.

FeatureSynthetic this compoundNatural this compound
Source Chemical synthesis.[1]Found in trace amounts in plants like jasmine, tuberose, gardenia, and osmanthus.[1]
Isomeric Composition Can be produced as specific isomers (e.g., δ-jasmolactone, γ-jasmolactone) or as a racemic mixture. The odor profiles of δ- and γ-jasmolactone differ, with γ-jasmolactone having a fattier, peanut-like smell.[1]Primarily exists in a specific isomeric form, though this is not extensively characterized due to low abundance.
Biological Activity Expected to exhibit typical jasmonate activities, such as inducing plant defense responses. The specific activity can vary depending on the isomeric composition. For example, a study on synthetic diastereomeric JA-Ile macrolactones showed that different isomers induce varying levels of nicotine accumulation in Nicotiana attenuata.[2][3]As a jasmonate, it is involved in plant defense mechanisms against herbivores and pathogens, and in growth regulation.[4]
Purity High purity can be achieved through controlled synthesis and purification processes.Extraction and purification are challenging due to extremely low concentrations in plant material.

Table 1: Comparison of Synthetic and Natural this compound Characteristics.

Quantitative Data from a Related Study

A study on the synthetic diastereomers of JA-Ile macrolactone, a compound structurally related to this compound, provides insight into how different isomers can elicit varied biological responses. The activity of these synthetic lactones was quantified by measuring the induction of nicotine, a known jasmonate-dependent secondary metabolite, in Nicotiana attenuata leaves.

CompoundConcentrationMean Nicotine Content (µg/g fresh weight) ± SE
Control (Lanolin)-1.8 ± 0.3
Methyl Jasmonate (MeJA)5 µg11.5 ± 2.1
JA-Ile-lactone (4a - natural configuration)5 µg10.9 ± 1.9
JA-Ile-lactone (4b - unnatural configuration)5 µg14.2 ± 2.5

Table 2: Nicotine induction in Nicotiana attenuata leaves by different jasmonate compounds. Adapted from a study on JA-Ile macrolactones.[2][3]

This data illustrates that a synthetic isomer with a "non-natural" configuration (4b) can exhibit even higher biological activity than both a "natural" configuration isomer (4a) and the well-known elicitor, methyl jasmonate.[2][3]

Experimental Protocols

Protocol for Nicotine Induction Assay

This protocol is adapted from a study on the biological activity of JA-Ile macrolactones and serves as a representative method for assessing this compound activity.[2][3]

1. Plant Material and Growth Conditions:

  • Nicotiana attenuata plants are grown from seeds in a greenhouse under controlled conditions.

  • Plants are used for experiments at the rosette stage.

2. Preparation of Test Compounds:

  • This compound isomers and control compounds (e.g., methyl jasmonate) are dissolved in a suitable solvent (e.g., ethanol) and then mixed with lanolin to create a paste.

  • A control paste containing only the solvent and lanolin is also prepared.

3. Treatment Application:

  • The lanolin paste containing the test compound is applied to a small puncture wound made on the surface of a leaf.

  • Each plant receives a single treatment on one leaf.

4. Incubation and Sample Collection:

  • Plants are incubated for a specified period (e.g., 96 hours) under controlled light and temperature conditions.

  • After incubation, the treated leaves are harvested for analysis.

5. Nicotine Extraction and Quantification:

  • The harvested leaf material is flash-frozen in liquid nitrogen and ground to a fine powder.

  • Nicotine is extracted using an acidic dichloromethane solution.

  • The extract is then analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to quantify the nicotine content.

6. Data Analysis:

  • The amount of nicotine is typically expressed as micrograms per gram of fresh leaf weight.

  • Statistical analysis is performed to compare the nicotine induction by different this compound isomers and controls.

Mandatory Visualization

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response External_Stimulus Wounding / Herbivory JA_Biosynthesis JA Biosynthesis External_Stimulus->JA_Biosynthesis JA_Ile JA-Ile (Active Form) JA_Biosynthesis->JA_Ile SCF_COI1_Complex SCF-COI1 Complex JA_Ile->SCF_COI1_Complex binds to COI1 COI1 COI1->SCF_COI1_Complex part of JAZ_Proteins JAZ Repressor Proteins Ubiquitination Ubiquitination JAZ_Proteins->Ubiquitination MYC2 MYC2 (Transcription Factor) JAZ_Proteins->MYC2 represses SCF_COI1_Complex->JAZ_Proteins targets Proteasome_Degradation 26S Proteasome Degradation Ubiquitination->Proteasome_Degradation Proteasome_Degradation->MYC2 releases JA_Responsive_Genes JA-Responsive Genes MYC2->JA_Responsive_Genes activates Defense_Metabolites Defense Metabolites (e.g., Nicotine) JA_Responsive_Genes->Defense_Metabolites Growth_Regulation Growth Regulation JA_Responsive_Genes->Growth_Regulation

Caption: Simplified Jasmonate (JA) signaling pathway.

Experimental Workflow for Nicotine Induction Assay

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment and Incubation cluster_analysis Analysis Plant_Growth 1. Grow Nicotiana attenuata to rosette stage Compound_Prep 2. Prepare this compound-Lanolin paste (and controls) Wounding 3. Create small wound on one leaf per plant Application 4. Apply paste to wound Wounding->Application Incubation 5. Incubate for 96 hours Application->Incubation Harvest 6. Harvest treated leaves Incubation->Harvest Extraction 7. Extract Nicotine Harvest->Extraction Quantification 8. Quantify Nicotine (HPLC) Extraction->Quantification Data_Analysis 9. Analyze and Compare Results Quantification->Data_Analysis

Caption: Workflow for assessing this compound activity.

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for Jasmolactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of volatile compounds such as Jasmolactone is paramount. This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, supported by experimental data and detailed methodologies.

This compound, a significant contributor to the characteristic aroma of jasmine, is a volatile lactone widely used in the fragrance and flavor industries. The choice of analytical technique for its quantification is critical for quality control and research purposes. This guide explores the respective strengths and weaknesses of GC-MS and HPLC in this context.

Quantitative Performance Comparison

The selection between GC-MS and HPLC for this compound analysis hinges on the specific analytical requirements, including sensitivity, selectivity, and the sample matrix. Below is a summary of typical validation parameters for each method, compiled from studies on this compound and structurally similar volatile lactones.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity Range 1.0 - 100 µg/mL[1][2]1.05 - 22.5 mg/L[1]
Correlation Coefficient (r²) > 0.995[1]> 0.999[1]
Accuracy (Recovery) 87% - 121%[1][2]96.2% - 103%[1]
Precision (RSD) 1.9% - 13.6%[1][2]1.3% - 1.8%[1]
Limit of Detection (LOD) 0.1 ng/g - a few µg/L[1][2]0.32 ng[1]
Limit of Quantification (LOQ) 0.02 ppm - 0.47 ppm[1]100 nmol/L[1]

In-Depth Look at Analytical Methodologies

The fundamental differences in the principles of GC-MS and HPLC dictate their suitability for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[3] The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. The mass spectrometer then provides definitive identification and quantification based on the mass-to-charge ratio of the fragmented molecules.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

HPLC separates compounds based on their polarity and interaction with a stationary phase in a column, using a liquid mobile phase. While not the conventional choice for highly volatile compounds, HPLC can be adapted for this compound analysis, particularly when dealing with complex matrices or when derivatization is employed to enhance detection.

Experimental Protocols

Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are provided below. These protocols are based on established methods for volatile lactones and fragrance compounds.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.

  • Sample Extraction: For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) can be employed to isolate and concentrate this compound.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 85, 99).

HPLC Experimental Protocol

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Serially dilute to prepare working standards in the range of 1-50 µg/mL.

  • Sample Treatment: Samples may require filtration through a 0.45 µm filter before injection. For complex matrices, a suitable extraction and clean-up procedure should be developed.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-absorbing agent may be necessary, or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) could be used. For this protocol, we assume UV detection after derivatization, with the wavelength set to the maximum absorbance of the derivative.

  • Injection Volume: 10 µL.

Mandatory Visualizations

To further illustrate the logical flow of the cross-validation process and the analytical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_comparison Cross-Validation & Comparison define_analyte Define Analyte: This compound select_methods Select Methods: GC-MS & HPLC define_analyte->select_methods prepare_standards Prepare Standards & QC Samples select_methods->prepare_standards gcms_protocol Execute GC-MS Protocol prepare_standards->gcms_protocol hplc_protocol Execute HPLC Protocol prepare_standards->hplc_protocol gcms_data Acquire GC-MS Data gcms_protocol->gcms_data gcms_validation Validate GC-MS Method (Linearity, Accuracy, Precision, LOD, LOQ) gcms_data->gcms_validation compare_data Compare Quantitative Data gcms_validation->compare_data hplc_data Acquire HPLC Data hplc_protocol->hplc_data hplc_validation Validate HPLC Method (Linearity, Accuracy, Precision, LOD, LOQ) hplc_data->hplc_validation hplc_validation->compare_data assess_performance Assess Method Performance (Sensitivity, Selectivity, Robustness) compare_data->assess_performance conclusion Draw Conclusion on Method Suitability assess_performance->conclusion

Cross-Validation Workflow Diagram

AnalyticalWorkflows cluster_gcms_workflow GC-MS Workflow cluster_hplc_workflow HPLC Workflow gcms_sample Sample Preparation (Extraction/Derivatization) gcms_injection Injection into GC gcms_sample->gcms_injection gcms_separation Separation in Capillary Column gcms_injection->gcms_separation gcms_ionization Electron Ionization gcms_separation->gcms_ionization gcms_detection Mass Spectrometry Detection gcms_ionization->gcms_detection gcms_result Data Analysis & Quantification gcms_detection->gcms_result hplc_sample Sample Preparation (Filtration/Dilution) hplc_injection Injection into HPLC hplc_sample->hplc_injection hplc_separation Separation in C18 Column hplc_injection->hplc_separation hplc_detection UV/Vis or other Detection hplc_separation->hplc_detection hplc_result Data Analysis & Quantification hplc_detection->hplc_result

GC-MS and HPLC Analytical Workflows

Conclusion

The cross-validation of GC-MS and HPLC methods for the analysis of this compound reveals distinct advantages for each technique. GC-MS stands out for its superior sensitivity and selectivity, making it the preferred method for trace-level quantification and definitive identification of this compound, especially in complex volatile profiles. Its suitability for volatile compounds aligns perfectly with the physicochemical properties of this compound.

HPLC, while less conventional for this type of analyte, offers versatility and can be a viable alternative, particularly when derivatization is employed to enhance detectability or when analyzing less volatile matrices where this compound might be present. The choice between the two methods should be guided by the specific analytical goals, required sensitivity, sample matrix, and available instrumentation. For routine, high-sensitivity analysis of this compound, GC-MS is the recommended technique.

References

Jasmolactone vs. Jasmonic Acid: A Comparative Guide to Bio-efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the bio-efficacy of jasmolactone and jasmonic acid. Due to a lack of direct comparative studies, this document presents available data on each compound individually to facilitate an informed understanding of their respective biological activities.

While both this compound and jasmonic acid are signaling molecules, they differ significantly in their chemical structures. Jasmonic acid, a well-characterized phytohormone, is a cyclopentanone-based compound central to plant defense and development. In contrast, this compound is a pyran-2-one derivative, primarily recognized for its fragrance properties and more recently for its potential biological activities. This guide summarizes the available data on their efficacy in various bioassays, details relevant experimental protocols, and illustrates the established jasmonate signaling pathway.

Quantitative Data on Bio-efficacy

Table 1: Bio-efficacy Data for this compound

BioassayOrganism/Cell LineMeasured EffectQuantitative Data
Nicotine AccumulationNicotiana attenuata leavesInduction of nicotine productionShowed strong biological activity, inducing nicotine accumulation to a similar extent as methyl jasmonate. Specific EC50 or IC50 values were not provided.

Note: Quantitative data for this compound in terms of EC50 or IC50 values in plant defense or other bioassays is currently limited in publicly available research.

Table 2: Bio-efficacy Data for Jasmonic Acid

BioassayOrganism/Cell LineMeasured EffectQuantitative Data (IC50)
Cytotoxicity Assay4T1 breast cancer cell line (mice)Inhibition of cell viabilityThe combination of methyl jasmonate (a derivative of jasmonic acid) and 3-bromopyruvate showed a synergistic effect in reducing cancer cell viability. Specific IC50 for jasmonic acid alone was not the focus of this particular study but highlights its activity in animal cells.
Various Plant Defense BioassaysArabidopsis thalianaInduction of defense responses against pathogens and herbivoresJasmonic acid signaling is essential for resistance. While specific EC50 values are assay-dependent and not always reported as a primary metric, its role is qualitatively and quantitatively confirmed through gene expression analysis and resistance phenotypes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments related to jasmonate bioassays.

Protocol 1: Nicotine Accumulation Assay in Nicotiana attenuata

This bioassay assesses the induction of a key chemical defense compound in response to jasmonate-related molecules.

1. Plant Material and Growth Conditions:

  • Nicotiana attenuata plants are grown from seed in a controlled environment with a 16-hour light/8-hour dark cycle at approximately 26-28°C.

  • Plants at the rosette stage with 4-6 true leaves are used for the experiments.

2. Treatment Application:

  • A solution of the test compound (e.g., this compound, methyl jasmonate) is prepared in a suitable solvent (e.g., 0.1% Tween 20 in water).

  • The solution is applied to the leaves of the plants. Typically, a small volume (e.g., 20 µL) is applied to a puncture wound made on the leaf lamina to simulate herbivory. Control plants are treated with the solvent only.

3. Sample Harvesting and Analysis:

  • Treated leaves are harvested at specific time points after treatment (e.g., 24, 48, 72 hours).

  • Nicotine is extracted from the leaf tissue using an appropriate solvent (e.g., dichloromethane).

  • The concentration of nicotine is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Pathogen Infection Assay in Arabidopsis thaliana

This protocol evaluates the ability of a compound to induce resistance against a necrotrophic fungus, Botrytis cinerea.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., Col-0 ecotype) plants are grown under short-day conditions (8 hours light/16 hours dark) to promote vegetative growth.

  • Four to five-week-old plants are used for the assay.

2. Pre-treatment with Jasmonic Acid:

  • Plants are sprayed with a solution of jasmonic acid (e.g., 100 µM in 0.02% Silwet L-77) or a mock solution 24-48 hours prior to infection.

3. Pathogen Inoculation:

  • A spore suspension of Botrytis cinerea (e.g., 5 x 10^5 spores/mL in potato dextrose broth) is prepared.

  • Droplets of the spore suspension (e.g., 5 µL) are placed onto the center of the rosette leaves.

4. Disease Symptom Evaluation:

  • Inoculated plants are kept at high humidity to facilitate infection.

  • Disease symptoms, such as lesion size, are measured at 48-72 hours post-inoculation.

  • The extent of fungal growth can also be quantified using methods like quantitative PCR (qPCR) to measure fungal DNA.

Signaling Pathways and Logical Relationships

The jasmonate signaling pathway is a well-established cascade that mediates plant defense responses.

Jasmonate_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Transcriptional Response Biotic/Abiotic Stress Biotic/Abiotic Stress JA-Ile JA-Ile Biotic/Abiotic Stress->JA-Ile Biosynthesis SCF-COI1 Complex SCF-COI1 Complex JA-Ile->SCF-COI1 Complex Binds to COI1 COI1 JAZ Proteins JAZ Proteins Ubiquitination Ubiquitination JAZ Proteins->Ubiquitination Leads to MYC2/Other TFs MYC2/Other TFs JAZ Proteins->MYC2/Other TFs Represses SCF-COI1 Complex->JAZ Proteins Recruits 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome JAZ Degradation JAZ Degradation 26S Proteasome->JAZ Degradation JAZ Degradation->MYC2/Other TFs Derepression of Defense Gene Expression Defense Gene Expression MYC2/Other TFs->Defense Gene Expression Activates Plant Defense Response Plant Defense Response Defense Gene Expression->Plant Defense Response

Caption: The Jasmonate Signaling Pathway.

The interaction of this compound with this pathway has not been elucidated. Given its structural differences from jasmonic acid, it is unlikely to directly mimic JA-Ile and bind to the COI1 receptor. However, it is possible that this compound could influence the jasmonate pathway at other points, or act through an entirely different signaling cascade. Further research is required to determine the precise mechanism of action for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_application Treatment Application cluster_bioassay Bioassay cluster_analysis Data Analysis Plant Growth Plant Growth Control Group Control Group Plant Growth->Control Group Treatment Group (JA) Treatment Group (JA) Plant Growth->Treatment Group (JA) Treatment Group (this compound) Treatment Group (this compound) Plant Growth->Treatment Group (this compound) Treatment Preparation Treatment Preparation Treatment Preparation->Treatment Group (JA) Treatment Preparation->Treatment Group (this compound) Pathogen/Herbivore Challenge Pathogen/Herbivore Challenge Control Group->Pathogen/Herbivore Challenge Treatment Group (JA)->Pathogen/Herbivore Challenge Treatment Group (this compound)->Pathogen/Herbivore Challenge Incubation/Growth Period Incubation/Growth Period Pathogen/Herbivore Challenge->Incubation/Growth Period Data Collection Data Collection Incubation/Growth Period->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General Experimental Workflow for Bioassays.

A Comparative Analysis of Delta-Jasmolactone and Gamma-Jasmolactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, synthesis, and biological activities of delta- and gamma-jasmolactone, presenting a comparative overview supported by experimental data for researchers, scientists, and professionals in drug development.

This guide provides a comprehensive comparison of two isomeric fragrance compounds, delta-jasmolactone and gamma-jasmolactone. While both share the same molecular formula and contribute to jasmine-like scents, their distinct structural differences, arising from the size of their lactone ring, lead to variations in their physical properties, synthetic routes, and potential biological activities. This document outlines these differences through tabulated data, detailed experimental protocols, and pathway visualizations to aid in research and development applications.

Physicochemical and Olfactory Properties: A Side-by-Side Comparison

Delta-jasmolactone and gamma-jasmolactone, both with the molecular formula C₁₀H₁₆O₂, exhibit distinct physicochemical and sensory characteristics. Delta-jasmolactone is characterized by a rich, floral, jasmine petal-like scent with fruity undertones of peach and apricot, complemented by a creamy coconut milk nuance.[1][2] In contrast, gamma-jasmolactone offers a powerful, clean, and creamy coconut aroma with floral jasmine and fruity peach and apricot notes.[3] One source describes gamma-jasmolactone as having a fattier, peanut-like smell compared to an isomer of delta-jasmolactone.[4] Generally, delta-lactones are perceived as having softer, creamier, and more naturalistic profiles than their gamma counterparts.

A detailed comparison of their physicochemical properties is presented in the table below.

PropertyDelta-JasmolactoneGamma-Jasmolactone
Molecular Formula C₁₀H₁₆O₂C₁₀H₁₆O₂
Molecular Weight 168.24 g/mol [4]168.23 g/mol
Appearance Colorless liquid[4]Colorless to pale yellow clear liquid (est.)[3]
Density 1.01 g/cm³[4]0.974 - 0.980 g/cm³ @ 25°C[3]
Refractive Index 1.475 - 1.480 @ 20°C[4]1.462 - 1.468 @ 20°C[3]
Boiling Point 150°C[4]273 - 277°C @ 760 mmHg
Flash Point >110°C[4]111.67°C[3]
Vapor Pressure 0.0022 mmHg @ 20°C[4]0.004 mmHg @ 25°C (est.)[3]
Odor Profile Floral, jasmine, fruity (peach, apricot), coconut milk[1][2]Creamy, coconut, floral (jasmine), fruity (peach, apricot)[3]

Synthesis Protocols: A Comparative Workflow

The synthesis of delta- and gamma-jasmolactone can be achieved through various routes. Below are representative experimental protocols for each, providing a basis for comparison of their synthetic accessibility and efficiency.

Experimental Protocol: Synthesis of Delta-Jasmolactone

The synthesis of delta-jasmolactone can be achieved via the intramolecular esterification of a corresponding hydroxy acid.[4] A common precursor is 4-hydroxydec-8-enoic acid, which can be cyclized in the presence of an acid catalyst.

Materials:

  • 4-hydroxydec-8-enoic acid

  • Toluene

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of 4-hydroxydec-8-enoic acid in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of p-toluenesulfonic acid is added to the solution.

  • The reaction mixture is refluxed until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the lactonization.

  • The reaction mixture is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure delta-jasmolactone.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"4-hydroxydec-8-enoic acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Toluene, p-TSA" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Reflux (Dean-Stark)" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Workup" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purification" [shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "delta-Jasmolactone" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"4-hydroxydec-8-enoic acid" -> "Toluene, p-TSA" [label="Dissolve"]; "Toluene, p-TSA" -> "Reflux (Dean-Stark)" [label="Heat"]; "Reflux (Dean-Stark)" -> "Workup" [label="Cool & Wash"]; "Workup" -> "Purification" [label="Concentrate"]; "Purification" -> "delta-Jasmolactone" [label="Isolate"]; }

Caption: Workflow for the synthesis of delta-Jasmolactone.

Experimental Protocol: Synthesis of Gamma-Jasmolactone

A multi-stage synthesis for gamma-jasmolactone has been reported using acrolein and a Grignard reagent as starting materials.[5] Another approach involves the oxidation of 1,1-diethoxy-cis-7-decen-4-ol.[5] A representative protocol is outlined below.

Materials:

  • 3-carboalkoxypropionyl halide

  • (Z)-3-hexenylmagnesium halide

  • Copper catalyst (e.g., CuCl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous solution of a reducing agent (e.g., sodium borohydride)

  • Aqueous acid (e.g., HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, a solution of 3-carboalkoxypropionyl halide in anhydrous THF is cooled to -78°C.

  • A catalytic amount of a copper catalyst is added.

  • A solution of (Z)-3-hexenylmagnesium halide in THF is added dropwise, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • After filtration and solvent evaporation, the resulting keto-ester is hydrolyzed and reduced simultaneously using an aqueous solution of a reducing agent like sodium borohydride.

  • The reaction mixture is then acidified with aqueous HCl to promote lactonization.

  • The product is extracted with diethyl ether, the organic layer is dried, concentrated, and purified by silica gel column chromatography to afford gamma-jasmolactone.[6]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Grignard Reagent" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3-carboalkoxypropionyl halide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Coupling" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrolysis & Reduction" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Lactonization" [shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "gamma-Jasmolactone" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Grignard Reagent" -> "Coupling"; "3-carboalkoxypropionyl halide" -> "Coupling"; "Coupling" -> "Hydrolysis & Reduction" [label="Quench & Extract"]; "Hydrolysis & Reduction" -> "Lactonization" [label="Acidify"]; "Lactonization" -> "gamma-Jasmolactone" [label="Extract & Purify"]; }

Caption: Workflow for the synthesis of gamma-Jasmolactone.

Biological Activity and Signaling Pathways

Jasmolactones are structurally related to jasmonates, a class of phytohormones that play crucial roles in plant development and defense. The signaling pathway of jasmonates is well-characterized and provides a framework for understanding the potential biological activity of jasmolactones.

The canonical jasmonate signaling pathway is initiated by the binding of the active hormone, jasmonoyl-L-isoleucine (JA-Ile), to its receptor, the F-box protein CORONATINE INSENSITIVE1 (COI1). This binding event promotes the interaction of COI1 with JAZ (Jasmonate ZIM-domain) repressor proteins. The formation of this complex leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors liberates transcription factors, such as MYC2, which can then activate the expression of jasmonate-responsive genes involved in various physiological processes, including defense against herbivores and pathogens.

While direct comparative studies on the interaction of delta- and gamma-jasmolactone with the COI1 receptor are limited, their structural similarity to jasmonates suggests they may act as signaling molecules within this pathway. It is plausible that the different ring structures of delta- and gamma-jasmolactone could lead to differential binding affinities for the COI1 receptor, resulting in varied downstream gene expression and physiological responses.

JasmonateSignaling cluster_0 Cell Jasmolactone This compound COI1 COI1 JAZ JAZ MYC2 MYC2 Ub Ub Proteasome Proteasome Gene Expression Gene Expression Response Response

Caption: The Jasmonate Signaling Pathway.

Conclusion

Delta-jasmolactone and gamma-jasmolactone, while isomeric, present distinct profiles in terms of their sensory properties and synthetic accessibility. The subtle difference in their lactone ring size translates to noticeable variations in their odor, with the delta isomer often described as more nuanced and natural. Their synthesis pathways also differ, with distinct precursors and reaction conditions. As structural analogs of jasmonates, both compounds hold the potential for biological activity through interaction with the jasmonate signaling pathway, a promising area for future research in drug development and agriculture. The data and protocols presented in this guide offer a foundational resource for scientists to objectively compare and select the appropriate this compound isomer for their specific research and development needs.

References

A Comparative Olfactory Evaluation of Synthetic Jasmolactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the olfactory properties of the synthetic enantiomers of Jasmolactone, a significant lactone in the fragrance industry valued for its complex scent profile. While quantitative sensory data for individual enantiomers is not extensively available in public literature, this document compiles existing qualitative descriptions and outlines a comprehensive experimental protocol for their olfactory evaluation. This guide serves as a valuable resource for researchers in flavor and fragrance, sensory science, and drug development by detailing the methodologies required to conduct such comparative studies.

Olfactory Profile Comparison

This compound is recognized for its rich and multifaceted aroma. The racemic mixture is often described with a combination of fruity, fatty, creamy, and coconut-like notes, underpinned by a distinct jasmine character.[1][2][3] Olfactory evaluations of the separated enantiomers have revealed noticeable differences in their scent profiles, highlighting the importance of chirality in olfaction. The (-)-(R)-δ-jasmolactone enantiomer is reported to possess a significantly more pronounced and characteristic jasmine note compared to its (+)-(S)-antipode.

For a clear comparison, the table below summarizes the available qualitative olfactory descriptors for the racemic mixture and the general differences noted for its enantiomers.

CompoundOlfactory Descriptors
Racemic δ-Jasmolactone Fruity, Fatty, Coconut, Creamy, Peach, Apricot, Jasmine undertone[1][2][3]
(-)-(R)-δ-Jasmolactone More pronounced jasmine character
(+)-(S)-δ-Jasmolactone Less pronounced jasmine character

Experimental Protocols

To conduct a thorough olfactory evaluation of this compound enantiomers, a multi-faceted approach combining chemical synthesis of pure enantiomers with sensory analysis is required.

Synthesis of this compound Enantiomers

The evaluation of individual enantiomers necessitates their synthesis in high chiral purity. Asymmetric synthesis of chiral lactones is commonly achieved through methods such as enzymatic resolution.[4] This can involve the use of lipases to selectively acylate or hydrolyze a racemic mixture, allowing for the separation of the two enantiomers.

Example of an Enzymatic Resolution Approach:

  • Racemic Esterification: The corresponding hydroxy acid precursor to this compound is esterified.

  • Enzymatic Hydrolysis: A specific lipase is used to selectively hydrolyze one of the enantiomeric esters.

  • Separation: The resulting mixture of the hydrolyzed acid (of one chirality) and the unreacted ester (of the opposite chirality) is separated using standard chromatographic techniques.

  • Lactonization: The separated hydroxy acid and the hydrolyzed ester are then independently lactonized to yield the pure (+)-(S)- and (-)-(R)-Jasmolactone enantiomers.

Purity and enantiomeric excess of the synthesized lactones must be confirmed using analytical techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Olfactory Evaluation Protocol

A standardized sensory analysis protocol is crucial for obtaining reliable and reproducible data. This typically involves a trained sensory panel and controlled environmental conditions.

1. Panel Selection and Training:

  • A panel of 8-12 trained assessors should be selected based on their olfactory acuity and ability to discriminate and describe different scents.

  • Training sessions should be conducted to familiarize the panelists with the general aroma profile of lactones and specific descriptors relevant to this compound.

2. Sample Preparation:

  • The synthesized enantiomers and the racemic mixture are diluted to various concentrations in an appropriate solvent (e.g., diethyl phthalate or ethanol).

  • For odor threshold determination, a series of dilutions in ascending order of concentration is prepared.

3. Sensory Evaluation Methods:

Several methods can be employed for the sensory evaluation:

  • Gas Chromatography-Olfactometry (GC-O): This technique separates the volatile compounds in a sample by gas chromatography, and the effluent is directed to a sniffing port where a trained panelist can detect and describe the odor of each eluting compound. This is particularly useful for identifying any trace impurities that might contribute to the overall scent profile.

  • Triangle Test: This is a discriminative test to determine if a sensory difference exists between two samples. The panelist is presented with three samples, two of which are identical, and is asked to identify the different one. This can be used to determine if a perceptible difference exists between the two enantiomers.

  • Quantitative Descriptive Analysis (QDA)®: A trained panel develops a set of descriptive terms for the aroma of the samples. They then rate the intensity of each attribute on a linear scale. This method provides a detailed quantitative profile of the odor of each enantiomer and the racemate.[5]

  • Odor Threshold Determination (ASTM E679-19): This standard method is used to determine the detection threshold of a substance. It involves presenting a series of concentrations to the panel in a forced-choice design (e.g., triangle test) to determine the lowest concentration at which the odor can be reliably detected.[6]

4. Data Analysis:

  • Statistical analysis of the data from the sensory panel is performed to determine the significance of any observed differences between the enantiomers.

  • For QDA®, analysis of variance (ANOVA) can be used to compare the intensity ratings of the different attributes.

  • For threshold determination, the geometric mean of the individual thresholds is typically calculated.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the comparative olfactory evaluation of this compound enantiomers.

Olfactory_Evaluation_Workflow cluster_synthesis Enantiomer Preparation cluster_sensory Sensory Evaluation cluster_data Data Analysis & Comparison racemic Racemic this compound Precursor resolution Asymmetric Synthesis / Enzymatic Resolution racemic->resolution enantiomers Pure (+)-(S) and (-)-(R) Enantiomers resolution->enantiomers analysis Purity Analysis (Chiral GC, NMR) enantiomers->analysis preparation Sample Preparation (Dilutions) analysis->preparation gco GC-Olfactometry preparation->gco triangle Triangle Test preparation->triangle qda Quantitative Descriptive Analysis preparation->qda threshold Odor Threshold Determination preparation->threshold stats Statistical Analysis (ANOVA) gco->stats triangle->stats qda->stats threshold->stats comparison Comparative Profile Generation stats->comparison

Caption: Experimental workflow for the synthesis and olfactory evaluation of this compound enantiomers.

References

A Comparative Analysis of the Biological Activities of Jasmolactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of jasmolactone isomers. While comprehensive comparative data across a wide range of isomers and activities remains an area for further research, this document summarizes the available experimental findings, focusing on a key study that directly compares the bioactivity of two diastereomeric this compound derivatives.

Introduction to Jasmolactones

Jasmolactones are a class of lactone compounds that are structurally related to jasmonic acid, a key signaling molecule in plants. They are known to play roles in various physiological processes, including plant defense and growth regulation.[1][2] The biological activity of these compounds can be influenced by their stereochemistry, making the study of different isomers a critical aspect of understanding their potential applications in agriculture and medicine.

Comparative Biological Activity: Nicotine Induction

A significant study has provided a direct comparison of the biological activity of two diastereomeric JA-Ile macrolactones, which are derivatives of this compound. The study focused on their ability to induce the production of nicotine, a well-known secondary metabolite involved in plant defense, in the leaves of Nicotiana attenuata.

The two isomers compared were:

  • JA-Ile-lactone (4a): A macrolactone with the (3R,7R)-configuration at the cyclopentanone ring, which is consistent with the configuration of natural jasmonates.

  • JA-Ile-lactone (4b): A macrolactone with the (3S,7S)-configuration at the cyclopentanone ring, which is not the configuration typically found in natural jasmonates.

Both macrolactones demonstrated strong biological activity, inducing nicotine accumulation to a similar extent as methyl jasmonate, a known elicitor of this response. Surprisingly, the highest levels of nicotine were induced by the JA-Ile-lactone (4b), the isomer with the "non-natural" 3S configuration. This finding is significant as it suggests that synthetic isomers of jasmolactones could be more potent in eliciting certain plant defense responses than their natural counterparts.

Table 1: Comparison of Nicotine Induction by JA-Ile-lactone Diastereomers

CompoundConfigurationRelative Nicotine Induction Level
JA-Ile-lactone (4a)(3R,7R)Strong
JA-Ile-lactone (4b)(3S,7S)Very Strong (highest induction observed)
Methyl Jasmonate (Control)-Strong

Other Potential Biological Activities of Jasmolactones

While direct comparative studies are limited, the broader class of lactones, including jasmolactones, has been associated with a range of biological activities. These provide avenues for future comparative research on this compound isomers.

  • Antimicrobial Activity: Various terpenoid lactones have demonstrated antimicrobial properties.[3][4] This suggests that this compound isomers could be investigated for their potential as antibacterial or antifungal agents.

  • Anti-inflammatory Activity: Some lactone derivatives have been shown to possess anti-inflammatory properties.[5][6][7][8] The structural differences between this compound isomers could lead to variations in their anti-inflammatory efficacy.

  • Insecticidal Activity: Plant-derived compounds, including lactones, are a known source of insecticidal agents.[9][10][11][12][13] The role of jasmolactones in plant defense suggests they may have direct insecticidal or anti-feedant properties that could differ between isomers.

  • Plant Growth Regulation: As relatives of jasmonic acid, jasmolactones are implicated in the regulation of plant growth and development.[2][14][15][16][17] Different isomers may have varying effects on processes such as root growth, seed germination, and flowering.

Experimental Protocols

Nicotine Induction Assay in Nicotiana attenuata

This section details the methodology for assessing the induction of nicotine by this compound isomers in plant tissues.

1. Plant Material and Growth Conditions:

  • Nicotiana attenuata plants are grown from seed in a controlled environment, such as a greenhouse or growth chamber.

  • Standardized conditions of light, temperature, and humidity should be maintained to ensure uniformity of the plant material.

2. Application of this compound Isomers:

  • Solutions of the this compound isomers to be tested are prepared at a defined concentration in a suitable solvent (e.g., ethanol or DMSO) and diluted in water containing a surfactant (e.g., Tween 20) to ensure even application.

  • A specific volume of the test solution is applied to the surface of mature leaves. Control plants are treated with a solution containing the solvent and surfactant only.

3. Incubation and Sample Collection:

  • The treated plants are incubated for a specified period (e.g., 24, 48, 72, or 96 hours) under the same controlled environmental conditions.

  • After the incubation period, the treated leaves are harvested for nicotine extraction and analysis.

4. Nicotine Extraction and Quantification:

  • The harvested leaf material is freeze-dried and ground to a fine powder.

  • A known weight of the powdered tissue is extracted with an acidic aqueous solution (e.g., 0.1 M H₂SO₄).

  • The extract is then made basic (e.g., with NaOH) and nicotine is partitioned into an organic solvent (e.g., dichloromethane).

  • The organic extract is analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the nicotine content.

  • Nicotine levels are typically expressed as micrograms of nicotine per gram of dry weight of the plant tissue.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Jasmonate Signaling Pathway Leading to Secondary Metabolite Production

Jasmonate_Signaling This compound This compound Isomer Receptor Receptor (e.g., COI1) This compound->Receptor Binds to JAZ JAZ Repressor Protein Receptor->JAZ Promotes degradation of Transcription_Factor Transcription Factor (e.g., MYC2) JAZ->Transcription_Factor Represses Defense_Genes Defense Gene Expression Transcription_Factor->Defense_Genes Activates Secondary_Metabolite Secondary Metabolite Production (e.g., Nicotine) Defense_Genes->Secondary_Metabolite Leads to

Caption: A simplified diagram of the jasmonate signaling pathway.

Diagram 2: Experimental Workflow for Comparing this compound Isomer Bioactivity

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Isomer_A This compound Isomer A Solution Plant_A Treat Plant Group A Isomer_A->Plant_A Isomer_B This compound Isomer B Solution Plant_B Treat Plant Group B Isomer_B->Plant_B Control Control Solution Plant_C Treat Plant Group C (Control) Control->Plant_C Harvest Harvest Leaves after Incubation Plant_A->Harvest Plant_B->Harvest Plant_C->Harvest Extraction Nicotine Extraction Harvest->Extraction Quantification HPLC or GC-MS Quantification Extraction->Quantification Comparison Compare Nicotine Levels Quantification->Comparison

Caption: Workflow for the comparative analysis of nicotine induction.

References

Cost-benefit analysis of different Jasmolactone production methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jasmolactone, a significant contributor to the characteristic aroma of jasmine, is a valuable compound with applications in the fragrance, flavor, and pharmaceutical industries. Its production is achievable through several distinct methods, each presenting a unique profile of costs, benefits, and procedural complexities. This guide provides an objective comparison of the primary methodologies for this compound production—chemical synthesis, biosynthesis, and natural extraction—supported by available experimental data to inform strategic decisions in research and development.

At a Glance: Comparing Production Methods

FeatureChemical SynthesisBiosynthesisNatural Extraction
Yield High (e.g., >70%)Variable (low to moderate)Very Low (trace amounts)
Purity High (>95%)Generally high after purificationLow (part of a complex mixture)
Cost of Raw Materials Moderate to HighLow (uses simple sugars/lipids)Very High (cost of plant material)
Production Time Relatively Short (hours to days)Moderate (days)Long (growing and harvesting)
Scalability HighModerate to HighVery Low
Environmental Impact Can involve harsh reagents and solventsGenerally lower, "greener" processHigh (land use, solvent extraction)
Stereoselectivity Can be controlled with specific catalystsCan be highly stereospecificNaturally specific enantiomers

In-Depth Analysis of Production Methods

Chemical Synthesis

Chemical synthesis offers a reliable and high-yielding route to this compound. Various synthetic strategies have been developed, with one notable industrial process involving a Grignard reaction followed by hydrolysis, reduction, and lactonization.

Cost-Benefit Analysis:

The primary advantage of chemical synthesis is the potential for high yields and purity, making it suitable for large-scale industrial production. A patented process reports a yield of 72.5% for γ-jasmolactone, demonstrating the efficiency of this approach.[1] However, the cost of precursors, such as (Z)-3-hexenylmagnesium halide and 3-carboalkoxypropionyl halides, can be significant. For instance, the price of 3-(carbomethoxy)propionyl chloride can range from approximately $10.6/g for a 5g quantity to $4.44/g for a 25g quantity, indicating that bulk purchasing can reduce costs.[1][2] The use of potentially hazardous reagents and organic solvents also contributes to the overall cost, including waste disposal and safety measures.

Experimental Protocol: Synthesis of γ-Jasmolactone

This protocol is based on a patented industrial process.[1]

  • Grignard Reaction: A solution of (Z)-3-hexenylmagnesium halide in an organic solvent (e.g., tetrahydrofuran) is added dropwise to a solution of a 3-carboalkoxypropionyl halide in the presence of a copper catalyst at a controlled temperature.

  • Work-up: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude (Z)-4-oxo-7-decenoic acid ester.

  • Hydrolysis and Reduction: The crude ester is subjected to simultaneous hydrolysis and reduction. This can be achieved using a base like sodium hydroxide for hydrolysis and a reducing agent like sodium borohydride.

  • Lactonization: The resulting hydroxy acid is then cyclized to the lactone by the addition of an acid and heating.

  • Purification: The final product, γ-jasmolactone, is purified by distillation under reduced pressure.

Logical Workflow for Chemical Synthesis

cluster_synthesis Chemical Synthesis Workflow precursors Precursors ((Z)-3-hexenylmagnesium halide, 3-carboalkoxypropionyl halide) grignard Grignard Reaction (Copper Catalyst) precursors->grignard workup Aqueous Work-up grignard->workup ester (Z)-4-oxo-7-decenoic acid ester workup->ester hydrolysis_reduction Hydrolysis & Reduction (NaOH, NaBH4) ester->hydrolysis_reduction hydroxy_acid Hydroxy Acid Intermediate hydrolysis_reduction->hydroxy_acid lactonization Lactonization (Acid, Heat) hydroxy_acid->lactonization purification Purification (Distillation) lactonization->purification This compound γ-Jasmolactone purification->this compound

A streamlined workflow for the chemical synthesis of γ-jasmolactone.
Biosynthesis

Biosynthesis utilizes microorganisms, such as yeast, to produce this compound from simple and readily available carbon sources like sugars or lipids. This "green" approach is gaining significant attention as a sustainable alternative to chemical synthesis.

Cost-Benefit Analysis:

The primary advantage of biosynthesis is the use of inexpensive and renewable raw materials. However, the overall economic feasibility is heavily influenced by the production titer, yield, and productivity of the microbial strain. Downstream processing, which involves extracting and purifying the this compound from the fermentation broth, is a major cost driver, potentially accounting for 20-60% of the total production cost. While specific techno-economic data for this compound is limited, analyses of similar microbial fragrance compounds, like limonene, suggest that achieving economic viability requires high product yields and efficient recovery processes. For instance, one study on microbial limonene production estimated that a selling price of $19.9/kg could be competitive if fermentation productivity is above 0.7 kg/(m ³·h).

Experimental Protocol: Microbial Production of Lactones (General)

This is a generalized protocol based on the cultivation of yeasts like Rhodotorula and Sporobolomyces for lactone production.

  • Strain Selection and Pre-culture: A suitable microbial strain (e.g., Sporobolomyces odorus) is selected. A pre-culture is prepared by inoculating a small volume of sterile growth medium with the yeast and incubating it until a sufficient cell density is reached.

  • Fermentation: The main fermentation is carried out in a bioreactor containing a sterile production medium rich in a precursor like α-linolenic acid or a simple carbon source. The bioreactor is maintained at optimal conditions of temperature, pH, and aeration.

  • Biotransformation: The microorganism metabolizes the precursor, leading to the biosynthesis of this compound.

  • Extraction: After the fermentation period, the this compound is extracted from the culture broth. This can be achieved using solvent extraction or adsorption onto a resin.

  • Purification: The crude extract is then purified using techniques like chromatography to obtain pure this compound.

Signaling Pathway and Biosynthesis Overview

cluster_biosynthesis Biosynthesis Pathway Overview precursor α-Linolenic Acid (Substrate) lipoxygenase Lipoxygenase (LOX) precursor->lipoxygenase hydroperoxide Hydroperoxy Fatty Acid lipoxygenase->hydroperoxide peroxygenase Peroxygenase Pathway hydroperoxide->peroxygenase beta_oxidation β-Oxidation peroxygenase->beta_oxidation cyclization Spontaneous Cyclization beta_oxidation->cyclization This compound δ-Jasmolactone cyclization->this compound cluster_extraction Natural Extraction Workflow flowers Jasmine Flowers solvent_extraction Solvent Extraction (Hexane) flowers->solvent_extraction concrete Jasmine Concrete solvent_extraction->concrete ethanol_extraction Ethanol Extraction concrete->ethanol_extraction absolute Jasmine Absolute ethanol_extraction->absolute fractionation Fractionation & Isolation (Chromatography) absolute->fractionation This compound This compound (Trace) fractionation->this compound

References

Safety Operating Guide

Proper Disposal of Jasmolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Jasmolactone must adhere to specific disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, including unused product and contaminated materials.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.[1][3] All sources of ignition should be eliminated from the vicinity.[4][5][6]

Disposal of Unused this compound

The primary method for disposing of unused this compound is through a licensed chemical waste disposal service.[4] The material can be sent for controlled incineration with flue gas scrubbing.[4] It is imperative not to discharge this compound into sewer systems or contaminate water, foodstuffs, or animal feed.[4]

Spill Management and Cleanup

In the event of a this compound spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel from the immediate area.[4] Ensure adequate ventilation.[1][4]

  • Containment: For large spills, stop the flow of the material if it is safe to do so and dike the spilled area to prevent spreading.[5]

  • Absorption: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1][5][6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[1][4] Use spark-proof tools during this process.[4]

  • Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[5]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as absorbent materials from a spill cleanup, contaminated lab coats, or gloves, should be treated as chemical waste. These materials must be collected in a designated, labeled container for disposal by a licensed chemical waste handler.

Empty containers that previously held this compound may still contain product residue and should be handled with care.[5][7] Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[4]

This compound Safety Data Summary

While specific quantitative data for this compound is not consistently available across safety data sheets, the following table summarizes its key safety characteristics.

PropertyDescriptionSource
Appearance Colorless to pale yellow liquid[1]
Odor Sweet, floral, jasmine-like[1]
Solubility Insoluble in water; soluble in ethanol and organic solvents[1]
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[5]
Hazards May be harmful in contact with skin and may cause mild skin and eye irritation.[5][6] Not classified as a hazardous substance by all sources.[3][4]
Incompatible Materials Strong oxidizing agents[6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

G cluster_start This compound Waste cluster_type Waste Type cluster_disposal Disposal Path cluster_action Action start Identify this compound Waste waste_type Determine Waste Type start->waste_type unused_product Unused this compound waste_type->unused_product Unused Product spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill Debris empty_container Empty Container waste_type->empty_container Empty Container ppe Contaminated PPE waste_type->ppe Contaminated PPE licensed_disposal Arrange for Licensed Chemical Disposal (e.g., Incineration) unused_product->licensed_disposal spill_cleanup->licensed_disposal rinse_recycle Triple Rinse and Recycle/Recondition empty_container->rinse_recycle puncture_landfill Puncture and Dispose in Landfill empty_container->puncture_landfill ppe->licensed_disposal

Caption: this compound Disposal Decision Workflow

References

Personal protective equipment for handling Jasmolactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Jasmolactone

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of all chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the proper use and disposal of this compound.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust have side shields to protect against splashes.[1][2]
GogglesRecommended for enhanced protection.[1][2][3]
Skin Protection GlovesChemically resistant gloves are required. Always inspect gloves for integrity before use.[2][4][5]
Protective ClothingA lab coat or other impervious clothing should be worn to prevent skin contact.[3][4]
Respiratory Protection Not generally requiredShould be used if ventilation is inadequate, if exposure limits are exceeded, or if irritation occurs. A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be suitable.[3][6]
Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the buildup of vapors.[3][4][5]

  • Avoid direct contact with skin and eyes.[4][5]

  • Prevent the formation of dust and aerosols.[4][5]

  • Utilize non-sparking tools and take precautions against static discharge.[4][5][6]

  • Ground all equipment when handling the product.[2][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4][7]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

  • Protect from heat, sparks, open flames, and other ignition sources.[2][6]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following steps should be taken to mitigate environmental contamination and ensure safety.

Spill Response:

  • Eliminate Ignition Sources : Immediately remove all sources of ignition from the area.[1]

  • Ventilate the Area : Ensure adequate ventilation to disperse any vapors.[6]

  • Contain the Spill : Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.[1][3]

  • Collect the Material : Carefully collect the absorbed material and place it into a suitable, closed container for disposal.[4][5]

  • Clean the Area : Thoroughly clean the spill area to remove any residual contamination.[1]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[1]

  • The preferred methods of disposal are sending it to a licensed chemical destruction facility or through controlled incineration.[4]

  • Do not allow the chemical to enter drains, water courses, or the soil.[3][4]

  • Contaminated packaging should be triple-rinsed, with the rinsate collected for disposal, before being offered for recycling or reconditioning.[8]

First Aid Measures

In case of accidental exposure, immediate first aid is critical.

  • After Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

  • After Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If irritation persists, consult a physician.[3][4]

  • After Eye Contact : Rinse the eyes cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][4]

  • After Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical advice.[3][4]

Visualizing Safe Handling Workflow

To further clarify the procedural steps for safely managing this compound in a laboratory setting, the following workflow diagram is provided.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_vent Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_vent prep_equip Gather Materials & Equipment prep_vent->prep_equip handle_transfer Transfer this compound prep_equip->handle_transfer handle_exp Conduct Experiment handle_transfer->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Hazard Assessment and PPE Selection Logic

The selection of appropriate Personal Protective Equipment is a direct result of a thorough hazard assessment. The following diagram illustrates this logical relationship.

cluster_assessment Risk Assessment cluster_control Control Measures hazard_id Hazard Identification (this compound Properties) exposure_assess Exposure Assessment (Task, Duration, Concentration) hazard_id->exposure_assess risk_char Risk Characterization exposure_assess->risk_char eng_controls Engineering Controls (e.g., Fume Hood) risk_char->eng_controls Mitigate admin_controls Administrative Controls (e.g., SOPs, Training) eng_controls->admin_controls ppe_selection PPE Selection (Gloves, Goggles, etc.) admin_controls->ppe_selection

Caption: Logical flow from hazard identification to the selection of appropriate PPE.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jasmolactone
Reactant of Route 2
Jasmolactone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。